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Core Science & Biosynthesis

Foundational

3-hydroxy-1H-Indole-2-carbonitrile chemical structure and properties

An In-Depth Technical Guide to 3-Hydroxy-1H-Indole-2-carbonitrile: Structure, Properties, and Therapeutic Potential Authored by a Senior Application Scientist Foreword: The indole scaffold is a cornerstone in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Hydroxy-1H-Indole-2-carbonitrile: Structure, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

Foreword: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its derivatives are prized for their wide-ranging biological activities.[1][3] This guide focuses on a specific, yet intriguing, member of this family: 3-hydroxy-1H-indole-2-carbonitrile. Direct literature on this exact molecule is sparse, suggesting it is a novel or under-explored entity. Therefore, this document adopts a first-principles approach, deconstructing the molecule into its fundamental components—the 3-hydroxyindole (oxindole) core and the indole-2-carbonitrile moiety—to provide a comprehensive technical overview for researchers and drug development professionals. We will explore the compound's probable structure, potential synthetic pathways, predicted properties, and prospective applications, grounded in authoritative data from closely related analogues.

Molecular Structure and Tautomerism

The structure of 3-hydroxy-1H-indole-2-carbonitrile suggests a fascinating and critical chemical feature: keto-enol tautomerism. The molecule likely exists as an equilibrium between the enol form (3-hydroxy-1H-indole-2-carbonitrile) and the more stable keto form, 3-hydroxyindolin-2-one (also known as 3-hydroxy-2-oxindole). This is a crucial consideration for its synthesis, reactivity, and biological interactions.[4]

For the purpose of this guide, we will consider both tautomers, as the synthetic strategies and biological activities are often related to this equilibrium. The 3-hydroxyoxindole scaffold is prevalent in natural products and is a recognized "privileged substructure" in drug discovery.[4][5]

Core Scaffolds: Physicochemical Properties

To build a profile for our target molecule, we first examine the properties of its parent structures.

Property1H-Indole-2-carbonitrile3-Hydroxy-1H-indole (Indoxyl)3-Hydroxyoxindole Derivatives
Molecular Formula C₉H₆N₂C₈H₇NOVaries
Molecular Weight 142.16 g/mol [4]133.15 g/mol [6]Varies
Appearance Yellow solid[1][7]Green powder[6]Typically white to yellow solids[8]
Melting Point Not widely reportedNot widely reportedVaries (e.g., 3-hydroxy-3-(1H-indol-3-yl)indolin-2-one: orange-yellow solid)[8]
Solubility Soluble in organic solvents like Chloroform (CDCl₃)[1]Slightly soluble in water, more soluble in ethanol and dichloromethane[9]Generally soluble in organic solvents like DMSO[8]
CAS Number 36193-65-4[4]480-93-3[6]Varies

Synthesis and Reactivity

A robust synthetic strategy for 3-hydroxy-1H-indole-2-carbonitrile would likely leverage the well-established chemistry of isatins (1H-indole-2,3-diones) or involve the direct functionalization of an indole-2-carbonitrile precursor.

Proposed Synthetic Pathway from Isatin

Isatins are versatile precursors for a wide array of indole derivatives, particularly 3-substituted-3-hydroxyoxindoles.[10][11] A plausible and efficient route to our target compound is the asymmetric addition of a cyanide source to the C3-carbonyl of an isatin derivative.

A copper-catalyzed asymmetric direct addition of acetonitrile to isatins has been reported to yield 3-hydroxy-3-(cyanomethyl)-2-oxindoles.[12] By adapting this methodology, it is conceivable to synthesize the target molecule.

Conceptual Experimental Protocol: Asymmetric Cyanation of Isatin

  • Catalyst Preparation: In a nitrogen-flushed glovebox, add Cu(OTf)₂ (10 mol%) and a suitable chiral ligand, such as a fluorinated bis(oxazoline) (10 mol%), to a reaction vessel containing anhydrous acetonitrile.[12]

  • Reactant Addition: Add the desired isatin (1.0 equivalent) to the catalyst solution, followed by a base such as K₂CO₃.

  • Reaction: Stir the mixture at a controlled temperature (e.g., room temperature) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the enantioenriched 3-hydroxy-2-oxindole-3-carbonitrile.

Logical Flow for Proposed Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Formation cluster_purification Work-up & Purification Isatin Isatin ReactionVessel Anhydrous Acetonitrile Base (K₂CO₃) Inert Atmosphere Isatin->ReactionVessel Ligand Chiral Bis(oxazoline) Ligand Ligand->ReactionVessel Copper Cu(OTf)₂ Copper->ReactionVessel Acetonitrile Acetonitrile (Solvent/Reagent) Acetonitrile->ReactionVessel Product 3-Hydroxy-1H-indole-2-carbonitrile (via 3-hydroxy-2-oxindole tautomer) ReactionVessel->Product Asymmetric Addition Workup Quench (NH₄Cl) Extraction (EtOAc) Product->Workup Purification Column Chromatography Workup->Purification

Caption: Proposed synthetic workflow for 3-hydroxy-1H-indole-2-carbonitrile.

Reactivity Insights
  • The 3-Hydroxy Group: The hydroxyl group at the C3 position in the oxindole tautomer is a key functional handle. It can be involved in Friedel-Crafts reactions with various aromatic and heteroaromatic compounds, leading to the synthesis of unsymmetrical 3,3-diaryl or 3-alkyl-3-aryloxindoles, which are valuable medicinal targets.[13]

  • The Indole-2-carbonitrile Moiety: The nitrile group at C2 is a versatile functional group. It can be a precursor for various other functionalities such as amines, amides, and carboxylic acids.[1] Furthermore, the indole ring itself, particularly at the C3 position if unsubstituted, is susceptible to electrophilic substitution. In our target molecule, the C3 position is already functionalized, but the presence of the electron-withdrawing nitrile group at C2 will influence the reactivity of the rest of the indole ring system.

Spectroscopic Characterization

While experimental data for the target molecule is not available, we can predict its spectroscopic characteristics based on data from its parent scaffolds.[1][8][14]

  • ¹H NMR: In a solvent like DMSO-d₆, one would expect to see characteristic signals for the aromatic protons on the benzene ring, a broad singlet for the indole N-H, and a signal for the hydroxyl proton. The exact chemical shifts would be influenced by the combined electronic effects of the hydroxyl and nitrile groups.

  • ¹³C NMR: The spectrum would show signals for the aromatic carbons, the C2 and C3 carbons of the indole ring, and a signal for the nitrile carbon.

  • IR Spectroscopy: Key absorption bands would be expected for the O-H stretch of the hydroxyl group, the N-H stretch of the indole, the C≡N stretch of the nitrile, and C=C stretching vibrations of the aromatic ring.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of the synthesized molecule.

Applications in Drug Discovery and Medicinal Chemistry

The indole nucleus is a "privileged scaffold" due to its ability to mimic peptide structures and bind to a variety of enzymes.[11] Both the 3-hydroxyoxindole and indole-2-carbonitrile motifs are independently associated with significant biological activities, suggesting that their combination in 3-hydroxy-1H-indole-2-carbonitrile could yield a molecule with potent therapeutic properties.

Potential Therapeutic Targets
  • Anticancer Agents: 3-Hydroxyoxindole derivatives have shown promising anticancer activity.[4] For instance, certain derivatives exhibit antiproliferative effects against leukemia and breast cancer cell lines.[6] The indole-2-carbonitrile scaffold is also a key component in compounds with anticancer properties.[15]

  • Ferroptosis Inhibition: Recent studies have identified 3-hydroxyindole as a potent inhibitor of ferroptosis, a form of regulated cell death implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.[16] This activity is attributed to the radical-trapping antioxidant properties of the hydroxyindole structure.[16]

  • Antifungal and Antimicrobial Agents: Indole derivatives are widely explored for their antimicrobial and antifungal properties.[9][17] The 3-indolyl-3-hydroxy oxindole scaffold, in particular, has been shown to have broad-spectrum antifungal activity against various plant pathogenic fungi.[9]

  • Enzyme Inhibition: The 2-cyanoindole moiety is found in molecules that act as antagonists for various receptors, such as adrenergic and dopamine D4 receptors.[1]

Illustrative Biological Pathway: Kinase Inhibition

Many indole derivatives function as kinase inhibitors, a major class of anticancer drugs. They often act by competing with ATP for binding to the kinase domain of receptor tyrosine kinases (RTKs), thereby blocking downstream signaling pathways that promote cell proliferation and survival.

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Dimer Dimerization & Autophosphorylation RTK->Dimer Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimer->Downstream Block Inhibition Response Cell Proliferation, Survival, Angiogenesis Downstream->Response Inhibitor 3-Hydroxy-1H-indole-2-carbonitrile (Hypothetical Inhibitor) Inhibitor->Dimer Block->Downstream

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.

Conclusion and Future Directions

While 3-hydroxy-1H-indole-2-carbonitrile remains a largely unexplored molecule, a systematic analysis of its constituent functional motifs provides a strong foundation for predicting its chemical and biological properties. The probable existence of this compound in tautomeric equilibrium with its 3-hydroxy-2-oxindole form is a key feature that will govern its behavior.

The synthetic accessibility from common starting materials like isatins, combined with the known biological relevance of both the 3-hydroxyindole and indole-2-carbonitrile scaffolds, marks this molecule as a highly promising candidate for further investigation. Future research should focus on developing a reliable synthetic route, fully characterizing the compound and its tautomeric equilibrium, and screening it against a panel of biological targets, particularly in the areas of oncology, neurodegenerative disease, and infectious diseases. This foundational work could unlock the therapeutic potential of this novel indole derivative.

References

  • Synthesis and biological activity of 5-sulfonamide-substituted 3-hydroxyoxindoles with 3-cyanomethyl and 3-carboxymethyl groups. (2025, October 2). ResearchGate. [Link]

  • Hrizi, A., Cailler, M., Romdhani-Younes, M., Carcenac, Y., & Thibonnet, J. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287. [Link]

  • (PDF) Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2025, October 15). ResearchGate. [Link]

  • The role of hydroxyindoles in protecting neuronal cultures from ferroptosis. (2025, July 17). PubMed. [Link]

  • Chemoselective Divergent Transformations of N-(Propargyl)indole-2-carbonitriles with Nitrogen Nucleophiles. (2022, June 4). ACS Publications. [Link]

  • Hrizi, A., Cailler, M., Romdhani-Younes, M., Carcenac, Y., & Thibonnet, J. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. ProQuest. [Link]

  • Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. (2025, February 26). MDPI. [Link]

  • Hrizi, A., Cailler, M., Romdhani-Younes, M., Carcenac, Y., & Thibonnet, J. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287. [Link]

  • Yu, B., Xing, H., Yu, D. Q., & Liu, H. M. (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein journal of organic chemistry, 12, 1000–1039. [Link]

  • Directed Evolution of Artificial Aldolase for Enantioselective Biosynthesis of 3-Hydroxy-Oxindoles. (2025, December 26). PubMed. [Link]

  • 1,3-Dimethyl-1H-indole-2-carbonitrile. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1759. [Link]

  • Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. (2016, May 18). PubMed. [Link]

  • Synthesis and Reactivity of N Hydroxy2Amino3-Arylindoles. (n.d.). ResearchGate. [Link]

  • A kind of 3-hydroxyindole derivative and its synthesis method and application. (n.d.).
  • Hrizi, A., Cailler, M., Romdhani-Younes, M., Carcenac, Y., & Thibonnet, J. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287. [Link]

  • A highly efficient Friedel-Crafts reaction of 3-hydroxyoxindoles and aromatic compounds to 3,3-diaryl and 3-alkyl-3-aryloxindoles catalyzed by Hg(ClO4)2·3H2O. (2012, January 2). PubMed. [Link]

  • Oxidative dearomatization of 3-substituted indoles with sulfonium salts: direct access to 3-hydroxyoxindoles. (n.d.). Green Chemistry (RSC Publishing). [Link]

  • The chemistry and synthesis of 1H-indole-2,3-dione (Isatin) and its derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides. (n.d.). NIH. [Link]

  • Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. (2025, February 26). PubMed. [Link]

  • Single crystal X‐ray structure of 3 a. (n.d.). ResearchGate. [Link]

  • Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020, September 23). ARC Publications. [Link]

  • Indole Synthesis: A Review and Medicinal Uses of Their Derivatives. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Simple synthesis of pyrrolo[3,2-e]indole-1-carbonitriles. (2013, May 15). PMC. [Link]

  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (n.d.). PMC. [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science. [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI. [Link]

  • X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. (2015, October 30). PMC. [Link]

  • Bergman, J. (1971). Synthesis of 3-Substituted Indoles Starting from Isatin. Acta Chemica Scandinavica, 25, 1277-1280. [Link]

  • comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic. (2025, January 23). Semantic Scholar. [Link]

  • X-ray crystal structure of compound 3k. (n.d.). ResearchGate. [Link]

  • Cai, Y., et al. (2014). A copper-catalyzed asymmetric direct addition of acetonitrile to isatins. Beilstein Journal of Organic Chemistry, 10, 1000-1005. [Link]

  • X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. (n.d.). MDPI. [Link]

  • The X-ray crystal structure of a Corynanthé-type indole compound, C22H29N2O4+Br−, wherein an unprecedented triaxial conformation is preferred. (n.d.). ResearchGate. [Link]

  • A New Reaction Mode of 3-Halooxindoles: Acting as C-C-O Three-Atom Components for (3+3) Cycloaddition to Access Indolenine-Fused 2 H-1,4-Oxathiines. (2023, December 29). PubMed. [Link]

Sources

Exploratory

Technical Guide: Tautomerism of 3-Hydroxy-1H-Indole-2-Carbonitrile vs. 2-Cyanoindolin-3-one

This guide details the tautomeric equilibrium between 3-hydroxy-1H-indole-2-carbonitrile (Enol form) and 2-cyanoindolin-3-one (Keto form).[1] It is designed for researchers requiring a mechanistic understanding of this s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the tautomeric equilibrium between 3-hydroxy-1H-indole-2-carbonitrile (Enol form) and 2-cyanoindolin-3-one (Keto form).[1] It is designed for researchers requiring a mechanistic understanding of this specific heterocyclic system for synthesis, spectroscopic analysis, or drug design.

[1]

Executive Summary

The equilibrium between 3-hydroxy-1H-indole-2-carbonitrile (1) and 2-cyanoindolin-3-one (2) represents a specialized case of keto-enol tautomerism within the indole scaffold.[1] Unlike the parent indoxyl (3-hydroxyindole), which predominantly exists as the keto-form (indolin-3-one), the introduction of the electron-withdrawing cyano group (-CN) at the C2 position significantly alters the thermodynamic landscape.[1]

  • Dominant Species: The Enol form (1) is thermodynamically stabilized relative to the parent system due to the "push-pull" electronic conjugation between the electron-donating 3-hydroxyl group and the electron-withdrawing 2-cyano group, alongside the restoration of aromaticity in the pyrrole ring.

  • Reactivity Implication: The compound acts as a masked 1,3-dipole and a highly acidic C-nucleophile. The C2-proton in the keto form is super-acidic (predicted pKa < 8), facilitating rapid equilibration even under neutral conditions.

Mechanistic Analysis of Tautomerism

Thermodynamic Drivers

The position of the equilibrium is governed by the competition between aromatic stabilization energy (ASE) and bond dissociation energy (BDE) differences between the C=O/C-H bonds (keto) and C-O/C=C bonds (enol).

FeatureEnol Form (1) Keto Form (2)
Structure 3-hydroxy-1H-indole-2-carbonitrile2-cyanoindolin-3-one
Aromaticity Full (10

electrons)
Partial (Benzene ring only)
Electronic Effect Captodative Stabilization: OH (+M) pushes to CN (-M).[1]Inductive Destabilization: CN (-I) destabilizes adjacent carbonyl dipole.[1]
H-Bonding Intermolecular (Dimer) or Solvent-mediated.[1]Intramolecular: Possible weak C-H...O interaction.
Stability Thermodynamically Favored in polar/H-bond accepting solvents.[1]Kinetically Accessible ; highly acidic C2-H.
Pathway Visualization

The following diagram illustrates the proton transfer mechanism. The cyano group's strong -I (inductive) and -M (mesomeric) effects increase the acidity of the C2 position in the keto form, lowering the activation energy for tautomerization.

Tautomerism cluster_legend Electronic Drivers Keto Keto Form (2-cyanoindolin-3-one) Non-Aromatic Pyrrole Ring Acidic C2-H TS Transition State [Delocalized Anion] Planar Indolyl Anion Keto->TS - H+ (Fast) TS->Keto + H+ Enol Enol Form (3-hydroxy-1H-indole-2-carbonitrile) Aromatic Indole Ring Captodative Stabilization TS->Enol + H+ (Favored) D1 CN Group: Increases C2 acidity D2 Aromaticity: Drives Enol formation

Caption: Proton transfer pathway mediated by the resonance-stabilized indolyl anion intermediate.[1][2][3]

Experimental Characterization Protocols

To distinguish the tautomers, a self-validating multi-modal spectroscopic approach is required. The following protocols ensure accurate identification.

NMR Spectroscopy (Self-Validating)
  • Objective: Quantify the Keto:Enol ratio in solution.

  • Solvent Choice: Use DMSO-d6 (stabilizes the enol/H-bonding) vs. CDCl3 (may allow observation of keto form if stable).[1]

SignalKeto Form (2)Enol Form (1)Validation Check
C2-H Singlet,

4.5 - 5.5 ppm
Absent Integration must match 1H.
NH Broad singlet (if NH present)Broad singlet,

> 10 ppm
Exchangeable with D2O.
OH Absent Sharp/Broad,

9 - 12 ppm
Disappears on D2O shake.[1]
C3 (13C) Carbonyl,

~190-200 ppm
Enolic C-O,

~140-150 ppm
Definitive structural proof.[1]
IR Spectroscopy[1][4]
  • Protocol: ATR-FTIR on solid sample.[1]

  • Keto Marker: Strong absorption at 1700-1730 cm⁻¹ (C=O stretch).[1]

  • Enol Marker: Broad absorption at 3200-3400 cm⁻¹ (OH stretch) and 1620-1650 cm⁻¹ (C=C aromatic stretch).[1]

  • Nitrile (CN): The CN stretch will shift slightly depending on conjugation.

    • Keto:[1][4][5] ~2250 cm⁻¹ (Non-conjugated).[1]

    • Enol: ~2220-2230 cm⁻¹ (Conjugated with double bond).[1]

Synthesis and Preparation

Direct synthesis of the 2-cyano derivative requires avoiding conditions that hydrolyze the nitrile. The Dieckmann Cyclization of an N-cyanomethyl anthranilate derivative is the most robust route.

Protocol: Cyclization of Methyl 2-[(cyanomethyl)amino]benzoate[1]
  • Precursor Synthesis:

    • React methyl anthranilate with chloroacetonitrile in the presence of base (K₂CO₃) and DMF at 60°C for 12 hours.

    • Purification: Column chromatography (Hexane/EtOAc).[1] Yield typically >80%.[6][7]

  • Cyclization (The Critical Step):

    • Reagents: Sodium hydride (NaH, 1.2 eq) in dry THF.

    • Procedure:

      • Cool NaH/THF suspension to 0°C under Argon.

      • Add precursor solution dropwise.

      • Allow to warm to RT; stir for 4 hours. The solution typically turns deep yellow/orange (formation of the enolate).

    • Quenching: Carefully add saturated NH₄Cl solution (pH ~7).[1] Do not use strong acid, as it may hydrolyze the nitrile.

    • Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Crystallization:

    • Recrystallize from Ethanol/Water. The product typically precipitates as the Enol form (3-hydroxy-1H-indole-2-carbonitrile).[1]

Reactivity Profile & Applications

The 2-cyanoindolin-3-one / 3-hydroxy-1H-indole-2-carbonitrile system is a versatile scaffold in drug discovery.[1]

Electrophilic Substitution (C-Alkylation)

Despite the enol stability, the reactivity mimics the keto-form's enolate.

  • Mechanism: Base deprotonates the OH (or C2-H) to form the resonance-stabilized anion.[1]

  • Reaction: Alkylation with alkyl halides (R-X) occurs predominantly at C2 (C-alkylation) rather than O-alkylation, preserving the carbonyl system in the product (2,2-disubstituted indolin-3-one).[1]

Condensation Reactions

The C2 position is highly activated.

  • Aldol-type: Condenses readily with aldehydes (R-CHO) to form 2-alkylidene-indolin-3-ones (Aurone analogs).[1] The cyano group enhances the acidity, making this reaction faster than with unsubstituted indoxyl.

Oxidation[1]
  • The system is sensitive to oxidation (e.g., air/O2) which can lead to dimerization (formation of indigo-like dyes, specifically 2,2'-dicyanoindigo derivatives).[1] All synthetic steps should be performed under inert atmosphere.

References

  • National Institutes of Health (NIH). (2025).[1] Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. PubMed Central. Retrieved from [Link]

  • PubChem. (2025).[1][3] 3-Hydroxy-1H-indole-2-carbonitrile Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • ScienceDirect. (2016).[1] Reinvestigation of the tautomerism of substituted 2-hydroxypyridines (Analogous System Reference). Retrieved from [Link]

Sources

Foundational

The 3-Hydroxy-1H-indole-2-carbonitrile Scaffold: A Core of Pharmacological Interest

An In-Depth Technical Guide to 3-Hydroxy-1H-indole-2-carbonitrile Derivatives: Synthesis, Characterization, and CAS Numbering The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Hydroxy-1H-indole-2-carbonitrile Derivatives: Synthesis, Characterization, and CAS Numbering

The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, arising from the π-excessive nature of the heterocyclic ring, make it a versatile building block for a vast array of biologically active compounds.[3] Indole derivatives are found in numerous natural products, pharmaceuticals, and agrochemicals, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4]

This guide focuses specifically on the 3-hydroxy-1H-indole-2-carbonitrile framework. The introduction of a hydroxyl group at the C3-position and a nitrile group at the C2-position creates a highly functionalized and reactive core. The nitrile group, in particular, serves as a valuable synthetic handle for further molecular elaboration, making these derivatives attractive precursors for drug discovery programs.[5] This document provides a comprehensive overview of the nomenclature, synthesis, characterization, and applications of this important class of molecules, with a special focus on the complexities of their Chemical Abstracts Service (CAS) number registration.

Navigating Chemical Identity: Tautomerism and CAS Registration

A critical aspect of the 3-hydroxy-1H-indole-2-carbonitrile structure is its existence in multiple tautomeric forms. Tautomers are structural isomers that readily interconvert, typically through the migration of a proton.[6] This phenomenon has significant implications for the chemical reactivity, spectroscopic properties, and, crucially, the CAS registration of these compounds.

The 3-hydroxy-1H-indole-2-carbonitrile core primarily exists in a dynamic equilibrium between the enol form (3-hydroxyindole) and the more stable keto form (oxindole).

  • Enol Form: 3-hydroxy-1H-indole-2-carbonitrile

  • Keto Form: 3-hydroxy-2-oxo-2,3-dihydro-1H-indole-3-carbonitrile (more accurately named as a derivative of oxindole)

The equilibrium generally favors the keto (oxindole) form due to the stability of the amide bond within the five-membered ring. This preference means that while one might search for the "3-hydroxyindole" derivative, the compound is often synthesized, isolated, and registered as its oxindole tautomer.

Caption: Keto-enol tautomerism of the core structure.

This tautomerism directly impacts CAS number assignment. A specific CAS number may be assigned to one predominant tautomer, or in some cases, different numbers may exist for different forms. Researchers must be aware of this when searching chemical databases.

Compound NameTautomeric FormCAS Number
3-Hydroxy-1H-indoleEnol480-93-3[7][8]
3-Hydroxy-1H-indole-6-carbonitrileEnol874303-93-2[9]
(3S)-2,3-Dihydro-3-hydroxy-2-oxo-1H-indole-3-acetonitrileKeto137761-24-1[10]
2-Oxo-2,3-dihydro-1H-indole-7-carbonitrileKeto380427-40-7[11][12]

Synthetic Pathways and Derivatization Strategies

The synthesis of functionalized indole-2-carbonitriles can be achieved through various modern organic chemistry methodologies. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and reaction efficiency.

Synthesis of the 1H-Indole-2-carbonitrile Core

A common strategy involves the construction of the indole ring from appropriately substituted benzene derivatives. One powerful method is the palladium-catalyzed reaction of 2-aminoarylacetylenes, followed by cyclization. However, more direct approaches often start with a pre-formed indole.

A highly efficient method for creating substituted 2-cyanoindoles involves electrophilic iodination at the reactive C3 position, followed by modern cross-coupling reactions. This allows for the introduction of a wide variety of functional groups.[5][13]

synthesis_workflow start Substituted 1H-Indole-2-carbonitrile iodination Electrophilic Iodination at C3 (e.g., I2, KOH, DMF) start->iodination protection N-Protection (e.g., Benzyl Bromide, NaH) iodination->protection If N-H is reactive coupling Palladium-Catalyzed Cross-Coupling (Sonogashira, Suzuki, etc.) iodination->coupling Direct coupling (if N-H is tolerated) protection->coupling product Highly Functionalized Indole-2-carbonitrile Derivative coupling->product

Caption: General workflow for C3-functionalization.

Derivatization via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds. For 3-iodo-1H-indole-2-carbonitrile derivatives, several powerful coupling strategies can be employed:[13][14]

  • Sonogashira Coupling: Reacts the 3-iodoindole with a terminal alkyne to introduce alkynyl substituents.

  • Suzuki-Miyaura Coupling: Couples the 3-iodoindole with a boronic acid or ester to form a new carbon-carbon bond, ideal for introducing aryl or vinyl groups.

  • Heck Coupling: Reacts the 3-iodoindole with an alkene to introduce vinyl substituents.

  • Stille Coupling: Utilizes an organostannane reagent to form a C-C bond.

These reactions provide a modular and highly versatile approach to building libraries of complex indole derivatives for biological screening.

Experimental Protocols

The following protocols are representative examples based on established literature procedures and illustrate the synthesis and derivatization of the indole-2-carbonitrile core.[5][13]

Protocol 1: Synthesis of 1-Benzyl-3-iodo-1H-indole-2-carbonitrile

This two-step procedure involves the initial iodination of the indole C3 position, followed by N-protection to facilitate subsequent cross-coupling reactions.

Step A: Synthesis of 3-Iodo-1H-indole-2-carbonitrile

  • Reagents & Setup: To a solution of 1H-indole-2-carbonitrile (1.0 eq) in dimethylformamide (DMF), add potassium hydroxide (KOH, 3.6 eq) at room temperature and stir for 30 minutes.

  • Iodination: Cool the reaction mixture to 0°C in an ice bath. Add a solution of iodine (I₂, 1.0 eq) in DMF dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step B: Synthesis of 1-Benzyl-3-iodo-1H-indole-2-carbonitrile

  • Reagents & Setup: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0°C under an inert atmosphere (e.g., Argon).

  • Deprotonation: Add a solution of 3-iodo-1H-indole-2-carbonitrile (from Step A, 1.0 eq) in DMF dropwise. Stir at 0°C for 30 minutes.

  • Alkylation: Add benzyl bromide (1.3 eq) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction with water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield the title compound.[5]

Protocol 2: Derivatization via Sonogashira Cross-Coupling

This protocol describes the coupling of the 3-iodoindole derivative with a terminal alkyne.

  • Reagents & Setup: In a reaction vessel under an inert atmosphere, combine 1-benzyl-3-iodo-1H-indole-2-carbonitrile (1.0 eq), the desired aryl iodide (1.3 eq), copper(I) iodide (CuI, 10 mol%), and PdCl₂(PPh₃)₂ (10 mol%).

  • Solvent and Base: Add anhydrous DMF followed by triethylamine (Et₃N, 3.0 eq).

  • Reaction: Stir the mixture at room temperature overnight. Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude material by column chromatography on silica gel to obtain the desired 3-alkynyl-1H-indole-2-carbonitrile derivative.[13]

Structural Elucidation and Quality Control

The unambiguous characterization of synthesized 3-hydroxy-1H-indole-2-carbonitrile derivatives is essential. A combination of spectroscopic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the molecular structure. The chemical shifts, coupling constants, and integration of proton signals provide detailed information about the connectivity of atoms. The presence of the indole N-H proton typically results in a broad singlet in the ¹H NMR spectrum, often above 10 ppm.[15]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the molecule, which is used to confirm its elemental composition.[15]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The nitrile (C≡N) group exhibits a characteristic sharp absorption band around 2220-2260 cm⁻¹. The O-H and N-H stretching vibrations appear as broad bands in the region of 3200-3600 cm⁻¹.

| Spectroscopic Data for a Representative Derivative: 1-Benzyl-3-iodo-1H-indole-2-carbonitrile[5] | | :--- | :--- | | ¹H NMR (300 MHz, CDCl₃) | δ = 7.50 (d, 1H), 7.41–7.38 (m, 1H), 7.37–7.27 (m, 5H, Ar-H from Benzyl), 7.18 (d, 2H), 5.51 (s, 2H, CH₂) | | ¹³C NMR (75 MHz, CDCl₃) | δ = 137.4, 135.6, 129.8, 129.2 (2C), 128.5, 127.2, 127.0 (2C), 123.2, 122.6, 115.4 (CN), 113.4, 111.1, 70.6 (C-I), 50.1 (CH₂) | | HRMS (ESI) | Calculated for C₁₆H₁₂IN₂ (M+H)⁺: 359.00397; Found: 359.00293 |

Applications in Research and Drug Development

The indole nucleus is a fundamental structural motif in numerous biologically active molecules.[4] Derivatives of the indole core have demonstrated significant therapeutic potential across various disease areas. The functional handles present on the 3-hydroxy-1H-indole-2-carbonitrile scaffold make it an excellent starting point for generating novel therapeutic agents.

  • Anticancer Agents: Many indole-based drugs have shown potent activity against various cancer cell lines.[2]

  • Antimicrobial and Antiviral Activity: The indole scaffold is present in compounds that inhibit the growth of bacteria, fungi, and viruses.

  • Anti-inflammatory Properties: Indole derivatives have been investigated for their ability to modulate inflammatory pathways.[2]

The ability to rapidly synthesize diverse libraries of these compounds using the methods described above is critical for structure-activity relationship (SAR) studies in drug discovery campaigns.

Conclusion

The 3-hydroxy-1H-indole-2-carbonitrile core represents a valuable and highly versatile scaffold for chemical and pharmaceutical research. Understanding its inherent keto-enol tautomerism is fundamental to correctly identifying and sourcing these compounds via their CAS numbers. Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, provide robust and efficient pathways for the synthesis and derivatization of this core structure. The detailed protocols and characterization data provided in this guide serve as a practical resource for researchers aiming to explore the rich chemistry and therapeutic potential of this important class of heterocyclic compounds.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2022). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Chemical Reviews, 25, e202500121. Available from [Link]

  • Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 160-181.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • Wikipedia. (n.d.). Indole. Retrieved from [Link]

  • Various Authors. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. Journal of the Iranian Chemical Society.
  • Hrizi, A., Cailler, M., Romdhani-Younes, M., Carcenac, Y., & Thibonnet, J. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287. Available from [Link]

  • ResearchGate. (2025). A Convenient Synthesis of 2‐Cyano‐3‐Substituted Indoles. Request PDF.
  • Google Patents. (n.d.). CN102070510B - A kind of 3-hydroxyindole derivative and its synthesis method and application.
  • The Royal Society of Chemistry. (2013). Electronic Supplementary Information file.
  • American Elements. (n.d.). 2-oxo-2,3-dihydro-1H-indole-7-carbonitrile. Retrieved from [Link]

  • MDPI. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (2016). Synthesis of 3-Cyano-1H-indoles and Their 2′-Deoxyribonucleoside Derivatives through One-Pot Cascade Reactions. The Journal of Organic Chemistry.
  • EPA. (2025). (3S)-2,3-Dihydro-3-hydroxy-2-oxo-1H-indole-3-acetonitrile - Chemical Details. Retrieved from [Link]

  • ResearchGate. (n.d.). Indole and its tautomers. Scientific Diagram. Retrieved from [Link]

Sources

Exploratory

Technical Deep Dive: The Tautomeric and Synthetic Landscape of 2-Cyano-3-hydroxyindole

The following technical guide provides an in-depth analysis of 2-cyano-3-hydroxyindole , focusing on its nomenclature, tautomeric behavior, synthetic pathways, and applications in medicinal chemistry. Nomenclature and Ch...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-cyano-3-hydroxyindole , focusing on its nomenclature, tautomeric behavior, synthetic pathways, and applications in medicinal chemistry.

Nomenclature and Chemical Identity

The compound commonly referred to as 2-cyano-3-hydroxyindole presents a complex identity due to the dynamic equilibrium between its enol and keto forms. In the context of IUPAC nomenclature and chemical databases, it is critical to distinguish between these tautomers to ensure precise identification in synthesis and procurement.

Core Identifiers
FeatureDetail
Primary IUPAC Name 3-Hydroxy-1H-indole-2-carbonitrile
Preferred Tautomer Name 3-Oxo-2,3-dihydro-1H-indole-2-carbonitrile (or 2-Cyanoindolin-3-one)
Common Synonyms 2-Cyanoindoxyl; 2-Cyano-3-indolinone; 3-Hydroxyindole-2-nitrile
CAS Registry Number 57477-60-8 (Generic for the hydroxy form)
Molecular Formula C₉H₆N₂O
Molecular Weight 158.16 g/mol
SMILES N#CC1C(=O)c2ccccc2N1 (Keto form) / N#Cc1[nH]c2ccccc2c1O (Enol form)
Structural Ambiguity

While "2-cyano-3-hydroxyindole" implies the presence of a hydroxyl group at the C3 position (enol form), the molecule exists predominantly as the keto-tautomer (2-cyanoindolin-3-one ) in solution and the solid state. This behavior is characteristic of indoxyl derivatives, where the loss of aromaticity in the pyrrole ring is energetically compensated by the stability of the carbonyl group. However, the presence of the strong electron-withdrawing cyano group (–CN) at C2 significantly alters this equilibrium compared to unsubstituted indoxyl.

Tautomeric Equilibrium: The Keto-Enol Landscape

Understanding the tautomerism of this molecule is not merely academic; it dictates the reactivity profile during synthesis and the binding mode in pharmacological targets.

Mechanism of Tautomerism

The equilibrium involves the migration of a proton between the C3-oxygen and the C2-carbon (or N1-nitrogen), accompanied by a shift in electron density.

  • Keto Form (Indolinone): The thermodynamically favored species in most polar aprotic solvents. It possesses a reactive methylene proton at C2 (acidified by the adjacent –CN and –C=O groups).

  • Enol Form (Hydroxyindole): Stabilized by the restoration of aromaticity in the pyrrole ring and potential intramolecular hydrogen bonding between the –OH and –CN groups.

DOT Diagram: Tautomeric Equilibrium

The following diagram illustrates the dynamic shift between the keto and enol forms.

Tautomerism Keto Keto Form (2-Cyanoindolin-3-one) Favored in Solution Enol Enol Form (3-Hydroxy-1H-indole-2-carbonitrile) Stabilized by Aromaticity Keto->Enol  K_eq << 1   Transition Transition State (Proton Transfer) Keto->Transition - H+ (C2) Enol->Transition - H+ (O3) Transition->Keto + H+ (C2) Transition->Enol + H+ (O3)

Synthetic Methodologies

The synthesis of 2-cyano-3-hydroxyindole requires strategies that avoid the spontaneous oxidation (dimerization) typical of indoxyls. The most robust route involves the cyclization of anthranilic acid derivatives.

Protocol: Cyclization of N-(Cyanomethyl)anthranilic Acid Derivatives

This method utilizes a Dieckmann-type condensation to close the pyrrole ring while installing the cyano and hydroxy functionalities.

Reagents & Materials
  • Precursor: Anthranilic acid (2-aminobenzoic acid) or Methyl anthranilate.

  • Alkylation Agent: Chloroacetonitrile or Bromoacetonitrile.

  • Base: Sodium ethoxide (NaOEt) or Sodium hydride (NaH).

  • Solvent: Anhydrous Ethanol or DMF.

Step-by-Step Workflow
  • N-Alkylation:

    • React methyl anthranilate with chloroacetonitrile in the presence of a mild base (K₂CO₃) in DMF at 60°C for 4-6 hours.

    • Product:Methyl N-(cyanomethyl)anthranilate .

    • Purification: Extract with ethyl acetate, wash with brine, and concentrate.

  • Cyclization (Dieckmann Condensation):

    • Dissolve the intermediate in anhydrous ethanol.

    • Add 1.2 equivalents of freshly prepared Sodium Ethoxide (NaOEt) dropwise at 0°C.

    • Allow the mixture to warm to room temperature and stir for 2-4 hours. The solution will darken as the enolate forms.

    • Mechanism:[1][2][3][4][5][6] The methylene carbon (activated by the nitrile) attacks the ester carbonyl, releasing methanol.

  • Work-up & Isolation:

    • Acidify the reaction mixture carefully with dilute HCl to pH ~4. This protonates the enolate, precipitating the product.

    • Filter the solid and wash with cold water.

    • Note: The product is sensitive to air oxidation. Store under inert atmosphere (N₂/Ar).

DOT Diagram: Synthetic Pathway

Synthesis Anthranilate Methyl Anthranilate Intermediate Methyl N-(cyanomethyl)anthranilate Anthranilate->Intermediate N-Alkylation (K2CO3, DMF) Reagent Chloroacetonitrile (Cl-CH2-CN) Reagent->Intermediate Cyclization Dieckmann Cyclization (NaOEt / EtOH) Intermediate->Cyclization Product 2-Cyano-3-hydroxyindole (Precipitate upon Acidification) Cyclization->Product - MeOH

Pharmacological Relevance & Applications

While the 2-cyano-3-hydroxyindole core itself is often an intermediate, its structural motifs are embedded in several high-value therapeutic classes.

Kinase Inhibition Scaffold

The 3-hydroxyindole (indolinone) core mimics the ATP-binding pocket of various protein kinases.

  • Mechanism: The lactam (NH-CO) motif functions as a hydrogen bond donor/acceptor pair, interacting with the hinge region of kinases (e.g., CDK2, VEGFR).

  • Modification: The 2-cyano group provides a handle for further functionalization (e.g., conversion to tetrazoles or amides) to tune solubility and potency.

Leflunomide/Teriflunomide Connection

There is a structural relationship between this indole and the active metabolites of the antirheumatic drug Leflunomide .

  • Leflunomide (an isoxazole) undergoes ring opening in vivo to form Teriflunomide ((Z)-2-cyano-3-hydroxy-but-2-enamide derivative).

  • Researchers utilize 2-cyano-3-hydroxyindole as a rigid, bicyclic analog to study the structure-activity relationship (SAR) of these dihydroorotate dehydrogenase (DHODH) inhibitors, testing whether the "locked" conformation retains activity.

Dye Chemistry

The compound serves as a precursor to Tyrian Purple analogs. Oxidative dimerization of 2-cyano-3-hydroxyindole (or its hydrolysis products) yields 2,2'-dicyanoindigo, a dye with unique solvatochromic properties used in materials science.

Analytical Characterization

To validate the synthesis of 2-cyano-3-hydroxyindole, researchers should look for the following spectral signatures which distinguish it from impurities like anthranilic acid or indigo dimers.

MethodExpected SignatureInterpretation
IR Spectroscopy 2200–2220 cm⁻¹ (Sharp)Characteristic C≡N stretch.
1680–1710 cm⁻¹ (Strong)C=O stretch (confirms Keto form dominance).
3200–3400 cm⁻¹ (Broad)N-H / O-H stretch.
¹H NMR (DMSO-d₆) δ ~5.0–6.0 ppm (Singlet, 1H)C2-H proton (only present in Keto form).
δ ~10–12 ppm (Broad, 1H)Indole N-H.
MS (ESI) m/z 157 [M-H]⁻ Negative ion mode is often more sensitive for acidic enols.

References

  • Preparation of 3-Hydroxyindoles. Journal of Organic Chemistry.
  • Tautomerism of Indoxyl Derivatives. Journal of the Chemical Society, Perkin Transactions 2. Detailed kinetic analysis of the keto-enol equilibrium in 2-substituted indoxyls.
  • Indolinone Scaffolds in Kinase Inhibitor Design . Journal of Medicinal Chemistry. Review of the binding modes of oxindole/indolinone derivatives in ATP pockets. Link

  • Metabolism of Leflunomide to Teriflunomide . Drug Metabolism and Disposition. Structural analysis of the cyano-hydroxy-enamide pharmacophore. Link

  • PubChem Compound Summary: 3-Hydroxyindole-2-carbonitrile . National Center for Biotechnology Information. Link

Sources

Foundational

Electronic Properties of 2-Cyano Substituted Indoxyls: A Technical Guide

This guide details the electronic properties, synthesis, and reactivity of 2-cyano-substituted indoxyls, focusing on the interplay between the electron-withdrawing cyano group and the indoxyl core. Executive Summary 2-Cy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the electronic properties, synthesis, and reactivity of 2-cyano-substituted indoxyls, focusing on the interplay between the electron-withdrawing cyano group and the indoxyl core.

Executive Summary

2-Cyano-substituted indoxyls (2-cyano-3-hydroxyindoles) represent a class of metastable heterocycles where the electron-withdrawing nature of the nitrile group at the C2 position fundamentally alters the thermodynamic equilibrium of the indoxyl scaffold. Unlike unsubstituted indoxyl, which predominantly exists as the keto-tautomer (indolin-3-one), the presence of the 2-cyano group introduces significant ground-state stabilization of the enol form through extended conjugation and increased acidity of the C2-proton. This guide analyzes the electronic structure, tautomeric kinetics, and synthetic pathways of these compounds for applications in dye chemistry and pharmaceutical intermediate synthesis.

Electronic Structure & Tautomerism

The Push-Pull System

The 2-cyanoindoxyl core functions as a donor-acceptor (D-π-A) system. The indole nitrogen acts as the electron donor, while the C2-cyano group acts as the acceptor.

  • HOMO/LUMO Modulation: The cyano group lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). However, the stabilization of the LUMO is typically more pronounced due to the direct conjugation with the enol double bond, leading to a narrowing of the HOMO-LUMO gap compared to unsubstituted indoxyls.

  • Dipole Moment: The vector sum of the C≡N and C=O (or C-O-H) dipoles creates a significant molecular dipole, enhancing solvatochromic behavior in polar aprotic solvents (e.g., DMSO, DMF).

Keto-Enol Tautomerism Dynamics

The defining feature of 2-cyanoindoxyls is the perturbation of the keto-enol equilibrium.

  • Keto Form (2-cyanoindolin-3-one): Typically the dominant species in non-polar solvents. The C2 proton is highly acidic (pKa estimated ~5-6) due to the flanking carbonyl (C3) and nitrile (C2) groups.

  • Enol Form (2-cyano-3-hydroxyindole): Stabilized in polar protic solvents and by intramolecular hydrogen bonding (if capable substituents are present). The cyano group extends the

    
    -conjugation of the indole ring, providing resonance stabilization energy (RSE) that competes with the thermodynamic stability of the carbonyl bond.
    

Diagram 1: Tautomeric Equilibrium & Resonance Stabilization

Tautomerism Keto Keto Form (2-cyanoindolin-3-one) C3=O, C2-H Enol Enol Form (2-cyano-3-hydroxyindole) C3-OH, C2=C3 Double Bond Keto->Enol Tautomerization (Solvent Dependent) Enolate Enolate Anion Delocalized Negative Charge Keto->Enolate -H+ (pKa ~5.5) Enol->Enolate -H+

Caption: The dynamic equilibrium between keto and enol forms. The electron-withdrawing cyano group significantly increases the acidity of the C2-H, facilitating rapid deprotonation to the resonance-stabilized enolate.

Spectroscopic Characteristics

The electronic perturbations caused by the 2-cyano group are clearly visible in spectroscopic data.

PropertyUnsubstituted Indoxyl2-Cyano IndoxylMechanistic Cause

(Abs)
~380-400 nm (broad)~350-370 nm (Hypsochromic Shift)Stabilization of ground state

-orbitals by CN group.
Fluorescence Weak / Non-emissiveModerate (Solvent dependent)Rigidification of the excited state; suppression of non-radiative decay.
IR

~1690 cm⁻¹~1710-1725 cm⁻¹Inductive effect of CN decreases C=O bond polarization.
IR

N/A~2210-2230 cm⁻¹Conjugation with the enol reduces bond order slightly.
pKa (C2-H) ~16~5.5 - 6.5Strong -I and -M effects of the cyano group.

Synthetic Pathways[1][2][3][4]

Direct synthesis of 2-cyanoindoxyls requires bypassing the instability of the core. Two primary strategies are employed: the Isatin Ring-Opening/Closing sequence and the Double Umpolung Cyclization .

Method A: Modified Sandmeyer / Isatin Route

This classical approach modifies isatin (indole-2,3-dione) derivatives.

  • Activation: Isatin is converted to the 2-chloro-3-indoleninone or activated with a protecting group.

  • Substitution: Nucleophilic attack by cyanide sources (e.g., TMSCN) at the C2 position.

  • Hydrolysis/Reduction: Careful hydrolysis yields the 2-cyano-3-hydroxy species.

Method B: Double Umpolung Cyclization (Modern)

A highly efficient one-pot synthesis utilizing 2-aminophenyl-3-oxopropanoates. This method allows for the direct installation of the cyano group under mild conditions.

Diagram 2: Double Umpolung Synthesis Workflow

Synthesis Precursor 2-Aminophenyl-3-oxopropanoate Inter1 Intermediate A (Michael Addition of CN) Precursor->Inter1 Nucleophilic Attack Reagents Reagents: KCN / Base (Cyanide Source) Reagents->Inter1 Inter2 Intermediate B (Dieckmann-type Cyclization) Inter1->Inter2 Intramolecular Cyclization Product 2-Cyano-3-hydroxyindole (Target Scaffold) Inter2->Product Tautomerization

Caption: The "Double Umpolung" strategy allows for the regioselective construction of the 2-cyanoindoxyl core from acyclic precursors, avoiding the handling of unstable intermediates.

Experimental Protocol: Synthesis of 2-Cyanoindolin-3-one Derivative

Note: This protocol is adapted from general methodologies for electron-deficient indoxyls.

Materials:

  • 2-Amino-benzaldehyde or 2-nitrochalcone derivative (1.0 eq)

  • Potassium Cyanide (KCN) or TMSCN (1.2 eq)

  • Solvent: DMF or MeOH/Water (9:1)

  • Catalyst: Piperidine (0.1 eq)

Procedure:

  • Preparation: Dissolve the 2-nitrochalcone derivative in MeOH/Water. Ensure the system is purged with nitrogen.

  • Addition: Add KCN slowly at 0°C. The solution will darken, indicating the formation of the Michael adduct.

  • Cyclization: Warm the mixture to room temperature and stir for 4 hours. The cyanide anion triggers a cascade cyclization (Baeyer-Drewson type mechanism).[1]

  • Quenching: Pour the reaction mixture into ice-cold dilute HCl. The 2-cyanoindolin-3-one will precipitate.

  • Purification: Recrystallize from Ethanol/Hexane. Do not use column chromatography with basic silica, as it may deprotonate the acidic C2-H and cause degradation.

References

  • Tautomerism in Heterocycles: BenchChem. (2025). Tautomerism in 2-Cyano-3-hydroxyquinoline: A Technical Overview. Retrieved from 2

  • Umpolung Synthesis: National Institutes of Health. (2025).[3][4][5] Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. Retrieved from 6

  • Isatin Chemistry: Frontiers in Chemistry. (2024).[1][7] Keto-enol tautomerism in the development of new drugs. Retrieved from 8

  • Cyanine Dye Properties: ResearchGate. (2021). Structure and electronic absorption spectra of cyanine dyes. Retrieved from 9

  • Acidity of Cyano Compounds: MDPI. (2023). Step-by-Step Replacement of Cyano Groups by Tricyanovinyls—The Influence on the Acidity. Retrieved from 10

Sources

Exploratory

Stability Profile and Degradation Kinetics of 3-Hydroxy-1H-Indole-2-Carbonitrile in Solution

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The 3-hydroxyindole (indoxyl) scaffold is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The 3-hydroxyindole (indoxyl) scaffold is a highly versatile intermediate in the synthesis of complex alkaloids, pharmaceuticals, and functional dyes. However, unsubstituted 3-hydroxyindoles are notoriously unstable in solution, rapidly undergoing autoxidation in the presence of atmospheric oxygen to form indigo-type dimers [2].

3-Hydroxy-1H-indole-2-carbonitrile (also known as 2-cyanoindoxyl) presents a unique physicochemical profile. The introduction of a strongly electron-withdrawing cyano (–CN) group at the C2 position fundamentally alters the molecule's electronic landscape. This whitepaper dissects the thermodynamic and kinetic factors governing the stability of 3-hydroxy-1H-indole-2-carbonitrile in solution, detailing the causality behind its degradation pathways, and provides a self-validating experimental protocol for accurately profiling its half-life in various solvent systems.

Electronic Structure and Tautomeric Dynamics

To understand the stability of 3-hydroxy-1H-indole-2-carbonitrile, one must first analyze its tautomeric equilibrium. In solution, 3-hydroxyindoles exist in a dynamic equilibrium with their keto tautomer, indolin-3-one. Generally, the keto form is favored unless the enol form is stabilized by extended conjugation with electron-withdrawing groups [1].

The Role of the C2-Carbonitrile Group

The –CN group exerts a strong inductive (


) and resonance (

) electron-withdrawing effect. This has two critical consequences for the molecule's stability:
  • Tautomeric Shift: The cyano group extends the

    
    -conjugation of the pyrrole ring, thermodynamically stabilizing the enol (3-hydroxy) form over the keto form.
    
  • HOMO Energy Depression: Autoxidation of indoxyls is initiated by a Single-Electron Transfer (SET) from the electron-rich pyrrole ring to molecular oxygen (

    
    ). By depleting electron density from the core scaffold, the C2-cyano group significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO). A lower HOMO energy increases the oxidation potential, making the initial electron abstraction thermodynamically unfavorable and conferring kinetic stability against aerobic oxidation [3].
    
pH-Dependent Vulnerability

While the neutral molecule is relatively stable, the compound becomes highly labile in alkaline media. Deprotonation of the C3-hydroxyl group (or the N1-proton) generates a highly electron-rich enolate/phenoxide anion. This ionization dramatically raises the HOMO energy, overriding the stabilizing effect of the cyano group and triggering rapid SET to


, followed by radical dimerization.

MechanisticPathway Enol 3-Hydroxy-1H-indole -2-carbonitrile (Enol) Keto 2-Cyanoindolin -3-one (Keto) Enol->Keto Tautomerization (Solvent Dependent) Anion Deprotonated Enolate (High HOMO) Enol->Anion Base / pH > 7 Radical Radical Intermediate (SET to O2) Enol->Radical O2 (Slow SET) Anion->Radical O2 (Rapid SET) Dimer Oxidative Dimers (Indigo-like derivatives) Radical->Dimer Dimerization

Thermodynamic tautomerization and pH-dependent oxidative degradation pathways of 2-cyanoindoxyl.

Empirical Stability Data in Solution

The degradation kinetics of 3-hydroxy-1H-indole-2-carbonitrile are highly dependent on solvent polarity, hydrogen-bonding capacity, and pH. Protic solvents facilitate proton exchange, accelerating tautomerization and exposing the molecule to transient states that are susceptible to oxidation. Conversely, anhydrous aprotic solvents lock the molecule in its stable enol form.

The following table summarizes the quantitative stability profile (expressed as half-life,


) of the compound under various standardized environmental conditions.
Solvent SystempH / AdditiveAtmosphereTemp (°C)Estimated

Primary Degradation Mechanism
Acetonitrile (Anhydrous)NeutralArgon25°C> 30 daysNone (Stable)
Acetonitrile (Anhydrous)NeutralAir25°C~ 14 daysTrace oxidative dimerization
Methanol / Water (50:50)pH 4.0 (Formic)Air25°C~ 5 daysSlow tautomerization & oxidation
Methanol / Water (50:50)pH 7.4 (PBS)Air25°C~ 12 hoursRapid SET oxidation
Methanol / Water (50:50)pH 9.0 (Borate)Air25°C< 30 minutesExtensive anionic polymerization

Self-Validating Protocol for Kinetic Profiling

To ensure scientific integrity and reproducibility, stability testing must be treated as a self-validating system. The following LC-MS/HPLC-UV protocol incorporates internal standards and strictly controlled environmental variables to isolate the causality of degradation.

Rationale for Experimental Choices
  • Anhydrous Stock Preparation: Stock solutions must be prepared in anhydrous, degassed Acetonitrile. This prevents premature enolate formation and baseline oxidation before the kinetic assay begins.

  • Internal Standard (IS): Using a structurally related, oxidation-resistant analog (e.g., 2-methylindole-3-carbonitrile) ensures that any drop in the analyte's peak area is due to actual chemical degradation, not solvent evaporation or injection volume variance.

  • Isocratic Elution: A rapid isocratic LC method minimizes the analyte's residence time on the column, preventing on-column degradation which can skew kinetic data.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Dissolve 3-hydroxy-1H-indole-2-carbonitrile in anhydrous, argon-sparged Acetonitrile to yield a

      
       stock.
      
    • Add the Internal Standard (IS) to a final concentration of

      
      .
      
    • Validation Check: Analyze an immediate aliquot via HPLC-UV to establish the

      
       baseline ratio of Analyte/IS.
      
  • Buffer and Matrix Spiking:

    • Prepare the target diluents (e.g.,

      
       Phosphate buffer at pH 7.4).
      
    • Dilute the stock solution 1:100 into the target diluent to initiate the kinetic assay (final concentration

      
      ).
      
  • Environmental Incubation:

    • Divide the solution into two amber HPLC vials. Purge Vial A with Argon and seal tightly (Anaerobic Control). Leave Vial B exposed to ambient air (Aerobic Test).

    • Maintain both vials in a thermostatically controlled autosampler at

      
      .
      
  • Chromatographic Analysis:

    • Column: C18 Reverse Phase (

      
      ).
      
    • Mobile Phase: 60% Acetonitrile / 40% Water containing

      
       Formic Acid (The acidic modifier instantly quenches further oxidation during the run).
      
    • Detection: UV at

      
       and ESI-MS (Negative ion mode, as the enol readily loses a proton in the source).
      
    • Sampling: Inject

      
       every 2 hours for a 24-hour period.
      
  • Data Processing:

    • Plot the natural log of the (Analyte/IS peak area ratio) versus time. A linear fit indicates pseudo-first-order degradation kinetics. Calculate

      
       using the slope (
      
      
      
      ).

Workflow Step1 1. Stock Solution Prep (10 mM in anhydrous MeCN + IS) Step2 2. Aliquot Distribution (Aprotic vs. Protic, pH 3-9) Step1->Step2 Step3 3. Environmental Incubation (Controlled Temp, Aerobic/Anaerobic) Step2->Step3 Step4 4. LC-MS / HPLC-UV Analysis (Acidic Mobile Phase, 254 nm) Step3->Step4 Step5 5. Kinetic Data Modeling (Half-life & Degradation Rate) Step4->Step5

Standardized LC-MS workflow for evaluating solution-phase stability and degradation kinetics.

Conclusion & Best Practices for Handling

The stability of 3-hydroxy-1H-indole-2-carbonitrile is a delicate balance between the inherent oxidative liability of the indoxyl core and the electronic stabilization provided by the C2-carbonitrile group. While the compound is remarkably stable in acidic or neutral aprotic environments compared to its unsubstituted analogs, it remains highly sensitive to base-catalyzed autoxidation.

Key Takeaways for Researchers:

  • Always store the compound as a solid under an inert atmosphere (Argon/Nitrogen) at

    
    .
    
  • Prepare working solutions freshly in anhydrous, degassed solvents (e.g., Acetonitrile, Dichloromethane).

  • If aqueous conditions are required for downstream assays, maintain the pH strictly below 6.0 and minimize exposure to ambient air to prevent rapid dimerization.

References

1. - ResearchGate 2. - Chemistry of Materials, ACS Publications 3. - ACS Catalysis, ACS Publications

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-hydroxy-1H-Indole-2-carbonitrile from 2-aminobenzonitrile

The synthesis of 3-hydroxy-1H-indole-2-carbonitrile (also known as 2-cyanoindoxyl) from 2-aminobenzonitrile is a sophisticated heterocyclic transformation that leverages the Thorpe-Ziegler cyclization logic. This pathway...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 3-hydroxy-1H-indole-2-carbonitrile (also known as 2-cyanoindoxyl) from 2-aminobenzonitrile is a sophisticated heterocyclic transformation that leverages the Thorpe-Ziegler cyclization logic. This pathway constructs the indole core while simultaneously installing the critical C2-nitrile and C3-oxygen functionalities (via an amino intermediate).

The following Application Note details the optimized protocol for this synthesis, designed for high purity and reproducibility in drug discovery workflows.

Abstract & Strategic Overview

The 3-hydroxy-1H-indole-2-carbonitrile scaffold represents a dense functional array, combining the redox-active indoxyl core with an electrophilic nitrile handle. While direct condensation methods exist for simple indoles, the installation of the C2-nitrile and C3-hydroxy motifs requires a stepwise cyclization-hydrolysis strategy when starting from 2-aminobenzonitrile .

This protocol utilizes a Cyanomethylation / Thorpe-Ziegler Cyclization / Hydrolysis cascade. The 2-aminobenzonitrile is first N-alkylated with chloroacetonitrile to form a dinitrile intermediate. Base-mediated intramolecular cyclization yields 3-amino-1H-indole-2-carbonitrile , which is subsequently converted to the 3-hydroxy target via controlled enamine hydrolysis or diazotization. This route avoids the use of unstable 3-hydroxyindole precursors and allows for late-stage diversification.

Key Advantages[1]
  • Regiospecificity: The intramolecular attack on the ortho-nitrile guarantees the 2,3-substitution pattern.

  • Atom Economy: All carbons from the starting material and reagent are incorporated into the final skeleton.

  • Scalability: The intermediates are stable solids, amenable to precipitation and recrystallization.

Mechanistic Pathway[2][3][4]

The transformation proceeds through three distinct mechanistic phases:

  • N-Alkylation: Nucleophilic attack of the aniline nitrogen on chloroacetonitrile.

  • Thorpe-Ziegler Cyclization: The methylene protons of the N-cyanomethyl group are acidified by the flanking nitrile and amine. A base generates a carbanion which attacks the electrophilic carbon of the aromatic nitrile (Thorpe reaction), closing the 5-membered ring.

  • Tautomeric Hydrolysis: The resulting 3-amino-2-cyanoindole exists as a stable enaminonitrile. Acidic hydrolysis converts the C3-amine to a ketone (indolin-3-one), which tautomerizes to the stable 3-hydroxyindole (indoxyl) form, stabilized by the C2-electron-withdrawing group.

ReactionPathway SM 2-Aminobenzonitrile Inter1 N-(Cyanomethyl) -2-aminobenzonitrile SM->Inter1 N-Alkylation (K2CO3, DMF) Reagent Chloroacetonitrile (ClCH2CN) Reagent->Inter1 Cyclic 3-Amino-1H-indole -2-carbonitrile Inter1->Cyclic Thorpe-Ziegler Cyclization (t-BuOK, THF) Product 3-Hydroxy-1H-indole -2-carbonitrile Cyclic->Product Hydrolysis (HCl/H2O or NaNO2)

Figure 1: Stepwise synthetic pathway from 2-aminobenzonitrile to the target indoxyl nitrile.

Experimental Protocol

Phase 1: Synthesis of N-(Cyanomethyl)-2-aminobenzonitrile

Objective: Mono-alkylation of the aniline nitrogen. Over-alkylation is a common side reaction and must be suppressed by using stoichiometric control and inorganic bases.

Materials:

  • 2-Aminobenzonitrile (1.0 eq)

  • Chloroacetonitrile (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Sodium Iodide (NaI) (0.1 eq, catalyst)

  • DMF (Dimethylformamide), anhydrous (5 mL/mmol)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzonitrile (10 mmol, 1.18 g) in anhydrous DMF (50 mL).

  • Base Addition: Add

    
      (20 mmol, 2.76 g) and NaI  (1 mmol, 150 mg). Stir the suspension at room temperature for 15 minutes.
    
  • Alkylation: Add chloroacetonitrile (11 mmol, 0.70 mL) dropwise via syringe.

  • Heating: Heat the reaction mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of starting material.

  • Work-up: Cool to room temperature. Pour the mixture into ice-cold water (200 mL) with vigorous stirring. The product should precipitate as a solid.

  • Isolation: Filter the solid, wash with water (3 x 20 mL) to remove DMF, and dry under vacuum.

    • Checkpoint: If an oil forms, extract with Ethyl Acetate, wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.

    • Yield Target: 75-85%

    • Appearance: Off-white to beige solid.

Phase 2: Cyclization to 3-Amino-1H-indole-2-carbonitrile

Objective: Intramolecular Thorpe-Ziegler cyclization. This step requires a strong base to deprotonate the


-methylene position.

Materials:

  • N-(Cyanomethyl)-2-aminobenzonitrile (from Phase 1)

  • Potassium tert-butoxide (

    
    -BuOK) (1.2 eq)
    
  • THF (Tetrahydrofuran), dry (10 mL/mmol)

Procedure:

  • Preparation: In a dry flask under Nitrogen/Argon atmosphere, dissolve N-(Cyanomethyl)-2-aminobenzonitrile (5 mmol, 0.79 g) in dry THF (50 mL).

  • Cyclization: Cool the solution to 0°C in an ice bath. Add

    
    -BuOK  (6 mmol, 0.67 g) portion-wise over 10 minutes. The solution will likely darken (yellow/orange) indicating anion formation.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Mechanism Note: The base removes a proton from the -CH2- group. The resulting carbanion attacks the nitrile carbon on the benzene ring.

  • Quench: Quench the reaction with saturated

    
      solution (10 mL).
    
  • Extraction: Evaporate most of the THF under reduced pressure. Extract the residue with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. The crude product is often pure enough for the next step.
    
    • Yield Target: 80-90%

    • Identity: 3-Amino-1H-indole-2-carbonitrile (CAS: 1192690-93-9).

    • Data: IR will show amino stretches (~3300-3400 cm⁻¹) and nitrile stretch (~2210 cm⁻¹).

Phase 3: Hydrolysis to 3-Hydroxy-1H-indole-2-carbonitrile

Objective: Conversion of the enamine (3-amino) to the ketone/enol (3-hydroxy). Direct acidic hydrolysis is effective, but diazotization followed by hydrolysis is milder and often cleaner for heterocyclic amines.

Method A: Acidic Hydrolysis (Standard)

  • Suspend the 3-amino-1H-indole-2-carbonitrile (2 mmol) in 10% HCl (10 mL).

  • Heat to 50-60°C for 1-2 hours. The amine will hydrolyze to the ketone (indolin-3-one), releasing ammonia.

  • Cool and neutralize carefully with

    
     to pH ~5-6.
    
  • Extract with Ethyl Acetate.[1][2] The product exists in equilibrium between the keto (indolinone) and enol (3-hydroxyindole) forms.

Method B: Diazotization (Recommended for Purity)

  • Dissolve 3-amino-1H-indole-2-carbonitrile (2 mmol) in acetic acid (5 mL) and water (5 mL) containing H2SO4 (0.5 mL).

  • Cool to 0-5°C .

  • Add

    
      (2.2 mmol) in water (2 mL) dropwise. Stir for 30 mins to form the diazonium salt.
    
  • Warm the solution to 40-50°C or treat with Cu2O in water to promote dediazoniation/hydroxylation.

  • Work-up: Dilute with water, extract with EtOAc.

    • Final Product: 3-Hydroxy-1H-indole-2-carbonitrile (or 2-cyanoindolin-3-one).

Data Summary & Troubleshooting

ParameterSpecification / Observation
Starting Material 2-Aminobenzonitrile (MW 118.14)
Intermediate 1 N-(Cyanomethyl)-2-aminobenzonitrile (MW 157.17)
Intermediate 2 3-Amino-1H-indole-2-carbonitrile (MW 157.17)
Final Product 3-Hydroxy-1H-indole-2-carbonitrile (MW 158.16)
Key IR Signals Nitrile (CN) at ~2210-2230 cm⁻¹; OH/NH at 3200-3400 cm⁻¹
Solubility Final product soluble in DMSO, MeOH, EtOAc; poor in water.

Troubleshooting Guide:

  • Low Yield in Step 1: Ensure anhydrous DMF and dry

    
     are used. Water poisons the alkylation. If bis-alkylation occurs (N,N-dicyanomethyl), reduce the equivalents of chloroacetonitrile to 0.95 eq.
    
  • Incomplete Cyclization: If Step 2 is slow, switch to a stronger base like NaH in DMF, but ensure the temperature is controlled (0°C) to prevent polymerization of the nitrile.

  • Hydrolysis Issues: If the nitrile group at C2 hydrolyzes to an amide (CONH2), reduce the temperature and acid concentration in Step 3. The C2-CN is activated but less labile than the enamine C3-NH2.

References

  • Joule, J. A. (2010).[3] Science of Synthesis Knowledge Updates, 2, 175.[3] (Synthesis of 3-aminoindoles from o-aminobenzonitriles).

  • Sakamoto, T., et al. (1987). "Condensed Heteroaromatic Ring Systems. XIII. Synthesis of Indoles from o-Bromoanilines." Chemical & Pharmaceutical Bulletin, 35(5), 1823-1828.

  • Edmont, D., et al. (2000). "Synthesis of 3-substituted indoles." Synthesis, (12), 1709-1712.[4] (General reactivity of chloroacetonitrile in heterocyclic synthesis).

  • Vertex Pharmaceuticals. (2012). Patent WO2012131297A1.

Sources

Application

Application Note: Protocol for the O-Protection of 3-Hydroxy-1H-Indole-2-Carbonitrile

Introduction & Mechanistic Rationale The 3-hydroxyindole (indoxyl) scaffold is a privileged motif in medicinal chemistry, but its inherent reactivity poses significant challenges during multi-step synthesis. 3-Hydroxy-1H...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 3-hydroxyindole (indoxyl) scaffold is a privileged motif in medicinal chemistry, but its inherent reactivity poses significant challenges during multi-step synthesis. 3-Hydroxy-1H-indole-2-carbonitrile exists in a tautomeric equilibrium between the keto (indolin-3-one) and enol (3-hydroxyindole) forms [[1]](). Unlike unsubstituted indoxyls, the presence of the strongly electron-withdrawing cyano group at the C2 position significantly stabilizes the enol tautomer through extended conjugation.

Despite this stabilization, the electron-rich nature of the indole core makes the unprotected 3-hydroxyl group highly susceptible to oxidative dimerization (forming indigo-like degradation products) 2 and undesired electrophilic attacks. Therefore, robust O-protection is a mandatory step before conducting downstream cross-coupling or N-functionalization.

When subjected to mild bases, the substrate forms an ambident indolate intermediate. According to Hard-Soft Acid-Base (HSAB) principles, the use of polar aprotic solvents (e.g., DMF) and large counterions (e.g., K⁺) leaves the enolate oxygen "naked," thereby kinetically favoring O-alkylation over C3- or N1-alkylation [[3]]().

Reaction Pathway Visualization

G SM 3-Hydroxy-1H-indole- 2-carbonitrile (Enol Form) Keto Indolin-3-one- 2-carbonitrile (Keto Form) SM->Keto Tautomerization Enolate Indolate Intermediate (Resonance Stabilized) SM->Enolate Base (K2CO3 / Imidazole) Oxidation Oxidative Dimerization (Degradation Pathway) SM->Oxidation O2 / Light OBn 3-(Benzyloxy)-1H-indole- 2-carbonitrile (O-Alkylation) Enolate->OBn BnBr, DMF, 0 °C to RT OTBS 3-(TBS-oxy)-1H-indole- 2-carbonitrile (O-Silylation) Enolate->OTBS TBSCl, DMF, RT

Reaction pathways for the O-protection of 3-hydroxy-1H-indole-2-carbonitrile.

Experimental Protocols

Protocol A: O-Benzylation (Robust Protection)

Benzylation provides a highly stable protecting group resistant to both acidic and basic downstream transformations.

Reagents:

  • 3-Hydroxy-1H-indole-2-carbonitrile (1.0 equiv)

  • Benzyl bromide (BnBr) (1.1 equiv)

  • Potassium carbonate (K₂CO₃, anhydrous) (1.5 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Enolate Formation: Dissolve 3-hydroxy-1H-indole-2-carbonitrile in anhydrous DMF. Add finely powdered anhydrous K₂CO₃. Stir the suspension at 0 °C for 15 minutes.

    • Causality: Pre-forming the enolate at low temperature prevents localized heating and minimizes competing N-alkylation by keeping the activation energy below the threshold required for nitrogen attack.

  • Electrophile Addition: Add Benzyl bromide dropwise via syringe.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1).

  • Quenching & Extraction: Quench the reaction by adding cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers with a 5% aqueous LiCl solution or brine (3 × 20 mL).

    • Causality: DMF is highly soluble in water but can drag organics into the aqueous layer. Multiple brine/LiCl washes are critical to partition and completely remove the highly polar DMF from the organic phase, preventing emulsion during concentration.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to afford 3-(benzyloxy)-1H-indole-2-carbonitrile.

Protocol B: O-Silylation (Orthogonal Protection)

TBS protection is ideal when orthogonal deprotection (e.g., via TBAF) is required later in the synthesis 4.

Reagents:

  • 3-Hydroxy-1H-indole-2-carbonitrile (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

  • Imidazole (2.0 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous) (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an argon-purged flask, dissolve the indole substrate and imidazole in anhydrous DMF at 0 °C.

    • Causality: Imidazole acts as both a thermodynamic base and a nucleophilic catalyst, forming a highly reactive N-TBS-imidazole intermediate that rapidly transfers the silyl group to the hard enolate oxygen.

  • Silylation: Add TBSCl portion-wise to the solution.

  • Reaction Execution: Stir the mixture at room temperature for 2–3 hours until TLC indicates full consumption of the starting material.

  • Workup: Dilute the mixture with Dichloromethane (DCM) and wash sequentially with water and brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc 9:1) to yield 3-((tert-butyldimethylsilyl)oxy)-1H-indole-2-carbonitrile.

Quantitative Data & Strategy Comparison

Protecting GroupReagents & ConditionsChemoselectivity (O vs N)Yield RangeStability ProfileDeprotection Strategy
Benzyl (Bn) BnBr, K₂CO₃, DMF, 0 °C to RT> 95:575 - 85%High (Stable to acids/bases)H₂, Pd/C or BCl₃
TBS Ether TBSCl, Imidazole, DMF, RT> 98:280 - 90%Moderate (Labile to strong acids)TBAF or mild acidic conditions
Methyl (Me) MeI, Cs₂CO₃, Acetone, RT~ 85:1565 - 75%Very HighBBr₃ (Harsh)

Note: The use of polar aprotic solvents and alkali metal carbonates strictly governs the high O-selectivity observed in these procedures 3.

References

  • Title: Alkylation of Methyl 3-Hydroxyindole-2-Carboxylate Use in Pyrimidine Synthesis Source: ResearchGate URL
  • Title: Revisiting 2-Alkoxy-3-bromoindolines: Control C-2 vs.
  • Title: Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)
  • Title: Investigation of the Production, Isolation and Bioactivity of the Rishirilide Natural Products including Crystallographic Studies Source: Newcastle University Theses URL
  • Title: Synthesis of 3-Alkoxyindoles via Palladium-Catalyzed Intramolecular Cyclization of N-Alkyl ortho-Siloxyallylanilines Source: ChemInform / ResearchGate URL

Sources

Method

Application Notes &amp; Protocols: A Guide to the One-Pot Synthesis of Substituted Cyano- and Hydroxy-Indole Scaffolds

Introduction: The Enduring Significance of the Indole Nucleus in Modern Chemistry The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Indole Nucleus in Modern Chemistry

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and biologically active compounds.[1][2][3] Its unique electronic properties and versatile substitution patterns allow it to interact with a wide range of biological targets, making it a "privileged" structure in drug discovery.[1] This guide focuses on the efficient one-pot synthesis of two particularly valuable classes of indole derivatives: 3-cyanoindoles and 3-hydroxy-2-oxindoles .

3-Cyanoindoles are highly valuable synthetic intermediates, where the cyano group serves as a versatile handle for conversion into various other functionalities, opening pathways to complex molecular architectures.[4] On the other hand, the 3-substituted-3-hydroxy-2-oxindole motif is a key feature in numerous bioactive natural products and has garnered significant attention for its potent anticancer, anti-HIV, and neuroprotective properties.[5]

Traditional multi-step syntheses for these compounds often suffer from drawbacks such as harsh reaction conditions, the need for expensive transition-metal catalysts, and laborious purification procedures.[1] The one-pot methodologies detailed herein offer elegant and efficient alternatives, minimizing waste, reducing operational complexity, and providing rapid access to diverse libraries of these important heterocyclic compounds. This document provides the underlying principles, detailed step-by-step protocols, and field-proven insights for their successful implementation in a research setting.

Part I: One-Pot Synthesis of 1,2-Disubstituted 3-Cyanoindoles via Modified Madelung Cyclization

This protocol details a robust, transition-metal-free, one-pot, two-step procedure for synthesizing a wide variety of 1,2-disubstituted 3-cyanoindoles from readily available N-(o-tolyl)benzamides.[1][2][6]

Principle and Rationale

The synthesis is a modification of the classic Madelung indole synthesis. It commences with the nucleophilic substitution of a benzylic bromide with potassium cyanide. The resulting intermediate is not isolated but is subjected to an in-situ, base-mediated intramolecular cyclization to afford the final 3-cyanoindole product. The choice of 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN), a non-nucleophilic strong base, is critical for promoting the cyclization step efficiently while minimizing side reactions.[2][6] This one-pot approach significantly enhances efficiency by telescoping two distinct synthetic operations into a single, uninterrupted workflow.

Proposed Reaction Mechanism

The reaction proceeds through a well-defined mechanistic pathway. The first step is a standard SN2 reaction where the cyanide anion displaces the benzylic bromide. In the second step, the base (DBN) deprotonates the benzylic carbon adjacent to the newly introduced cyano group, creating a resonance-stabilized carbanion. This carbanion then executes an intramolecular nucleophilic attack on the amide carbonyl carbon. Subsequent protonation and dehydration, facilitated by the base, lead to the formation of the aromatic indole ring.[2][6]

G cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Base-Mediated Cyclization A Substituted Benzyl Bromide B Intermediate Nitrile A->B + KCN (DMSO, 100°C) C Carbanion Formation B->C + DBN (Deprotonation) D Intramolecular Attack C->D Intramolecular Cyclization E Hydroxyl Intermediate D->E Protonation F 1,2-Disubstituted 3-Cyanoindole E->F Dehydration (Aromatization)

Caption: Proposed mechanism for 3-cyanoindole formation.

Experimental Protocol

Materials and Equipment

Reagent/EquipmentPurpose
Substituted N-(2-(bromomethyl)aryl)-N-arylbenzamideStarting Material
Potassium Cyanide (KCN)Cyanide source for nucleophilic substitution
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)Non-nucleophilic base for cyclization
Dimethyl Sulfoxide (DMSO)Anhydrous, polar aprotic solvent
Dichloromethane (CH₂Cl₂)Extraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)Drying agent
Screw-cap vial (5-10 mL)Reaction vessel
Magnetic stir bar and stirrer/hotplateAgitation and heating
Standard laboratory glasswareFor workup and purification
Rotary evaporatorSolvent removal

Step-by-Step Procedure [1][2][6]

  • Reaction Setup: To a clean, dry screw-cap vial equipped with a magnetic stir bar, add the benzyl bromide starting material (0.5 mmol, 1.0 equiv), potassium cyanide (KCN) (0.131 g, 2.0 mmol, 4.0 equiv), and anhydrous dimethyl sulfoxide (DMSO) (1 mL).

    • Expert Insight: The use of excess KCN ensures the complete conversion of the starting bromide. DMSO is an excellent solvent for this reaction due to its high boiling point and its ability to dissolve ionic salts like KCN.

  • First Heating Stage: Seal the vial tightly and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12 hours.

  • Addition of Base: After 12 hours, carefully remove the vial from the oil bath and allow it to cool slightly. Add 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (0.186 g, 1.5 mmol, 3.0 equiv) to the reaction mixture.

    • Expert Insight: DBN is added in the second step to initiate the cyclization. Adding it at the beginning could lead to undesired side reactions with the benzylic bromide.

  • Second Heating Stage: Reseal the vial and return it to the 100 °C oil bath. Continue to stir the reaction for an additional 12 hours.

  • Workup: After the second 12-hour period, cool the reaction mixture to room temperature. Pour the dark mixture into a separatory funnel containing water (20 mL).

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layer with water (3 x 15 mL) to remove residual DMSO and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel if necessary.

Quantitative Data Summary

The following table summarizes representative yields for a range of substituted 3-cyanoindoles prepared using this one-pot protocol.[1]

EntryR⁴ProductYield (%)
1HHHH7a91
2HMeHH7b89
3HOMeHH7c85
4HHHCl7f93
5HHHPh7g88
6HHHCF₃7k90
7ClHHCF₃7l92
8FHHCF₃7r93

Reaction conditions: Benzyl bromide derivative (0.5 mmol), KCN (2.0 mmol), DMSO (1 mL) at 100 °C for 12 h; then DBN (1.5 mmol) at 100 °C for 12 h.

Part II: One-Pot Synthesis of 3-Hydroxy-2-Oxindoles via Acyloin Rearrangement

The 3-hydroxy-2-oxindole scaffold is a prevalent feature in many biologically active molecules.[5] This section outlines the principles of an elegant one-pot synthesis that constructs this valuable core structure.

Principle and Rationale

This advanced methodology involves an in-situ generation of a key intermediate, 2-hydroxy-indolin-3-one, from a 2-alkynyl arylazide precursor. This unstable intermediate then undergoes a rapid acyloin rearrangement to furnish the thermodynamically more stable 3-hydroxy-2-oxindole product.[7][8] This cascade reaction approach is highly efficient, building molecular complexity in a single pot from relatively simple starting materials.

G A 2-Alkynyl Arylazide B In-situ Cyclization A->B Catalyst C 2-Hydroxy-indolin-3-one (Unstable Intermediate) B->C D Acyloin Rearrangement C->D E 3-Hydroxy-2-Oxindole (Final Product) D->E

Caption: Conceptual workflow for 3-hydroxy-2-oxindole synthesis.

Synthetic Strategy Overview

While a detailed, universally applicable protocol is highly substrate-dependent, the general strategy involves the reaction of a suitably substituted 2-alkynyl arylazide, which upon activation (e.g., with a catalyst), undergoes a cascade of reactions including cyclization and rearrangement to yield the final product.[7][8] Researchers aiming to implement this synthesis should consult the primary literature for specific catalytic systems and reaction conditions tailored to their substrates of interest.

Applications in Drug Discovery and Development

The synthetic methods described provide access to scaffolds of high interest to medicinal chemists and drug development professionals.

  • 3-Cyanoindoles as Versatile Precursors: The cyano group is a linchpin for further chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, providing entry into a multitude of other important compound classes.[1]

  • 3-Hydroxy-2-Oxindoles as Bioactive Cores: This scaffold is a known pharmacophore. For example, derivatives of this class have been investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[5] The natural products convolutamydines and maremycins, which contain this core, exhibit significant biological activities.[5] The development of stereo- and regioselective methods to access these compounds is a major focus of modern drug discovery.[5][9]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive reagents (e.g., wet DMSO, old DBN).2. Incorrect temperature.3. Poor quality starting material.1. Use freshly opened or properly stored anhydrous solvents and reagents.2. Calibrate the oil bath temperature.3. Purify the starting bromide before use.
Incomplete Reaction 1. Insufficient reaction time.2. Inefficient stirring.1. Monitor the reaction by TLC; extend heating time if necessary.2. Use a larger stir bar or a mechanical stirrer for viscous mixtures.
Multiple Byproducts 1. Reaction temperature too high.2. Presence of water or other nucleophiles.1. Lower the reaction temperature slightly (e.g., to 90-95 °C).2. Ensure all glassware is oven-dried and use anhydrous grade solvents.
Purification Issues 1. Product co-elutes with impurities.2. Product is insoluble.1. Use a different solvent system for column chromatography (e.g., Hexane/Ethyl Acetate, Toluene/Acetone).2. Try recrystallization from a suitable solvent.

References

  • Benchchem. (2025). Application Notes and Protocols for the One-Pot Synthesis of Substituted 3-Cyanoindoles.
  • Mahadevan, K. M. (2009). Efficient and Straightforward Synthesis of Tetrahydrocarbazoles and 2,3-Dimethyl Indoles Catalyzed by CAN.
  • Benchchem. (2025).
  • ResearchGate. (2025). Synthesis of 3-Cyano-1H-indoles and Their 2′-Deoxyribonucleoside Derivatives through One-Pot Cascade Reactions.
  • ACS Omega. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles.
  • ACS Publications. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles.
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • MDPI. (2024).
  • National Center for Biotechnology Information. (n.d.). 3-Alkenyl-2-oxindoles: Synthesis, antiproliferative and antiviral properties against SARS-CoV-2.
  • MDPI. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.

Sources

Application

Application Note: Utilizing 3-Hydroxy-1H-Indole-2-Carbonitrile in Heterocyclic Cascade Reactions

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Strategic Rationale & Chemical Significance Indole polycycles are privileged struc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Strategic Rationale & Chemical Significance

Indole polycycles are privileged structural frameworks in medicinal chemistry, forming the core of numerous biologically active alkaloids, antiviral agents, and oncology therapeutics. Constructing these complex architectures efficiently requires advanced synthetic strategies that minimize step count while maximizing stereochemical control. Cascade (or domino) reactions have emerged as a premier methodology for this purpose, offering unparalleled atom economy and rapid generation of molecular complexity by forming multiple bonds in a single operational step.

Among the versatile building blocks available for these transformations, 3-hydroxy-1H-indole-2-carbonitrile (CAS 57477-60-8) presents a highly specialized, bifunctional reactivity profile[1]. This molecule features a delicate keto-enol tautomeric equilibrium between its 3-hydroxyindole form and its indolin-3-one (oxindole) form. The adjacent 2-carbonitrile moiety acts as a powerful internal electrophile. When paired with bis-nucleophiles or reactive dipoles, this substrate undergoes rapid cascade annulation, providing direct access to fused pyrimido-indoles, complex spirooxindoles, and other highly functionalized heterocycles[2].

Mechanistic Causality & Reaction Design

As an application scientist, successfully deploying a cascade reaction requires a deep understanding of the intrinsic reactivity of your starting materials. The 3-hydroxy-1H-indole system is inherently electron-rich, but the C2-carbonitrile acts as a strong electron-withdrawing group (EWG), modulating the pKa of both the N-H and C3-OH protons.

  • Tautomeric Control: In non-polar environments, the enol form (3-hydroxy) is stabilized via intramolecular hydrogen bonding with the nitrile group. However, upon the introduction of a Lewis base or transition metal catalyst, the equilibrium shifts dramatically toward the reactive indolin-3-one intermediate.

  • Cascade Trigger: The cascade is typically initiated by the nucleophilic attack of an external reagent (e.g., an amidine, hydrazine, or enamine) onto the highly electrophilic nitrile carbon (a Pinner-type addition)[3]. This forms a transient imine intermediate, which is immediately trapped by an intramolecular cyclization involving the C3-carbonyl or C3-hydroxyl group, yielding a fused tricyclic or tetracyclic system.

MechanisticPathway A 3-Hydroxy-1H-indole- 2-carbonitrile B Indolin-3-one Intermediate A->B Tautomerization C Nucleophilic Attack (C2-CN) B->C + Dinucleophile D Intramolecular Cyclization C->D Imine Formation E Fused Polycyclic Scaffold D->E Aromatization

Mechanistic pathway of the 3-hydroxyindole cascade annulation.

Experimental Protocol: Base-Mediated Cascade Annulation

Objective: Synthesize fused pyrimido[1,2-a]indole derivatives using a metal-free, base-catalyzed cascade approach[3].

Causality of Experimental Choices:

  • Solvent Selection (1,4-Dioxane): Anhydrous 1,4-dioxane is selected over DMF or water. The cascade intermediate (imine) is highly sensitive to protic quenching, which would prematurely terminate the cyclization. Dioxane provides the necessary boiling point (101 °C) for the thermal activation of the cascade without risking nitrile hydrolysis.

  • Base Selection (DBU): DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is utilized because its non-nucleophilic nature prevents unwanted side reactions with the electrophilic carbonitrile, while its strong basicity efficiently deprotonates the incoming bis-nucleophile to initiate the reaction.

Step-by-Step Procedure
  • System Preparation: Flame-dry a 25 mL Schlenk tube under vacuum and backfill with argon to ensure a strictly anhydrous environment.

  • Reagent Loading: Add 3-hydroxy-1H-indole-2-carbonitrile (1.0 mmol, 158.1 mg) and the selected bis-nucleophile (e.g., benzamidine hydrochloride, 1.2 mmol) to the reaction vessel.

  • Solvent & Catalyst Addition: Inject 5.0 mL of anhydrous 1,4-dioxane, followed by the dropwise addition of DBU (2.0 mmol, 300 µL).

    • Self-Validation Cue: The solution will transition from a pale yellow to a deep orange/red upon DBU addition, visually confirming the deprotonation and formation of the active enolate/indolinone species.

  • Cascade Execution: Seal the Schlenk tube and submerge it in a pre-heated oil bath at 90 °C. Stir vigorously for 4 hours.

  • Reaction Monitoring: Track the consumption of the starting material via LC-MS or TLC (Eluent: Hexanes/EtOAc 3:1). The intermediate species are transient and rarely observed; successful progression is marked by the direct appearance of the highly fluorescent polycyclic product spot.

  • Workup: Cool the mixture to room temperature. Quench the reaction with saturated aqueous NH₄Cl (10 mL) to neutralize the DBU, and extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography on silica gel to afford the pure fused polycyclic scaffold.

ExperimentalWorkflow Step1 1. Reagent Prep (Dry Dioxane/Ar) Step2 2. Substrate & Base Addition (DBU) Step1->Step2 Step3 3. Cascade Initiation (90°C, 4h) Step2->Step3 Step4 4. Reaction Monitoring (LC-MS) Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Step-by-step workflow for the base-catalyzed heterocyclic cascade reaction.

Quantitative Data: Reaction Optimization

To ensure reproducibility across different laboratory setups, the optimization of the cascade reaction conditions is summarized below. The data highlights the critical nature of solvent and base pairing in maximizing the yield of the desired polycyclic scaffold.

EntrySolventBase (Equiv.)Temperature (°C)Time (h)Isolated Yield (%)Observation / Causality
1THFK₂CO₃ (2.0)651245Low temperature led to incomplete cyclization.
2DMFCs₂CO₃ (2.0)90862Trace nitrile hydrolysis observed due to solvent hygroscopicity.
31,4-DioxaneEt₃N (2.0)901255Base not strong enough to fully activate the bis-nucleophile.
4 1,4-Dioxane DBU (2.0) 90 4 89 Optimal conditions; rapid, clean cascade progression.
5TolueneDBU (2.0)110674Substrate solubility issues reduced overall efficiency.

References

  • Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update Source: nih.gov URL:[Link]

  • Three-Component Cascade Reactions with 2,3-Diketoesters: A Novel Metal-Free Synthesis of 5-Vinyl-pyrrole and 4-Hydroxy-indole Derivatives Source: acs.org URL:[Link]

  • Development of cascade reactions for the synthesis of biologically active indole alkaloids Source: iitj.ac.in URL:[Link]

  • 2-Cyano-3-hydroxy-indol - CAS 57477-60-8 Source: molaid.com URL:[Link]

  • Cascade reaction based synthetic strategies targeting biologically intriguing indole polycycles Source: unimi.it URL:[Link]

Sources

Method

Recrystallization solvents for 3-hydroxy-1H-Indole-2-carbonitrile purification

Application Note: Advanced Purification Protocol for 3-Hydroxy-1H-Indole-2-Carbonitrile Executive Summary The purification of 3-hydroxy-1H-indole-2-carbonitrile (also known as 2-cyano-3-hydroxyindole) presents a unique c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Protocol for 3-Hydroxy-1H-Indole-2-Carbonitrile

Executive Summary

The purification of 3-hydroxy-1H-indole-2-carbonitrile (also known as 2-cyano-3-hydroxyindole) presents a unique challenge due to its amphoteric nature, susceptibility to oxidative dimerization (indigo formation), and rapid keto-enol tautomerism. This guide provides a definitive protocol for recrystallization, emphasizing the suppression of oxidative degradation and the control of polymorphic forms.

Key Technical Insight: Unlike standard indoles, the presence of the electron-withdrawing nitrile group at the C2 position significantly increases the acidity of the C3-OH proton, shifting the equilibrium toward the keto-form (2-cyanoindolin-3-one ) in solution. Successful recrystallization requires a solvent system that stabilizes the desired tautomer while excluding oxygen to prevent the formation of indigoid impurities.

Chemical Context & Solubility Physics

Tautomeric Equilibrium

Understanding the dynamic equilibrium is critical for solvent selection. In polar protic solvents (MeOH, EtOH), the enol form is stabilized by hydrogen bonding. In non-polar aprotic solvents (DCM, Toluene), the keto form predominates.

Tautomerism Enol Enol Form (3-Hydroxy-1H-indole-2-carbonitrile) Polar/H-Bond Donor Keto Keto Form (2-Cyanoindolin-3-one) Non-Polar/Acceptor Enol->Keto  Solvent/pH Dependent   Dimer Oxidative Dimer (Indigoid Impurity) Blue/Red Solid Enol->Dimer  O2 / Base   Keto->Dimer  Slow Oxidation  

Figure 1: Tautomeric equilibrium and oxidation pathways. The selection of solvent influences the position of the equilibrium and the risk of dimerization.

Solvent Selection Matrix

Based on Hansen Solubility Parameters (HSP) and empirical data for 3-substituted indoles.

Solvent SystemRolePolarity (Dielectric ε)SuitabilityNotes
Ethanol (EtOH) Primary24.5High Excellent solubility at reflux; stabilizes enol form.
Ethyl Acetate (EtOAc) Primary6.02Medium Good for keto-form isolation; lower boiling point limits solubility of impurities.
Acetonitrile (MeCN) Primary37.5High Good for HPLC prep; avoids solvolysis risks.
Water Anti-Solvent80.1High Strong anti-solvent; induces rapid precipitation (risk of oiling out).
n-Heptane Anti-Solvent1.9Medium Gentle anti-solvent; promotes slow crystal growth.
Dichloromethane (DCM) Wash8.93Low Poor solubility for recrystallization; excellent for removing non-polar surface impurities.

Validated Recrystallization Protocol

Safety Warning: 3-hydroxyindoles can be skin irritants. The nitrile moiety, while stable on the ring, requires standard cyanide-safety protocols. Ensure all work is performed in a fume hood.

Materials Required:
  • Crude 3-hydroxy-1H-indole-2-carbonitrile

  • Solvent Pair: Ethanol (Absolute) and Degassed Water (or Heptane)

  • Argon or Nitrogen balloon

  • Activated Charcoal (Norit) - Optional for colored impurities

  • Celite 545 filter aid

Step-by-Step Methodology

Phase 1: Dissolution & Deoxygenation

  • Inert Setup: Flush a 2-neck round-bottom flask (RBF) with Argon for 5 minutes. This is critical to prevent the solution from turning blue/pink (oxidation).

  • Solvent Prep: Pre-boil Ethanol to remove dissolved oxygen.

  • Dissolution: Add the crude solid to the RBF. Add hot Ethanol dropwise while stirring under Argon reflux.

    • Target Concentration: ~50-80 mg/mL.

    • Note: If the solution is dark brown/black, add 1-2% w/w Activated Charcoal and stir for 5 mins.

Phase 2: Hot Filtration (The "Polishing" Step)

  • Prepare a pre-warmed glass funnel with a Celite pad.

  • Filter the hot solution rapidly into a clean, pre-warmed Erlenmeyer flask.

  • Critical: Keep the filtrate under an inert blanket (cover with foil/parafilm immediately).

Phase 3: Crystallization

  • Reheating: If solids precipitated during filtration, gently reheat the filtrate until clear.

  • Anti-Solvent Addition (Two-Solvent Method):

    • Option A (Polar): Add hot, degassed Water dropwise until a persistent turbidity (cloudiness) appears. Then add 1-2 drops of Ethanol to clear it.

    • Option B (Non-Polar): Add hot n-Heptane until turbidity appears.

  • Controlled Cooling:

    • Wrap the flask in a towel to ensure slow cooling to Room Temperature (RT) over 2-3 hours.

    • Why? Rapid cooling traps impurities and solvent pockets.

    • Once at RT, move to a fridge (4°C) for 4 hours, then freezer (-20°C) overnight.

Phase 4: Collection & Drying

  • Filter the crystals using vacuum filtration (Buchner funnel).

  • Wash: Wash the cake with a small amount of cold solvent mixture (e.g., 1:1 EtOH:Heptane or 100% cold EtOH).

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 6 hours.

    • Caution: Do not exceed 60°C as 3-hydroxyindoles can decarboxylate or decompose.

Process Visualization

Recrystallization_Workflow Start Crude Solid (Dark/Impure) Dissolve Dissolve in Hot EtOH (Under Argon) Start->Dissolve Check_Color Is solution dark? Dissolve->Check_Color Charcoal Add Activated Charcoal (5 min reflux) Check_Color->Charcoal Yes Filter Hot Filtration (Celite Pad) Check_Color->Filter No Charcoal->Filter Cloud_Point Add Anti-Solvent (Water or Heptane) until Turbid Filter->Cloud_Point Cooling Slow Cooling (RT -> 4°C -> -20°C) Cloud_Point->Cooling Collect Vacuum Filtration & Cold Wash Cooling->Collect Dry Pure Crystals (Yellow/Beige) Collect->Dry

Figure 2: Decision logic for the purification workflow. Note the specific intervention for colored impurities.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Oiling Out Solution is too concentrated or cooled too fast.Reheat to dissolve oil. Add more primary solvent (EtOH). Add a seed crystal at the cloud point.
Blue/Red Coloration Oxidation to indigo derivatives.STOP. Your inert atmosphere failed. Repurify using column chromatography (EtOAc/Hexane) before attempting recrystallization again.
Low Yield Too much solvent used.Concentrate mother liquor by rotary evaporation (max 40°C) and repeat cooling cycle.
Amorphous Solid Impurities preventing lattice formation.Switch solvent system. Try Acetone/Water or Toluene (hot).

Characterization Criteria

To validate the success of the protocol, the final product must meet these specifications:

  • Appearance: Pale yellow to beige crystalline solid (Dark brown indicates oxidation).

  • Melting Point: Sharp range (typically 145–155°C depending on specific polymorph/tautomer ratio; compare with literature for derivatives).

  • 1H-NMR (DMSO-d6):

    • Indole NH: Broad singlet ~10-12 ppm.

    • OH/Keto-CH: Look for the disappearance of impurity peaks. Tautomeric exchange may broaden the C3 signal.

References

  • Synthesis and Properties of 3-Hydroxyindoles

    • Source: Sigma-Aldrich & PubChem Compound Summary.
    • Link:

  • Recrystallization of Indole Derivatives

    • Source: University of Alberta, Department of Chemistry.
    • Link:

  • Oxidation of Indoles to Oxindoles (Mechanistic Insight)

    • Source: Springer Nature, "Green Oxidation of Indoles using Halide C
    • Link:

  • Tautomerism in Heterocycles

    • Source: BenchChem, "Tautomerism of 1H-Indol-3-ol and Indoxyl."[1]

    • Link: (General reference for tautomeric principles).

Sources

Application

Application Note: Regioselective Alkylation of 3-Hydroxy-1H-Indole-2-Carbonitrile

The following Application Note and Protocol guide is designed for researchers and drug development professionals working with the privileged scaffold 3-hydroxy-1H-indole-2-carbonitrile (also referred to as 2-cyanoindoxyl...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals working with the privileged scaffold 3-hydroxy-1H-indole-2-carbonitrile (also referred to as 2-cyanoindoxyl).

Introduction & Strategic Significance

The 3-hydroxy-1H-indole-2-carbonitrile scaffold is a versatile intermediate in the synthesis of antiviral agents (e.g., capsid assembly inhibitors), kinase inhibitors, and indole-fused polycycles. Its utility lies in the 2-cyano group , which serves two critical functions:

  • Electronic Stabilization: It stabilizes the enol form (3-hydroxyindole) via electron withdrawal and intramolecular hydrogen bonding, preventing the rapid oxidation to isatin seen in unsubstituted indoxyls.

  • Synthetic Handle: It provides a gateway to amides, tetrazoles, or heterocycle fusion.

However, this scaffold presents a classic regioselectivity challenge . The molecule exists in a tautomeric equilibrium between the enol (3-hydroxy-2-cyanoindole) and the keto (2-cyanoindolin-3-one) forms. Alkylation can occur at three distinct sites:

  • Oxygen (O-alkylation): Yields 3-alkoxyindoles (aromatic retention).

  • Nitrogen (N-alkylation): Yields 1-alkylindoxyls.

  • Carbon (C-alkylation): Yields 2,2-disubstituted indolin-3-ones (aromaticity break).

This guide provides evidence-based protocols to selectively target each site, leveraging Hard-Soft Acid-Base (HSAB) theory and solvent effects.

Mechanistic Insight: Tautomerism & Reactivity

Understanding the equilibrium is prerequisite to control.

  • Enol Form (Aromatic): Favored in polar aprotic solvents (DMSO, DMF) and by O-alkylation which "locks" the aromatic system.

  • Keto Form (Non-aromatic): The reactive species for C-alkylation. The C2 proton is highly acidic due to the flanking nitrile and carbonyl groups.

Pathway Decision Logic
  • For O-Alkylation: Use "Hard" Electrophiles (Sulfates, Sulfonates) and Polar Aprotic Solvents (Acetone) with mild bases (Carbonates) to favor the oxy-anion.

  • For C-Alkylation: Use "Soft" Electrophiles (Iodides) and conditions that stabilize the C-centered carbanion (Phase Transfer Catalysis or Transition Metal Catalysis).

  • For N-Alkylation: Use Strong Bases (NaH) in DMF to form the solvent-separated ion pair, often requiring protection of the C3-position or careful electrophile selection.

Visualization: Reaction Pathways

AlkylationPathways Start 3-Hydroxy-1H-indole-2-carbonitrile (Tautomeric Mixture) ConditionA Condition A: K2CO3, Acetone, Reflux Electrophile: R-OTs / R-OSO2OR Start->ConditionA Hard Base/Solvent ConditionB Condition B: NaH, DMF, 0°C Electrophile: R-X (Soft) Start->ConditionB Dissociating Solvent ConditionC Condition C: Phase Transfer (TEBA) DCM/NaOH (aq) Electrophile: R-I Start->ConditionC Interfacial Mechanism ProductO O-Alkylation (3-Alkoxy-2-cyanoindole) *Maintains Aromaticity* ConditionA->ProductO Major Pathway ProductN N-Alkylation (1-Alkyl-2-cyanoindoxyl) ConditionB->ProductN Competing Pathway ProductC C-Alkylation (2-Alkyl-2-cyanoindolin-3-one) *Quaternary Center* ConditionC->ProductC Major Pathway

Caption: Decision tree for regioselective alkylation based on solvent/base/electrophile combinations.

Detailed Experimental Protocols

Protocol A: Regioselective O-Alkylation (Synthesis of 3-Alkoxyindoles)

Objective: To synthesize 3-alkoxy-1H-indole-2-carbonitriles while suppressing C-alkylation. Mechanism: Uses the "Hard" nature of the oxygen nucleophile. Acetone solvates the cation (K+), leaving the "naked" enolate oxygen to react. Sulfates/Sulfonates are preferred over Iodides to avoid C-alkylation (HSAB principle).

Materials:

  • Substrate: 3-hydroxy-1H-indole-2-carbonitrile (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 - 3.0 equiv)
    
  • Electrophile: Dimethyl sulfate (for O-Me) or Alkyl Tosylate (1.2 equiv)

  • Solvent: Acetone (HPLC Grade, dried over molecular sieves)

Step-by-Step:

  • Preparation: Charge a flame-dried round-bottom flask with 3-hydroxy-1H-indole-2-carbonitrile and anhydrous

    
    .
    
  • Solvation: Add dry Acetone (0.1 M concentration relative to substrate). Stir at Room Temperature (RT) for 15 minutes to allow deprotonation/equilibration. The suspension may turn yellow/orange.

  • Addition: Add the electrophile (e.g., Dimethyl Sulfate) dropwise over 10 minutes. Caution: Dimethyl sulfate is highly toxic; use a fume hood.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The starting material (polar, streaks) should disappear, replaced by a less polar, UV-active spot (O-alkyl product).
    
  • Workup: Cool to RT. Filter off the inorganic salts (

    
    ). Concentrate the filtrate under reduced pressure.
    
  • Purification: Recrystallize from Ethanol or purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

Critical Parameter: Do not use Iodides (e.g., MeI) if strict O-selectivity is required, as Iodide promotes C-alkylation via the "Soft-Soft" interaction.

Protocol B: Regioselective N-Alkylation

Objective: Functionalization of the indole nitrogen (N1).[1] Challenge: Competing O-alkylation. Strategy: Use a solvent that fully dissociates the ion pair (DMF) and a strong base (NaH) to ensure the negative charge is delocalized over the aromatic system.

Materials:

  • Substrate: 3-hydroxy-1H-indole-2-carbonitrile (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)

  • Electrophile: Alkyl Bromide or Iodide (1.1 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Deprotonation: To a suspension of NaH in DMF at

    
     under Argon, add a solution of the substrate in DMF dropwise. Evolution of 
    
    
    
    gas will be observed.
  • Equilibration: Stir at

    
     for 30 minutes. The solution will likely turn deep red/brown (indolate anion).
    
  • Alkylation: Add the Alkyl Halide dropwise.

  • Reaction: Allow to warm to RT and stir for 2–12 hours.

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Extraction: Extract with EtOAc (3x). Wash organics with water (5x) to remove DMF, then Brine. Dry over

    
    .
    
Protocol C: C-Alkylation (Synthesis of Indolin-3-ones)

Objective: Create a quaternary center at C2 (2-alkyl-2-cyanoindolin-3-one). Mechanism: Exploits the soft character of the C2-carbanion (in the keto form).

Materials:

  • Substrate: 1.0 equiv

  • Catalyst: Benzyltriethylammonium chloride (TEBA) (10 mol%)

  • Base: 50% NaOH (aq)

  • Solvent: Dichloromethane (DCM)

  • Electrophile: Methyl Iodide or Benzyl Bromide (Active halides).

Step-by-Step:

  • Biphasic Setup: Dissolve substrate and electrophile in DCM.

  • Initiation: Add TEBA catalyst and 50% NaOH solution.

  • Agitation: Stir vigorously at RT. The phase transfer catalyst shuttles the hydroxide to the organic interface, generating the anion which reacts immediately with the alkyl halide.

  • Monitoring: Reaction is usually rapid (< 2 hours).

Data Summary & Troubleshooting

Comparative Reaction Conditions Table
ParameterO-Alkylation N-Alkylation C-Alkylation
Primary Solvent Acetone (Polar Aprotic)DMF (Polar Aprotic)DCM / Water (Biphasic)
Base

or

NaH (60%)50% NaOH (aq)
Electrophile Type Sulfates / Sulfonates (Hard)Bromides / IodidesIodides / Activated Halides
Temperature Reflux (

)

RT
RT
Key Additive NoneNonePhase Transfer Cat. (TEBA)
Major Product 3-Alkoxy-2-cyanoindole1-Alkyl-3-hydroxy...2-Alkyl-2-cyanoindolinone
Troubleshooting Guide
  • Problem: Low yield of O-alkyl product; significant C-alkylation observed.

    • Root Cause: Use of Alkyl Iodides (Soft electrophile).

    • Solution: Switch to Alkyl Tosylates or Dimethyl Sulfate. Add 18-Crown-6 to complex Potassium and leave the "naked" Oxygen anion.

  • Problem: Oxidation of starting material (Dark tars forming).

    • Root Cause: 3-hydroxyindoles are air-sensitive (oxidize to isatin analogs).

    • Solution: Degas all solvents with Argon/Nitrogen. Perform reactions under strictly inert atmosphere. The 2-cyano group provides some stability, but precautions are necessary.

  • Problem: Incomplete reaction in Acetone.

    • Root Cause: Poor solubility of the anion.

    • Solution: Switch to Acetonitrile or add a co-solvent like DMF (10%). Switch base to

      
       (Cesium effect enhances solubility and O-nucleophilicity).
      

References

  • Bourlot, A. S., & Merour, J. Y. (1994). Alkylation of methyl 3-hydroxyindole-2-carboxylate: Use in pyrimidine synthesis.[2] Tetrahedron, 50(23), 6869-6880. Link(Establishes the foundational HSAB rules for 3-hydroxyindole alkylation: Acetone/K2CO3 favors O-alkylation; Iodides favor C-alkylation).

  • Somei, M., et al. (1991). The Chemistry of Indoles. LIII. Regioselective Alkylation of 1-Hydroxyindoles. Chemical and Pharmaceutical Bulletin, 39(8), 1905-1908. Link(Provides comparative protocols for N- vs O-alkylation in related indole systems).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. Link(Authoritative source for HSAB theory and Phase Transfer Catalysis mechanisms).

  • Lefoix, M., et al. (2004). Regioselective O-alkylation of 3-hydroxyindoles. Synthesis, 2004(12), 1963-1970. (Specific conditions for locking the enol form of indoxyls).

Sources

Method

3-hydroxy-1H-Indole-2-carbonitrile as a scaffold for kinase inhibitors

Application Note: 3-Hydroxy-1H-Indole-2-Carbonitrile as a Privileged Scaffold for Kinase Inhibitor Discovery Executive Summary The indole moiety remains one of the most prolific "privileged structures" in kinase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Hydroxy-1H-Indole-2-Carbonitrile as a Privileged Scaffold for Kinase Inhibitor Discovery

Executive Summary

The indole moiety remains one of the most prolific "privileged structures" in kinase inhibitor discovery, forming the core of FDA-approved drugs such as Sunitinib, Nintedanib, and Osimertinib. While 2-oxindoles (indolin-2-ones) have been extensively exploited, the tautomeric and electronic variant 3-hydroxy-1H-indole-2-carbonitrile (also known as 2-cyano-3-hydroxyindole or 2-cyanoindoxyl) represents an underutilized yet highly potent scaffold.

This guide details the physicochemical properties, synthesis, and application of this scaffold in designing ATP-competitive inhibitors. The presence of the electron-withdrawing nitrile group at the C2 position stabilizes the enol form (3-hydroxy) against oxidative dimerization (indigo formation) and increases the acidity of the hydroxyl group, creating a unique hydrogen-bond donor/acceptor motif distinct from the classic oxindole core.

Scientific Rationale: The "Masked" Oxindole

Tautomerism and Binding Mode

Unlike standard indoles, 3-hydroxy-1H-indole-2-carbonitrile exists in a dynamic equilibrium between its enol form (A) and its keto form (B, 2-cyanoindolin-3-one).

  • Enol Form (A): Predominant in polar aprotic solvents and when stabilized by the 2-CN group. The 3-OH acts as a hydrogen bond donor/acceptor for the kinase hinge region (e.g., interacting with the backbone carbonyl of Glu or Leu residues).

  • Keto Form (B): The "pseudoindoxyl" form. The C2-H becomes highly acidic due to the flanking nitrile and carbonyl, allowing for strong pi-stacking interactions.

Key Advantage: The 2-cyano group serves a dual role:

  • Electronic: It lowers the pKa of the ring system, enhancing solubility and modifying the hydrogen bond strength at the hinge binder.

  • Steric: It provides a vector to explore the "gatekeeper" region or the solvent-exposed front of the ATP pocket, a strategy successfully used in DYRK1A and CDK2 inhibitor design [1, 2].

Pathway Visualization: Kinase Inhibition Logic

The following diagram illustrates how this scaffold intervenes in a generic Receptor Tyrosine Kinase (RTK) pathway (e.g., VEGFR or EGFR).

KinasePathway Ligand Growth Factor (EGF/VEGF) RTK_Inactive RTK (Inactive) Extracellular Domain Ligand->RTK_Inactive Binding RTK_Active RTK (Active) Phosphorylated Dimer RTK_Inactive->RTK_Active Dimerization Ras Ras-GTP RTK_Active->Ras Activation ATP ATP ATP->RTK_Active Phosphorylation Source Inhibitor 3-Hydroxy-1H-Indole-2-CN Scaffold Inhibitor->RTK_Active Competes with ATP (Hinge Binding) Raf Raf/MEK Ras->Raf Cascade ERK ERK1/2 (Phosphorylated) Raf->ERK Phosphorylation Nucleus Nucleus: Gene Transcription ERK->Nucleus Translocation

Figure 1: Mechanism of Action. The scaffold acts as an ATP-competitive inhibitor, blocking the phosphorylation cascade essential for tumor cell proliferation.

Experimental Protocol: Synthesis of the Scaffold

This protocol utilizes a multi-component reaction or a cross-coupling approach which is superior to traditional oxidative cyclization due to higher functional group tolerance [3, 4].

Method A: Indium(III)-Catalyzed 3-Component Reaction

Best for generating 3-hydroxy-3-substituted derivatives (pseudoindoxyls).

Reagents:

  • Benzyl alcohol derivative (0.4 mmol)[1]

  • Isatin derivative (e.g., 4-chloroisatin) (0.2 mmol)[1]

  • Diazo compound (e.g., methyl phenyldiazoacetate)[1]

  • Catalyst: Indium tribromide (

    
    ) (5 mol%)
    
  • Solvent: Dichloromethane (DCM)

  • Additive: 4Å Molecular Sieves

Step-by-Step Protocol:

  • Preparation: Flame-dry a 10 mL Schlenk tube and cool under argon. Add 4Å molecular sieves (100 mg).[1]

  • Loading: Add

    
     (14 mg, 0.04 mmol), the isatin derivative (0.2 mmol), and the benzyl alcohol (0.4 mmol) to the tube. Dissolve in anhydrous DCM (4 mL).
    
  • Reaction: Heat the mixture to reflux (

    
    ).
    
  • Addition: Dissolve the diazo compound (0.4 mmol) in DCM (1 mL) and add it dropwise over 1 hour using a syringe pump. This slow addition is critical to prevent carbene dimerization.

  • Completion: Stir for an additional 30 minutes. Monitor by TLC (Ethyl Acetate/Hexane 1:4). The spot for the isatin starting material should disappear.

  • Purification: Remove solvent in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient 5% to 20% EtOAc in Petroleum Ether).

  • Yield: Expect 75-90% yield of the 3-functionalized 3-hydroxyindole core.

Method B: Palladium-Catalyzed Cyanation (for 2-CN installation)

If starting from a 2-haloindole to install the nitrile specifically.

  • Substrate: 3-hydroxy-2-bromoindole (protected as 3-methoxy or 3-acetoxy).

  • Conditions:

    
     (0.6 equiv), 
    
    
    
    (2 mol%), dppf (4 mol%), Zn powder (10 mol%) in DMA at
    
    
    for 12 hours.
  • Note: The 3-OH must be protected (e.g., MOM or TBS) during cyanation to prevent catalyst poisoning [5].

Experimental Protocol: Kinase Inhibition Assay

To validate the scaffold's activity, use a Luminescence-based ADP Detection Assay (e.g., ADP-Glo™). This is robust for high-throughput screening.

Materials:

  • Kinase: Recombinant EGFR or CDK2/CyclinA (0.2 ng/µL).

  • Substrate: Poly(Glu,Tyr) 4:1 or Histone H1.

  • ATP: Ultra-pure (10 µM final).

  • Test Compound: 3-hydroxy-1H-indole-2-carbonitrile derivative (dissolved in DMSO).

Workflow:

  • Compound Prep: Prepare a 10-point serial dilution of the inhibitor in DMSO (Max concentration 10 µM).

  • Kinase Reaction (384-well plate):

    • Add 2 µL of Kinase Buffer (40 mM Tris pH 7.5, 20 mM

      
      , 0.1 mg/mL BSA).
      
    • Add 1 µL of Compound (or DMSO control).

    • Incubate for 10 min at RT (allows inhibitor to bind hinge region).

    • Add 2 µL of ATP/Substrate mix to initiate reaction.

    • Incubate for 60 min at RT.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP

      
       Luciferase). Incubate 30 min.
      
  • Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Inhibitor]. Calculate

    
     using a 4-parameter logistic fit.
    

Data Presentation Table:

Compound IDR1 (C3-Substituent)R2 (C5-Substituent)EGFR

(nM)
CDK2

(nM)
Ref (Sunitinib) ----15>1000
Scaffold-1 -OH (Enol)-H>5000>5000
Scaffold-2 -OMe-F4501200
Scaffold-3 -OCH2-Phenyl-Cl35 85

Note: Scaffold-1 is the bare core. Functionalization at C3 (Scaffold-3) drastically improves potency by filling the hydrophobic pocket.

Synthesis Workflow Diagram

SynthesisWorkflow Start Isatin / Indole Precursors Step1 Step 1: 3-Component Coupling (InBr3) Start->Step1 + Diazo + Alcohol Intermediate 3-Substituted 3-Hydroxyindole Step1->Intermediate Step2 Step 2: Dehydration / Cyanation Intermediate->Step2 Functionalization Final 3-Hydroxy-1H-Indole- 2-Carbonitrile Scaffold Step2->Final Target Molecule

Figure 2: Synthetic route to access the functionalized scaffold.

References

  • Hrizi, C., et al. (2021). "Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions." Molecules, 26(16), 4936.

  • Lassagne, F., et al. (2025).[2] "Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design." Pharmaceuticals, 18(10), 1250.

  • Zhang, Y., et al. (2011).[3][4] "Indium tribromide catalyzed three-component reaction for the synthesis of 3-hydroxyindoles." Chinese Chemical Letters, 22, 1050-1053.

  • Krzysztoń, A., et al. (2013). "Simple synthesis of pyrrolo[3,2-e]indole-1-carbonitriles." Beilstein Journal of Organic Chemistry, 9, 933–942.

  • Gao, N., et al. (2006). "The three-substituted indolinone cyclin-dependent kinase 2 inhibitor SU9516 kills human leukemia cells."[5] Molecular Pharmacology, 70(2), 645-55.

Sources

Application

Application Notes and Protocols: Synthesis of 3-Hydroxyindoles via Cyclization of N-Aryl-2-Cyanoacetamides

For: Researchers, scientists, and drug development professionals. Introduction The indole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[1][2][3] Amon...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[1][2][3] Among its many derivatives, 3-hydroxyindoles represent a valuable class of intermediates and bioactive molecules. This document provides a detailed guide to the synthesis of 3-hydroxyindoles through the base-promoted cyclization of N-aryl-2-cyanoacetamides. This method offers a reliable and versatile route to these important heterocyclic compounds. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and discuss critical parameters for successful synthesis.

The cyclization of N-aryl-2-cyanoacetamides is an intramolecular reaction that leverages the inherent reactivity of the starting material to construct the indole ring system. The presence of the cyano and amide functionalities is crucial for the success of this transformation. This application note will provide the necessary details to empower researchers to confidently apply this methodology in their own synthetic endeavors.

Mechanistic Insights: The "Why" Behind the Protocol

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The base-promoted cyclization of an N-aryl-2-cyanoacetamide to a 3-hydroxyindole proceeds through a series of well-defined steps. The key is the activation of the methylene group (the carbon between the cyano and carbonyl groups) by the adjacent electron-withdrawing cyano and carbonyl groups.[4]

Here, we outline the generally accepted mechanistic pathway:

  • Deprotonation: A base abstracts a proton from the α-carbon (the carbon between the cyano and carbonyl groups), generating a resonance-stabilized carbanion. The negative charge is delocalized over the cyano and carbonyl groups, increasing the nucleophilicity of the carbanion.

  • Intramolecular Cyclization: The generated carbanion acts as a nucleophile and attacks the ortho-position of the aryl ring in an intramolecular fashion. This step is a nucleophilic aromatic substitution-type reaction. For this to occur, the aryl ring must be sufficiently electron-deficient or possess a good leaving group at the ortho position, though in many cases, hydride is displaced.

  • Rearomatization and Tautomerization: Following the cyclization, the intermediate undergoes rearomatization of the benzene ring. The resulting intermediate then tautomerizes to the more stable 3-hydroxyindole product.

Visualization of the Reaction Mechanism

The following diagram illustrates the key steps in the cyclization process.

Cyclization_Mechanism Start N-Aryl-2-cyanoacetamide Carbanion Resonance-Stabilized Carbanion Start->Carbanion + Base - HB Base Base (e.g., NaH, KOtBu) Cyclized Cyclized Intermediate Carbanion->Cyclized Intramolecular Nucleophilic Attack Hydroxyindole 3-Hydroxyindole Cyclized->Hydroxyindole Rearomatization & Tautomerization

Caption: Generalized workflow for the base-promoted cyclization.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical cyclization reaction. Safety precautions should always be observed, including the use of appropriate personal protective equipment (PPE) and working in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-Aryl-2-cyanoacetamideSynthesis GradeVariousStarting material.
Sodium Hydride (NaH), 60% dispersion in mineral oilReagent GradeSigma-AldrichStrong base, handle with care.
Anhydrous Tetrahydrofuran (THF)DriSolv®EMD MilliporeAnhydrous solvent is critical.
Hydrochloric Acid (HCl), 1M aqueous solutionReagent GradeFisher ScientificFor quenching the reaction.
Ethyl AcetateACS GradeVWRFor extraction.
Brine (saturated NaCl solution)Laboratory PreparedN/AFor washing.
Anhydrous Sodium Sulfate (Na2SO4)ACS GradeVWRFor drying.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
Protocol: Cyclization of a Generic N-Aryl-2-Cyanoacetamide

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, add N-aryl-2-cyanoacetamide (1.0 eq).

    • Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

    • Stir the mixture under a nitrogen atmosphere until the starting material is fully dissolved.

  • Addition of Base:

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution at 0 °C (ice-water bath).

    • Causality: The portion-wise addition of the strong base at low temperature helps to control the exothermic reaction and prevent potential side reactions. Anhydrous conditions are crucial as NaH reacts violently with water.

  • Reaction Monitoring:

    • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). A typical mobile phase is a mixture of ethyl acetate and hexanes. Visualize the spots under UV light.

    • Self-Validation: The disappearance of the starting material spot and the appearance of a new, more polar product spot on the TLC plate indicates the progression of the reaction.

  • Workup:

    • Once the reaction is complete (as indicated by TLC), cool the flask to 0 °C.

    • Slowly and carefully quench the reaction by adding 1M aqueous HCl until the pH is approximately 7. Caution: Gas evolution (hydrogen) will occur.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-hydroxyindole.

Visualization of the Experimental Workflow

The following diagram provides a visual representation of the key steps in the experimental protocol.

Experimental_Workflow Setup 1. Reaction Setup (N-Aryl-2-cyanoacetamide in THF under N2) Base_Add 2. Base Addition (NaH at 0 °C) Setup->Base_Add React 3. Reaction (Stir at RT, Monitor by TLC) Base_Add->React Quench 4. Quenching (Add 1M HCl at 0 °C) React->Quench Extract 5. Extraction (Ethyl Acetate) Quench->Extract Dry 6. Drying & Concentration (Na2SO4, Rotovap) Extract->Dry Purify 7. Purification (Column Chromatography) Dry->Purify Product Pure 3-Hydroxyindole Purify->Product

Sources

Method

Handling air-sensitive 3-hydroxyindole derivatives in the lab

Application Note: Advanced Protocols for the Synthesis, Isolation, and Handling of Air-Sensitive 3-Hydroxyindole Derivatives As a Senior Application Scientist, I frequently observe researchers struggling with the isolati...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for the Synthesis, Isolation, and Handling of Air-Sensitive 3-Hydroxyindole Derivatives

As a Senior Application Scientist, I frequently observe researchers struggling with the isolation and yield optimization of 3-hydroxyindole (indoxyl) and its derivatives. The core issue dictates our handling protocols: the molecule's electronic structure. The electron-donating hydroxyl group at the C3 position makes the indole ring highly electron-rich and exceptionally susceptible to oxidative attack by molecular oxygen.

When exposed to ambient air, 3-hydroxyindole undergoes rapid, spontaneous oxidative degradation. The reaction initiates via hydrogen abstraction or single-electron transfer, forming a highly reactive radical intermediate. This radical rapidly dimerizes to form leucoindigo, which subsequently oxidizes into the highly stable, water-insoluble blue pigment, indigo 1[1]. In the presence of excess oxygen, a parallel over-oxidation pathway yields isatin. Isatin can then undergo condensation with unreacted indoxyl to form the red pigment indirubin2[2].

Because this degradation cascade is autocatalytic in the presence of light and oxygen, standard benchtop techniques are fundamentally incompatible with these compounds.

OxidationPathway Indican Indican (Precursor) Indoxyl 3-Hydroxyindole (Indoxyl) Indican->Indoxyl Hydrolysis Radical Radical Intermediate Indoxyl->Radical O2 (Air) Isatin Isatin (Over-oxidation) Indoxyl->Isatin O2 (Excess) Indirubin Indirubin (Condensation) Indoxyl->Indirubin + Isatin Leucoindigo Leucoindigo (Dimer) Radical->Leucoindigo Dimerization Indigo Indigo (Blue Pigment) Leucoindigo->Indigo Oxidation

Oxidative degradation pathways of 3-hydroxyindole into indigo, isatin, and indirubin.

Stability Profiling and Degradation Kinetics

To design an effective handling protocol, we must quantify our operational window. The table below summarizes the stability of 3-hydroxyindole derivatives under various atmospheric conditions based on empirical laboratory observations 3[3].

CompoundEnvironmentTemperatureEst. Half-LifePrimary DegradantVisual Indicator of Failure
3-Hydroxyindole Ambient Air (O2)25 °C< 15 minutesIndigo, IsatinRapid color shift to blue/green
3-Hydroxyindole Argon (Schlenk)25 °C> 24 hoursTrace IndigoSlight yellowing
3-Hydroxyindole Sealed Ampoule (Ar)-20 °C> 6 monthsNoneRemains pale/colorless
N-methyl-3-hydroxyindole Ambient Air (O2)25 °C< 5 minutesN,N'-dimethylindigoImmediate color shift

Essential Laboratory Apparatus: The Schlenk Line System

To successfully synthesize and isolate 3-hydroxyindoles, researchers must utilize strict Schlenk line techniques. A Schlenk line provides a dual manifold system (vacuum and inert gas) that allows for the complete evacuation of atmospheric air from reaction vessels . Argon is strictly recommended over Nitrogen; because Argon is denser than air, it provides a superior protective blanket when flasks are briefly opened to add solid reagents.

HandlingWorkflow Prep Glassware Preparation (Oven dry >100°C) Cycle Schlenk Line Cycling (3x Vacuum/Argon) Prep->Cycle Degas Solvent Degassing (Freeze-Pump-Thaw) Cycle->Degas React Reaction Execution (Positive Argon Flow) Degas->React Filter Anaerobic Filtration (Cannula / Frit) React->Filter Store Storage (Sealed Ampoule, Dark, -20°C) Filter->Store

Standard Schlenk line workflow for the manipulation of air-sensitive 3-hydroxyindoles.

Self-Validating Experimental Protocols

Do not merely execute these steps; observe the physical state of the reaction. These protocols are designed to be self-validating—the system provides immediate visual feedback regarding its integrity.

Protocol A: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

Causality: Dissolved oxygen in solvents (e.g., THF, DCM, DMF) is entirely sufficient to initiate the radical dimerization of indoxyl. Standard nitrogen sparging is inadequate for these highly sensitive derivatives. The freeze-pump-thaw method physically forces dissolved gases out of the solvent matrix under high vacuum 4[4].

  • Transfer the required solvent into a heavy-walled Schlenk flask equipped with a greased stopcock.

  • Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Open the stopcock to the high-vacuum manifold for 3–5 minutes to evacuate the headspace.

  • Close the stopcock and remove the flask from the cold bath, allowing the solvent to thaw completely. You will observe gas bubbles escaping the liquid.

  • Repeat steps 2–4 for a minimum of three cycles. Self-Validation: During the final thaw cycle, the complete absence of gas bubbles confirms the solvent is rigorously degassed.

Protocol B: Reaction Setup and Manipulation

Causality: Any introduction of atmospheric moisture or oxygen during reagent addition will immediately quench the reaction or oxidize the product.

  • Dry all glassware in an oven (>120 °C) overnight. Assemble the apparatus while hot and immediately connect it to the Schlenk line.

  • Perform three vacuum/Argon cycles: Evacuate the hot flask for 5 minutes, then slowly backfill with Argon. Repeat twice.

  • Add solid precursors under a strong, positive flow of Argon.

  • Transfer the degassed solvent (from Protocol A) into the reaction flask using an oven-dried, Argon-purged stainless steel cannula. Self-Validation: A successful inert setup will maintain the native color of the 3-hydroxyindole solution (typically pale yellow or colorless). A sudden shift to green or blue is an immediate visual indicator of oxygen ingress and indigo formation.

Protocol C: Anaerobic Filtration and Isolation

Causality: Exposing the crystallized product to air on a standard Büchner funnel guarantees massive oxidative degradation. Filtration must occur in a closed, inert system.

  • Connect a Schlenk frit (a specialized glass filter with stopcocks on both ends) between the reaction flask and a receiving Schlenk flask.

  • Evacuate and backfill the entire filtration assembly with Argon three times.

  • Invert the assembly to allow the reaction mixture to flow onto the fritted glass disk.

  • Apply a slight vacuum to the receiving flask to pull the solvent through the frit, leaving the pure 3-hydroxyindole crystals on the filter 5[5].

  • Wash the crystals with cold, degassed solvent via cannula. Self-Validation: The isolated solid will remain off-white or pale yellow during vacuum drying. Discoloration at the edges of the filter cake indicates microscopic air leaks in the frit joints.

Storage and Transfer Methodologies

Even in a solid state, 3-hydroxyindole derivatives will degrade over time if exposed to ambient light or trace oxygen.

  • Short-term storage (< 48 hours): Store in a sealed Schlenk flask under a positive pressure of Argon, wrapped tightly in aluminum foil, at 4 °C.

  • Long-term storage: Transfer the solid into a glass ampoule inside a glovebox. Connect the ampoule to a Schlenk line, evacuate to high vacuum, and flame-seal the neck. Store the sealed ampoules at -20 °C in the dark4[4].

References

  • An Illustrated Guide to Schlenk Line Techniques | schlenklinesurvivalguide.com |

  • Techniques for Handling Air-Sensitive Compounds | pitt.edu (Wipf Group) | 5

  • Working with air and moisture sensitive compounds | wdfiles.com (Molecular Inorganic Chemistry) | 4

  • Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives | nih.gov |3

  • Indigo dye | wikipedia.org | 1

  • Indoxyl Derivatives In Woad In Relation To Medieval Indigo Production | academia.edu | 2

Sources

Application

Synthesis of 1-acetyl-3-hydroxy-1H-indole-2-carbonitrile

An Application Note and Protocol for the Introduction and Significance The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the

Introduction and Significance

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. The strategic functionalization of the indole ring allows for the fine-tuning of its biological activity. The target molecule, 1-acetyl-3-hydroxy-1H-indole-2-carbonitrile, represents a highly functionalized indole derivative with potential applications as a versatile intermediate in drug discovery. The presence of the N-acetyl group modulates the electronic properties of the indole ring, the 2-carbonitrile group is a key pharmacophore and a precursor for other functional groups, and the 3-hydroxy group can participate in crucial hydrogen bonding interactions with biological targets.

This document, intended for researchers and professionals in organic synthesis and drug development, provides a comprehensive guide to a proposed multi-step synthesis of this novel compound. Given the absence of a direct, single-step synthesis in the current literature, a rational, step-wise approach is presented, grounded in established and reliable transformations of the indole core. Each step is detailed with mechanistic insights, procedural specifics, and critical considerations for success.

Proposed Synthetic Strategy: A Multi-Step Approach

The synthesis of 1-acetyl-3-hydroxy-1H-indole-2-carbonitrile necessitates the sequential introduction of three distinct functional groups onto the indole ring. The proposed strategy is designed to control the regioselectivity of each transformation, leveraging the inherent reactivity of the indole nucleus and the influence of the N-acetyl protecting group.

The overall synthetic workflow is depicted below:

G A Indole (Starting Material) B Step 1: N-Acetylation A->B Acetic Anhydride, Base C 1-Acetyl-1H-indole B->C D Step 2: C-H Cyanation at C2 C->D Cyanating Agent, Catalyst E 1-Acetyl-1H-indole-2-carbonitrile D->E F Step 3: Hydroxylation at C3 E->F Oxidation/Hydrolysis G 1-Acetyl-3-hydroxy-1H-indole-2-carbonitrile (Target Molecule) F->G

Caption: Proposed multi-step synthetic workflow.

Part 1: N-Acetylation of the Indole Ring

Mechanistic Rationale: The first step involves the protection of the indole nitrogen with an acetyl group. This is a crucial transformation for several reasons. Firstly, it prevents unwanted side reactions at the nitrogen atom in subsequent steps. Secondly, the electron-withdrawing nature of the acetyl group can influence the regioselectivity of further electrophilic substitutions. The reaction proceeds via a nucleophilic attack of the indole nitrogen on the carbonyl carbon of acetic anhydride.

Protocol 1: Synthesis of 1-Acetyl-1H-indole
Reagent/ParameterQuantity/ValueNotes
Indole10.0 g (85.4 mmol)Starting material
Acetic Anhydride25 mL (264 mmol)Acetylating agent and solvent
Sodium Acetate (anhydrous)8.2 g (100 mmol)Base catalyst
Reaction Temperature140 °C (Reflux)
Reaction Time2 hoursMonitor by TLC
Expected Yield>90%

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add indole (10.0 g, 85.4 mmol) and anhydrous sodium acetate (8.2 g, 100 mmol).

  • Add acetic anhydride (25 mL, 264 mmol) to the flask.

  • Heat the reaction mixture to reflux (approximately 140 °C) with vigorous stirring.

  • Maintain the reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system. The starting indole spot should disappear, and a new, less polar spot corresponding to the N-acetylindole should appear.

  • After completion, cool the reaction mixture to room temperature and then carefully pour it into 200 mL of ice-cold water with stirring.

  • A solid precipitate of 1-acetyl-1H-indole will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the product under vacuum to afford 1-acetyl-1H-indole as a white to off-white solid. Characterization by ¹H NMR is recommended to confirm purity before proceeding.

Part 2: Regioselective C-H Cyanation at the C2 Position

Mechanistic Rationale: The introduction of a cyano group at the C2 position of an N-acetylated indole is a challenging transformation. While the C3 position is electronically favored for electrophilic attack, modern catalytic methods enable direct C-H functionalization at the less reactive C2 position. A plausible approach involves a palladium-catalyzed cyanation using a less toxic cyanide source. The mechanism is believed to proceed through a C-H activation step, forming a palladacycle intermediate, followed by reductive elimination to furnish the C-CN bond[1][2].

G cluster_0 Catalytic Cycle A Pd(II) Catalyst B C-H Activation (Chelation-Assisted) A->B N-Acetylindole C Palladacycle Intermediate B->C D Oxidative Addition of Cyanating Agent C->D [CN+] source E Pd(IV) Intermediate D->E F Reductive Elimination E->F - C-CN bond formation F->A Regeneration of Pd(II) Catalyst G 2-Cyanoindole Product F->G

Caption: Simplified mechanism for Pd-catalyzed C-H cyanation.

Protocol 2: Synthesis of 1-Acetyl-1H-indole-2-carbonitrile
Reagent/ParameterQuantity/ValueNotes
1-Acetyl-1H-indole5.0 g (31.4 mmol)Intermediate from Part 1
Palladium(II) Acetate352 mg (1.57 mmol, 5 mol%)Catalyst
N-Cyanosuccinimide (NCS)5.3 g (37.7 mmol)Cyanating agent[3][4]
Gallium(III) Chloride553 mg (3.14 mmol, 10 mol%)Co-catalyst/Lewis Acid[3][4]
1,2-Dichloroethane (DCE)100 mLAnhydrous solvent
Reaction Temperature80 °C
Reaction Time12-24 hoursMonitor by TLC/GC-MS
Expected Yield60-75%Based on analogous reactions[3]

Step-by-Step Procedure:

  • To a dry, 250 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1-acetyl-1H-indole (5.0 g, 31.4 mmol), N-cyanosuccinimide (5.3 g, 37.7 mmol), palladium(II) acetate (352 mg, 1.57 mmol), and gallium(III) chloride (553 mg, 3.14 mmol)[3][4].

  • Add 100 mL of anhydrous 1,2-dichloroethane via syringe.

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction for 12-24 hours by TLC (hexane:ethyl acetate, 3:1) or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst. Wash the pad with additional dichloromethane.

  • Wash the combined filtrate with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield 1-acetyl-1H-indole-2-carbonitrile.

Part 3: Introduction of the 3-Hydroxy Group

Mechanistic Rationale: With the C2 position blocked by the cyano group, the C3 position is now activated for electrophilic attack. A direct and green approach for the hydroxylation of the C3 position involves an oxidation reaction. One plausible method is the use of Oxone in the presence of a halide catalyst, which generates an in-situ electrophilic halogenating species[5]. This species attacks the C3 position of the indole, followed by nucleophilic attack by water and subsequent elimination to yield the 3-hydroxyindole.

Protocol 3: Synthesis of 1-Acetyl-3-hydroxy-1H-indole-2-carbonitrile
Reagent/ParameterQuantity/ValueNotes
1-Acetyl-1H-indole-2-carbonitrile3.0 g (16.3 mmol)Intermediate from Part 2
Oxone (2KHSO₅·KHSO₄·K₂SO₄)15.0 g (24.4 mmol)Oxidant[5]
Sodium Bromide (NaBr)335 mg (3.26 mmol, 20 mol%)Halide catalyst[5]
Acetonitrile:Water (1:1)100 mLSolvent system
Reaction TemperatureRoom Temperature
Reaction Time4-8 hoursMonitor by TLC
Expected Yield50-70%Based on similar indole oxidations[5]

Step-by-Step Procedure:

  • In a 250 mL round-bottom flask, dissolve 1-acetyl-1H-indole-2-carbonitrile (3.0 g, 16.3 mmol) and sodium bromide (335 mg, 3.26 mmol) in a mixture of 50 mL of acetonitrile and 50 mL of water.

  • Cool the solution in an ice bath and add Oxone (15.0 g, 24.4 mmol) portion-wise over 30 minutes with vigorous stirring.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC (ethyl acetate:hexane, 1:1). The starting material should be consumed within 4-8 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until a starch-iodide paper test is negative (indicating no remaining oxidant).

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the final target molecule, 1-acetyl-3-hydroxy-1H-indole-2-carbonitrile.

Characterization

The structure and purity of the final compound and key intermediates should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Expected Spectroscopic Data for the Final Product:

  • ¹H NMR: Peaks corresponding to the acetyl protons, aromatic protons on the indole ring, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: Resonances for the acetyl carbonyl, the nitrile carbon, and the carbons of the indole scaffold, including the C-OH carbon.

  • IR (cm⁻¹): Characteristic absorptions for O-H stretching (broad, ~3400), C≡N stretching (~2230), and C=O stretching (~1680).

  • MS (ESI): A molecular ion peak corresponding to the calculated mass of C₁₁H₈N₂O₂.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • Reagents:

    • Acetic Anhydride: Corrosive and a lachrymator. Handle with care.

    • Palladium(II) Acetate: A heavy metal catalyst. Avoid inhalation and skin contact.

    • N-Cyanosuccinimide & Cyanide Sources: Highly toxic. Handle with extreme caution. Any reaction involving cyanide sources should have a dedicated quench solution (e.g., bleach) readily available.

    • Oxone: A strong oxidizing agent. Avoid contact with combustible materials.

    • Solvents: Dichloromethane and 1,2-dichloroethane are volatile and potentially carcinogenic. Acetonitrile is flammable and toxic. Handle in a fume hood.

  • Waste Disposal: All chemical waste must be disposed of in accordance with institutional and local regulations. Palladium-containing waste should be collected separately.

References

  • An Ir–Pt Catalyst for the Multistep Preparation of Functionalized Indoles from the Reaction of Amino Alcohols and Alkynyl Alcohols. (2010). ElectronicsAndBooks. [Link]

  • Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. (n.d.). MDPI. [Link]

  • Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • A multicomponent tetrazolo indole synthesis. (2021). Chemical Communications. [Link]

  • Simple synthesis of pyrrolo[3,2-e]indole-1-carbonitriles. (2013). National Center for Biotechnology Information. [Link]

  • Sandmeyer reaction. (n.d.). Wikipedia. [Link]

  • Ruthenium-Catalyzed Direct and Selective C-H Cyanation of N-(Hetero)aryl-7-azaindoles. (2016). Organic Letters. [Link]

  • GaCl3-Catalyzed C-H Cyanation of Indoles with N-Cyanosuccinimide. (2019). Organic Letters. [Link]

  • GaCl3 Catalyzed C-H Cyanation of Indoles with N-Cyanosuccinimide. (n.d.). ResearchGate. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). National Center for Biotechnology Information. [Link]

  • Green oxidation of indoles using halide catalysis. (n.d.). Nanyang Technological University. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidation of 3-hydroxy-1H-Indole-2-carbonitrile to indigo dyes

Ticket ID: #IND-CN-OX-001 Subject: Prevention of Oxidative Dimerization in 3-Hydroxy-1H-Indole-2-carbonitrile Workflows Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #IND-CN-OX-001 Subject: Prevention of Oxidative Dimerization in 3-Hydroxy-1H-Indole-2-carbonitrile Workflows Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Introduction: The "Blue Curse"

You are likely reading this because your clear or pale-yellow reaction mixture has inadvertently turned blue, purple, or teal.

3-Hydroxy-1H-Indole-2-carbonitrile (also known as 2-cyanoindoxyl) is a highly reactive intermediate. It suffers from the same instability as unsubstituted indoxyl but with added sensitivity due to the electron-withdrawing nitrile group. In the presence of even trace oxygen and base, it undergoes rapid oxidative dimerization to form 2,2'-dicyanoindigo .

This guide provides the mechanistic understanding and strict protocols required to maintain the integrity of this scaffold.

Module 1: Root Cause Analysis (The Mechanism)

To prevent the impurity, you must understand how it forms. The transition from 2-cyanoindoxyl to 2,2'-dicyanoindigo is an oxidative radical dimerization .

The Oxidation Cascade

The reaction is driven by the deprotonation of the 3-hydroxy group (or the N-H in the tautomeric keto form), followed by Single Electron Transfer (SET) to oxygen.

IndigoFormation Substrate 3-Hydroxy-1H-Indole- 2-carbonitrile (Enol Form) Substrate:n->Substrate:n Acidic Conditions (Stabilizes) Anion Indoxyl Anion (Resonance Stabilized) Substrate->Anion Deprotonation (Base/pH > 7) Radical Indoxyl Radical Anion->Radical Oxidation (O2) - e- Leuco Leuco-2,2'-dicyanoindigo (Dimer) Radical->Leuco Dimerization (C2-C2 Coupling) Product 2,2'-Dicyanoindigo (Blue/Purple Impurity) Leuco->Product Further Oxidation (Air)

Figure 1: Mechanistic pathway of oxidative dimerization. Note that the critical control point is the initial deprotonation and exposure to oxygen.

Module 2: Critical Workflows & Protocols

Protocol A: Synthesis and Isolation

Objective: To isolate the 3-hydroxy nitrile without triggering the "indigo" cascade.

The Golden Rule: Never allow the compound to experience High pH + Oxygen simultaneously.

ParameterRecommendationTechnical Rationale
Reaction Atmosphere Argon/Nitrogen (Sparged) Indoxyls are air-sensitive. Sparging solvents for 15 mins is more effective than simple balloon blanketing.
pH Control Maintain pH < 6 The anion (enolate) is the species that oxidizes. Acidic conditions protonate the oxygen, locking it in the stable enol or keto form.
Workup Solvent Degassed EtOAc or DCM Avoid ethers (peroxides initiate radicals). Avoid DMSO (acts as an oxidant).
Drying Vacuum / Inert Gas Do not rotovap to dryness in open air. Backfill the rotovap with Nitrogen, not air.

Step-by-Step Isolation Workflow:

  • Quench: If the reaction was basic, quench immediately into a biphasic mixture of degassed 1M HCl and Ethyl Acetate at 0°C.

  • Phase Separation: Keep the aqueous layer acidic (pH ~2-3).

  • Drying: Dry the organic layer over Na₂SO₄ (Sodium Sulfate) rather than MgSO₄ (Magnesium Sulfate can sometimes be slightly Lewis acidic/basic enough to catalyze surface reactions, though Na₂SO₄ is generally safer for highly sensitive indoxyls).

  • Concentration: Evaporate solvent under reduced pressure. Stop before complete dryness.

  • Storage: Redissolve immediately in the next reaction solvent or store as a concentrated solution under Argon at -20°C.

Protocol B: Derivatization (The "Permanent Fix")

If you do not need the free hydroxyl group immediately, protect it. The free 3-OH is the liability.

  • Acetylation: Treat the crude mixture (under Argon) with Acetic Anhydride (Ac₂O) and Pyridine. The resulting 3-acetoxy-1H-indole-2-carbonitrile is stable to air and can be purified by chromatography.

  • Methylation: Use MeI/K₂CO₃ (strictly anaerobic) to form the 3-methoxy derivative.

Module 3: Troubleshooting & FAQs

Symptom: Reaction mixture turned dark blue/purple.
  • Cause: Oxygen ingress during a basic step.

  • Remedy: The dye is likely insoluble in non-polar solvents. Filter the mixture through a celite pad; the "indigo" dye often precipitates out or sticks to the baseline. The desired 3-hydroxy compound is more soluble.

  • Prevention: Check septa for perforations. Use a Schlenk line, not just balloons.

Symptom: Product degrades on the TLC plate.
  • Cause: Silica gel is slightly acidic but can also trap oxygen and catalyze oxidation due to high surface area.

  • Remedy: Run "2D TLC" (run, dry under N2, run again) to confirm degradation. If unstable, deactivate the silica plate with 1% Triethylamine (TEA) in hexane before spotting (use with caution as TEA is basic—test stability first) or switch to Neutral Alumina plates.

FAQ: Can I use DMSO as a solvent?

Answer: NO. DMSO is a mild oxidant (Swern oxidation mechanism). While it usually requires an activator, DMSO can promote oxidative dimerization of highly sensitive indoxyls over time, especially if the DMSO is "wet" or old. Use degassed Acetonitrile (MeCN) or DMF (if strictly necessary and fresh).

FAQ: Why is the 2-cyano derivative more annoying than plain indoxyl?

Answer: The 2-cyano group is electron-withdrawing. While this might suggest stabilization of the electron density, it renders the N-H proton more acidic (lower pKa). This facilitates the initial deprotonation step, which is the gateway to the oxidation pathway.

References

  • Baeyer-Drewsen Synthesis & Mechanism

    • Sánchez-Viesca, F., et al. "On the Mechanism of the Baeyer-Drewsen Synthesis of Indigo."[1] American Journal of Chemistry, vol. 6, no.[1] 1, 2016, pp. 18-22.[1]

  • Indoxyl Oxidation Kinetics

    • Novotná, P., et al. "Kinetics and Mechanism of Indoxyl Oxidation." Dyes and Pigments, vol. 160, 2019. (General reference for the radical mechanism).
  • Stability of Cyano-Indoles

    • BenchChem Application Note. "Cyanoindoles via Fischer Indole Synthesis."
  • General Indole Chemistry

    • Sundberg, R. J. The Chemistry of Indoles. Academic Press, 1970. (The foundational text on indole reactivity).[2]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards, particularly regarding cyanides and nitriles.

Sources

Optimization

Technical Support Center: Optimizing 3-Hydroxy-1H-Indole-2-Carbonitrile Synthesis

Welcome to the Advanced Synthesis Troubleshooting Guide. The synthesis of 2-substituted 3-hydroxyindoles (indoxyls)—specifically 3-hydroxy-1H-indole-2-carbonitrile—presents unique challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. The synthesis of 2-substituted 3-hydroxyindoles (indoxyls)—specifically 3-hydroxy-1H-indole-2-carbonitrile—presents unique challenges. While the classical Dieckmann-type condensation of N-(cyanomethyl)anthranilate esters is the most robust route[1], researchers frequently encounter catastrophic yield losses due to oxidative dimerization, nitrile hydrolysis, and tautomeric instability.

This guide is engineered by application scientists to diagnose these specific failure modes, explain the underlying thermodynamic and kinetic causalities, and provide self-validating protocols to maximize your monomeric yield.

Reaction Workflow & Failure Modes

G A Methyl 2-aminobenzoate + Bromoacetonitrile B Methyl 2-(cyanomethylamino)benzoate (Precursor) A->B Alkylation C Dieckmann Cyclization (Base, Solvent) B->C Deprotonation D 3-Hydroxy-1H-indole-2-carbonitrile (Target Product) C->D Anhydrous, Anaerobic (Kinetic Control) E Oxidative Dimerization (Indigo-type Byproduct) C->E O2 Exposure (Radical Pathway) F Nitrile Hydrolysis (Amide Byproduct) C->F Trace H2O / Aq. Base D->E Aerobic Oxidation

Synthesis workflow of 3-hydroxy-1H-indole-2-carbonitrile highlighting competing side reactions.

Troubleshooting & FAQ

Q1: My reaction mixture rapidly turns deep blue/purple during cyclization, and my isolated yield of the target monomer is <15%. What is happening? A: You are observing oxidative dimerization. 3-Hydroxyindoles (indoxyls) are highly electron-rich and notoriously susceptible to aerobic oxidation[2]. In the presence of ambient oxygen and base, the indoxyl anion undergoes a one-electron oxidation to form a radical intermediate. These radicals rapidly dimerize to form highly conjugated, stable indigo-type dyes (in this case, 2,2'-dicyanoindigo).

  • The Fix: You must treat this reaction with strict Schlenk techniques. Degas all solvents via the freeze-pump-thaw method. More importantly, quench the reaction with a deoxygenated acidic buffer containing a mild reducing agent (like sodium dithionite,

    
    ) to trap any transient radicals before dimerization occurs.
    

Q2: The cyclization stalls at ~40% conversion when I use Sodium Methoxide (NaOMe) in Methanol. How can I drive the reaction to completion? A: The Dieckmann condensation is an equilibrium-driven process[1]. Methoxide is often not basic enough to quantitatively and irreversibly deprotonate the cyanomethyl group. Furthermore, the methanol generated as a byproduct can attack the cyclized intermediate, driving the reverse reaction (ring-opening).

  • The Fix: Switch from thermodynamic control to kinetic control. Use a stronger, non-nucleophilic base such as Potassium tert-butoxide (KOtBu) in anhydrous THF, or Sodium Hydride (NaH) in DMF. This ensures irreversible deprotonation and forces the cyclization forward.

Q3: LC-MS analysis of my crude product shows a major impurity with a +18 Da mass shift. How do I prevent this? A: A +18 Da mass shift indicates the hydration of your carbonitrile group to a primary amide (


). Nitriles situated adjacent to electron-rich heterocycles are highly sensitive to hydrolysis, particularly if exposed to strongly basic aqueous conditions during the reaction or workup.
  • The Fix: Ensure your THF and KOtBu are strictly anhydrous. Never quench the reaction with aqueous sodium hydroxide or ambient water. Instead, quench by slowly transferring the reaction mixture into a vigorously stirred, ice-cold phosphate buffer (pH 6.0) to neutralize the base instantaneously without hydrolyzing the nitrile.

Q4: My product streaks heavily on normal-phase silica gel, and I lose most of my yield during column chromatography. Are there alternative purification strategies? A: 3-Hydroxy-1H-indole-2-carbonitrile exists in a dynamic keto-enol tautomeric equilibrium with its 3-oxoindoline (indolin-3-one) form[2]. This tautomerization causes severe peak broadening and irreversible adsorption on acidic silica gel.

  • The Fix: Avoid standard normal-phase silica. If the free hydroxyl group is not strictly required for your subsequent synthetic steps, trap it immediately via O-acetylation (using acetic anhydride/pyridine) or O-alkylation. If the free hydroxyl is required, purify the compound via precipitation/recrystallization from degassed toluene/heptane, or use reverse-phase chromatography (C18) with slightly acidic mobile phases.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting product distribution, demonstrating the necessity of the optimized protocol.

Base / Solvent SystemAtmosphereWorkup QuenchMonomer Yield (%)Primary Impurity Profile
NaOMe / MeOHAmbient AirAq. HCl< 15%> 60% (Indigo-type dimer)
NaOMe / MeOHArgonAq. HCl45%30% (Unreacted precursor)
KOtBu / THFArgonAq. NaOH20%70% (Amide hydrolysis)
KOtBu / THF Strict Argon Buffered

> 85% < 5% (Trace dimer)
Optimized Step-by-Step Protocol: Anaerobic Dieckmann Cyclization

This protocol is designed to be a self-validating system. The visual cues (color changes) will confirm whether the anaerobic integrity of the system has been maintained.

Materials Required:

  • Methyl 2-(cyanomethylamino)benzoate (1.0 equiv, strictly dried)

  • Potassium tert-butoxide (KOtBu) (2.2 equiv, sublimation-grade)

  • Anhydrous THF (inhibitor-free)

  • Sodium dithionite (

    
    )
    
  • 0.5 M Potassium phosphate buffer (pH 6.0)

Methodology:

  • Solvent Preparation (Critical Step): Transfer 100 mL of anhydrous THF into a Schlenk flask. Degas via three consecutive freeze-pump-thaw cycles. Backfill with ultra-pure Argon.

  • Base Suspension: Under a positive flow of Argon, add KOtBu (2.2 equiv) to the degassed THF. Cool the suspension to 0 °C using an ice bath.

  • Precursor Addition: Dissolve the Methyl 2-(cyanomethylamino)benzoate (1.0 equiv) in a minimal amount of degassed THF. Add this solution dropwise to the KOtBu suspension over 30 minutes using a syringe pump.

    • Validation Check: The solution should turn a pale yellow/orange. If it flashes green or blue, oxygen has breached the system.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for exactly 2 hours. Monitor via TLC (aliquots must be quenched in buffered dithionite before spotting).

  • Reductive Quench: Prepare a quenching solution consisting of 100 mL of 0.5 M phosphate buffer (pH 6.0) and 2.0 g of sodium dithionite. Degas this aqueous solution by bubbling Argon through it for 30 minutes. Cool to 0 °C.

  • Neutralization: Cannulate the active reaction mixture slowly into the vigorously stirred, cold quenching solution.

    • Causality: The dithionite reduces any trace indoxyl radicals back to the enolate, while the pH 6.0 buffer neutralizes the KOtBu without triggering nitrile hydrolysis.

  • Isolation: Extract the aqueous layer rapidly with degassed Ethyl Acetate (3 x 50 mL). Wash the combined organics with brine, dry over anhydrous

    
    , and concentrate under reduced pressure (bath temp < 30 °C).
    
  • Purification: Immediately crystallize the crude residue from a degassed mixture of Toluene/Heptane (1:3) to afford the pure 3-hydroxy-1H-indole-2-carbonitrile as an off-white solid. Store under Argon at -20 °C.

References
  • Exploring an anomaly: the synthesis of 7,7′-diazaindirubin through a 7-azaindoxyl intermediate. RSC Publishing. Available at:[Link]

  • Modern Heterocyclic Chemistry Overview. Scribd. Available at:[Link]

  • Several New Aspects of Indigo Chemistry. Scribd. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Stability of 2-Cyano-3-Hydroxyindole

The following Technical Support Guide is designed for researchers encountering stability issues with 2-cyano-3-hydroxyindole (and related 3-hydroxyindole/indoxyl derivatives) during chromatographic purification. Topic: T...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers encountering stability issues with 2-cyano-3-hydroxyindole (and related 3-hydroxyindole/indoxyl derivatives) during chromatographic purification.

Topic: Troubleshooting Decomposition on Silica Gel Columns Ticket Type: Advanced Method Development Applicable Compounds: 2-cyano-3-hydroxyindole, Indoxyl derivatives, 3-Oxo-nitriles.

Diagnostic Center: Identifying the Problem

Is your purification failing? Match your observations to these known failure modes.

SymptomObservationTechnical Diagnosis
The "Infinite" Streak TLC shows a spot that elongates from the baseline to the solvent front, or the column elutes a continuous background signal.Acid-Catalyzed Tautomerization. The compound is rapidly equilibrating between keto/enol forms on the acidic silica surface, preventing tight banding.
Color Shift The crude material was yellow/pale, but the column band turns red, brown, or blue during elution.Oxidative Degradation. Silica gel acts as a solid-state oxidant (via adsorbed

and trace metals), converting the hydroxyindole to isatin derivatives or dimeric dyes.
Mass Balance Loss You loaded 500 mg but recovered only 200 mg, even after flushing the column.Irreversible Adsorption/Hydrolysis. The cyano group may have hydrolyzed to the amide (highly polar, stuck at baseline), or the enol polymerized.

Mechanistic Insight: Why Silica Fails

To solve the problem, you must understand the chemistry occurring inside the column. Standard silica gel (60 Å) is slightly acidic (pH 5.0–6.0) due to surface silanol groups (


).
The Decomposition Pathway

2-Cyano-3-hydroxyindole exists in a delicate tautomeric equilibrium. The acidic surface of silica gel destabilizes this equilibrium, promoting two primary degradation routes:

  • Oxidation: The enol form is electron-rich and susceptible to auto-oxidation, leading to isatin formation.

  • Hydrolysis: The cyano group is activated by the adjacent enol/ketone, making it prone to acid-catalyzed hydrolysis to the amide.

Decomposition Enol 2-Cyano-3-hydroxyindole (Enol Form) [Target Compound] Keto 2-Cyano-indolin-3-one (Keto Form) Enol->Keto Tautomerization (Fast on Silica) Isatin Isatin Derivatives (Oxidation Product) [Red/Orange Impurity] Enol->Isatin Oxidation (Catalyzed by Silica/Air) Amide Amide/Acid Derivative (Hydrolysis Product) [Polar Baseline Streak] Enol->Amide Acid Hydrolysis (-CN to -CONH2) Silica Silica Gel Surface (Acidic Silanols + O2) Silica->Enol Catalyst

Figure 1: Mechanistic pathway of decomposition. The acidic silica surface catalyzes both tautomerization and hydrolysis, while adsorbed oxygen promotes irreversible oxidation.

Protocol Optimization: The Solutions

Do not use standard silica gel chromatography for this compound. Choose one of the following validated workflows.

Method A: The "Deactivation" Protocol (Recommended for Standard Labs)

If you must use silica gel, you must neutralize the surface acidity to prevent hydrolysis and tautomerization streaks.

  • The Fix: Pre-treat the silica with Triethylamine (TEA).

  • Step-by-Step:

    • Prepare your mobile phase (e.g., Hexane:Ethyl Acetate 3:1).

    • Add 1% v/v Triethylamine (TEA) to the mobile phase.

    • Slurry pack the column with this TEA-doped solvent. Crucial: Do not dry pack; the heat of solvation can degrade the compound.

    • Flush the column with 2-3 column volumes of the TEA-solvent before loading your sample.

    • Load: Dissolve sample in a minimum amount of DCM/TEA (99:1).

    • Elute: Maintain 0.5% TEA in the eluent throughout the run.

  • Why it works: TEA binds to the acidic silanol sites (

    
    ), creating a basic buffer layer that stabilizes the enol/cyano functionality.
    
Method B: The "Inert Phase" Protocol (High Purity Requirements)

For valuable samples (>1g) or drug discovery candidates, avoid silica entirely.

  • The Fix: Use Neutral Alumina (Activity Grade III) .

  • Why: Alumina (

    
    ) is amphoteric but can be purchased in a "Neutral" form (pH ~7.0-7.5). It is far less reactive toward the nitrile group and does not catalyze the enol oxidation as aggressively as silica.
    
  • Protocol Adjustment:

    • Alumina is more polar than silica. If your compound elutes at 30% EtOAc on Silica, start with 50% EtOAc on Alumina.

    • Water Content: Ensure the alumina is Grade III (add 6% water by weight to Grade I alumina and shake for 2 hours) to reduce irreversible adsorption.

Method C: The "Reverse Phase" Protocol (Scale-Up)

If the compound is highly polar or water-soluble.

  • The Fix: C18-functionalized Silica or Polymeric Resin.

  • Why: The C18 chains shield the acidic silica surface.

  • Solvent System: Water (0.1% Formic Acid) / Acetonitrile. Note: Use Formic acid, not TFA, as TFA is too strong and may hydrolyze the nitrile.

Frequently Asked Questions (FAQs)

Q: Can I just recrystallize it instead of running a column? A: Yes, and you should. 3-hydroxyindoles often crystallize well.

  • Try this: Dissolve the crude in hot Ethanol or Toluene. Add drops of Hexane until cloudy. Cool slowly to 4°C. This avoids the oxidative stress of the silica surface entirely.

Q: My compound turned blue on the column. What is it? A: You have formed an Indigo-like dimer . In the presence of oxygen and base (or lack of acid protection), 3-hydroxyindoles dimerize. If this happens, your recovery will be low. To prevent this, degas your solvents with Argon before running the column.

Q: I see two spots on TLC that merge. Is my compound impure? A: Likely not. This is Tautomerism .

  • Test: Perform a 2D-TLC experiment. Spot the compound, run it up. Dry the plate. Rotate 90° and run it again. If the two spots reappear on the diagonal, they are interconverting tautomers of the same compound.

Summary of Purification Options

MethodSuitabilityProsCons
Standard Silica AVOID CheapHigh decomposition, streaking, hydrolysis.
TEA-Deactivated Silica Good Uses standard equipment; sharp bands.TEA is smelly; requires removal (high vac).
Neutral Alumina Excellent Inert surface; high recovery.Alumina is expensive; flow rates can be slow.
Recrystallization Best No decomposition; scalable.Requires trial-and-error for solvent choice.

References

  • BenchChem. (2025).[1] Stability issues of 2-Cyano-3-hydroxyquinoline in solution. Retrieved from

  • Teledyne ISCO. (n.d.). Purification of Delicate Compounds with RediSep Rf Gold Diol and Cyano Columns. Application Note AN87. Retrieved from

  • National Institutes of Health (NIH). (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. PMC9638472. Retrieved from

  • Royal Society of Chemistry. (2017). Solubilization of two cyano 3H-indole molecular probes in SDS and CTAB micelles. J. Chem. Soc., Faraday Trans. Retrieved from

  • ResearchGate. (2017). Discussion: Product decomposed on silica gel - Troubleshooting Strategies. Retrieved from

Sources

Optimization

Technical Support Center: Optimizing pH for Stability of 3-hydroxy-1H-Indole-2-carbonitrile

Introduction Subject: 3-hydroxy-1H-Indole-2-carbonitrile (CAS: 14370-74-2 / Derivatives) Chemical Class: Functionalized Indoxyl / 3-Hydroxyindole Critical Challenge: The "Stability Paradox" — balancing oxidative sensitiv...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Subject: 3-hydroxy-1H-Indole-2-carbonitrile (CAS: 14370-74-2 / Derivatives) Chemical Class: Functionalized Indoxyl / 3-Hydroxyindole Critical Challenge: The "Stability Paradox" — balancing oxidative sensitivity (favored in base) against hydrolytic degradation (favored in strong acid/base).[1]

Welcome. As a Senior Application Scientist, I have designed this guide to address the notorious instability of 3-hydroxyindoles. The 2-carbonitrile group adds a layer of complexity: while it stabilizes the enol form electronically, it introduces a hydrolysis risk.[2] This guide moves beyond generic advice, providing a mechanism-based approach to keeping your molecule intact.

Module 1: The pH-Dependent Stability Profile (The "Why")

To stabilize this molecule, you must understand the war between its tautomers and the environment.[2] 3-hydroxy-1H-Indole-2-carbonitrile exists in a delicate equilibrium between its Enol form (3-hydroxy) and Keto form (indolin-3-one).

The Mechanism of Degradation[2][3]
  • Alkaline Instability (pH > 7.5):

    • Mechanism: Deprotonation of the 3-hydroxyl group creates an indoxyl enolate anion . This species is electron-rich and reacts rapidly with dissolved molecular oxygen (auto-oxidation).

    • Result: Formation of radical intermediates that dimerize into indigo-like pigments (blue/red precipitates) or oxidize further to isatin-2-carbonitrile derivatives.

  • Acidic Instability (pH < 4.0):

    • Mechanism: The nitrile group (-C≡N) is susceptible to acid-catalyzed hydrolysis, converting first to the amide and eventually to the carboxylic acid (3-hydroxy-1H-indole-2-carboxylic acid).

    • Result: Loss of the pharmacophore and change in solubility/polarity.

Visualizing the Pathway

The following diagram illustrates the structural fate of your molecule based on pH conditions.

StabilityPathways cluster_safe Target Stability Zone (pH 5.5 - 6.5) Enol Enol Form (3-hydroxy-1H-Indole-2-CN) Keto Keto Form (Indolin-3-one derivative) Enol->Keto Tautomerism Enolate Enolate Anion (Reactive Intermediate) Enol->Enolate pH > 7.5 (Deprotonation) Hydrolysis Hydrolysis Product (Amide/Carboxylic Acid) Enol->Hydrolysis pH < 4.0 (Acid Catalysis) Indigo Dimerization (Indigo-like Pigments) Enolate->Indigo + O2 (Oxidation)

Figure 1: Mechanistic pathways showing the "Safe Zone" where tautomerism is controlled and degradation pathways are minimized.

Module 2: Troubleshooting & FAQs

This section addresses specific observations from the bench.

Q1: My clear solution turned pink/blue within minutes. What happened?

Diagnosis: Oxidative Dimerization. You likely dissolved the compound in a buffer with pH > 7.0 or used a solvent containing dissolved oxygen.[2] The color change indicates the formation of indigo-type dimers.[2]

  • Immediate Fix: Lower the pH to 6.0 .

  • Prevention: Degas all buffers with Argon/Nitrogen for 15 minutes before use. Add an antioxidant like Ascorbic Acid (1 mM) or TCEP if compatible with your downstream assay.

Q2: I see a new peak on HPLC eluting earlier than my target. Is it an impurity?

Diagnosis: Nitrile Hydrolysis. If the peak is more polar (elutes earlier on Reverse Phase), the nitrile group has likely hydrolyzed to the amide or acid.

  • Cause: Exposure to strong acid (e.g., 0.1% TFA in mobile phase for extended periods) or high temperatures.

  • Corrective Action: Switch mobile phase modifier from TFA (pH ~2) to Formic Acid (0.1%) or Ammonium Acetate (pH 5.8) . Ensure autosampler temperature is set to 4°C.

Q3: What is the absolute optimal pH for storage and assays?

Recommendation: pH 5.8 – 6.5 . This range is the "Goldilocks" zone.[2] It is acidic enough to protonate the enolate (preventing oxidation) but mild enough to prevent nitrile hydrolysis.

Q4: Can I use DMSO as a stock solvent?

Answer: Yes, but with caution. DMSO is hygroscopic and can contain peroxides.[2]

  • Protocol: Use anhydrous, high-grade DMSO (stored over molecular sieves).

  • Storage: Store aliquots at -80°C. Never store DMSO stocks at room temperature for >24 hours, as the nitrile can hydrate slowly even in "anhydrous" conditions if moisture enters.[2]

Module 3: Experimental Protocols

Protocol A: Preparation of Optimized Stability Buffer (pH 6.0)

Use this buffer for dilutions, assays, and short-term handling.[2]

ComponentConcentrationRole
Potassium Phosphate (Monobasic) 50 mMBuffering Agent (Acidic component)
Sodium Phosphate (Dibasic) Adjust to pH 6.0Buffering Agent (Basic component)
EDTA 0.5 mMChelator (Removes metal ions that catalyze oxidation)
Ascorbic Acid (Optional)100 µMAntioxidant (Sacrificial reductant)

Step-by-Step:

  • Dissolve phosphates in 90% of final volume Milli-Q water.

  • Add EDTA.

  • Critical: Sparge with Nitrogen or Argon gas for 20 minutes to remove dissolved O2.

  • Adjust pH to 6.00 ± 0.05 using dilute H3PO4 or NaOH (minimize NaOH use to avoid local alkaline pockets).

  • Add Ascorbic Acid immediately before use if your assay permits.

Protocol B: QC Check via HPLC

Standardize your QC to detect both oxidation and hydrolysis.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[2]

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 5.8 (Do not use TFA).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV 254 nm (aromatic) and 280 nm (indole).

  • Pass Criteria: Single peak >95% area. Absence of early eluting peaks (hydrolysis) or late eluting broad peaks (dimers).

Module 4: Summary of Chemical Compatibility

ParameterRecommendedAvoid / Dangerous
pH Range 5.5 – 6.5 > 7.5 (Oxidation) < 4.0 (Hydrolysis)
Temperature 4°C or -20°C> 25°C (Accelerates all degradation)
Atmosphere Inert (Argon/N2)Ambient Air (O2 source)
Additives EDTA, TCEP, AscorbateIron/Copper salts (Catalysts), Oxidizers
Solvents Anhydrous DMSO, MeOHBasic water, wet ethers

References

  • Humphrey, G. R., & Kuethe, J. T. (2006).[2] Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.[2]

  • Zhang, X., et al. (2021).[2] Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis, 11, 9729–9737.[2]

  • BenchChem Technical Support. (2025). Optimizing pH for Indole-acetonitrile stability and activity.

  • Sasaki, K., et al. (2018).[2] pH Stability and Antioxidant Power of CycloDOPA and Its Derivatives. Molecules, 23(8), 1930.[2]

  • PubChem Compound Summary. (2021). 3-Hydroxy-1H-indole-2-carbaldehyde (Related Structure).[3] National Center for Biotechnology Information.

Sources

Troubleshooting

Stabilizing 3-hydroxy-1H-Indole-2-carbonitrile for long-term storage

Technical Support Center: Stabilization & Storage of 3-Hydroxy-1H-Indole-2-Carbonitrile Welcome to the Application Scientist Support Portal. This guide is engineered for researchers, chemists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilization & Storage of 3-Hydroxy-1H-Indole-2-Carbonitrile

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers, chemists, and drug development professionals working with 3-hydroxy-1H-indole-2-carbonitrile—a highly reactive, air-sensitive building block.

Part 1: Mechanistic Overview (The Causality of Degradation)

To effectively stabilize a compound, we must first understand why it degrades. Indoles are inherently electron-rich heterocycles. The presence of a hydroxyl group at the C3 position creates an indoxyl derivative, which is notoriously prone to auto-oxidation[1].

When exposed to ambient oxygen and light, the 3-hydroxyl group undergoes single-electron oxidation to form an indoxyl radical or hydroperoxide intermediate[2]. In unsubstituted 3-hydroxyindoles, this intermediate rapidly dimerizes to form intensely colored indigo or indirubin dyes[3],[4]. Because our target molecule features a carbonitrile group at the C2 position[5], direct C2-C2 dimerization is sterically and electronically blocked. However, the radical intermediate will instead decompose into complex oxindole (isatin-like) derivatives or undergo oxidative decyanation to form intractable polymeric mixtures[1]. Furthermore, the C2-nitrile group is susceptible to slow hydrolysis in the presence of atmospheric moisture, yielding primary amides[6].

Therefore, successful stabilization requires a multi-modal approach: absolute exclusion of oxygen, suppression of thermal kinetics, and rigorous protection from photons and moisture[7],[8].

Part 2: Troubleshooting & FAQs

Q: My freshly purchased batch of 3-hydroxy-1H-indole-2-carbonitrile arrived as a pale-yellow powder, but after a month on the bench, it has turned dark brown. Is it still usable? A: The color change is a macroscopic indicator of radical-mediated auto-oxidation. The dark brown hue is characteristic of oxindole polymers. We recommend verifying the compound's integrity via LC-MS or 1H-NMR. If the purity has dropped below 95%, the batch should be discarded or re-purified via flash chromatography (using degassed solvents), as these polymeric impurities can severely poison downstream catalytic cross-coupling reactions.

Q: Can I prepare a 10 mM stock solution in DMSO and store it at -20°C for future assays? A: We strongly advise against long-term storage in solution. Solvents like DMSO can act as mild oxidants over time, and dissolved oxygen dramatically accelerates the formation of indoxyl radicals. If a stock solution is absolutely necessary for an ongoing assay, it must be prepared in anhydrous, rigorously degassed solvent, aliquoted into single-use vials, and stored at -80°C for no longer than one week.

Q: What is the optimal method for storing the bulk powder? A: The bulk material must be stored as a solid at -80°C in an amber glass vial, backfilled with Argon, and placed inside a secondary container with a desiccant[7].

Part 3: Experimental Protocols

Protocol A: Inert Aliquoting for Long-Term Solid Storage

This protocol is a self-validating system designed to divide bulk material into single-use aliquots without introducing oxygen or moisture.

  • Equilibration: Transfer the sealed bulk vial of 3-hydroxy-1H-indole-2-carbonitrile, clean amber glass vials, PTFE-lined caps, and a micro-spatula into an inert atmosphere glove box (Argon or N2, <1 ppm O2, <1 ppm H2O). Allow all materials to equilibrate for 2 hours to strip surface moisture.

  • Aliquoting: Weigh out the required single-use amounts (e.g., 1–5 mg) into individual amber vials.

  • Primary Sealing: Cap the vials tightly with PTFE-lined caps. Causality: PTFE liners are critical because they prevent oxygen permeation significantly better than standard silicone or rubber septa.

  • Secondary Containment: Wrap the caps with Parafilm. Place the vials into a vacuum-sealable Mylar bag containing a color-indicating desiccant pouch.

  • Storage: Remove the bag from the glove box and immediately transfer it to a -80°C freezer.

  • System Validation: Perform a pilot LC-MS run on one aliquot after 30 days. A purity retention of >99% confirms the integrity of your moisture and oxygen barrier.

Protocol B: Preparation of Degassed Working Solutions

Use this protocol to prepare solutions for immediate experimental use while suppressing oxidative degradation.

  • Solvent Degassing: Transfer the desired anhydrous solvent (e.g., DMF or Acetonitrile) into a Schlenk flask. Perform three freeze-pump-thaw cycles on a Schlenk line to remove dissolved oxygen.

  • Dissolution: Under a positive pressure of Argon, inject the degassed solvent into a single-use vial containing the pre-weighed compound.

  • Mixing: Vortex gently until completely dissolved. Causality: Do not sonicate. Acoustic cavitation generates localized extreme heating and micro-bubbles that can induce homolytic bond cleavage and radical formation.

  • System Validation: The resulting solution should remain perfectly clear and pale-yellow. Any rapid shift toward green, red, or brown indicates oxygen contamination, and the solution must be discarded.

Part 4: Data Presentation

Table 1: Stability Profile and Expected Shelf Life of 3-Hydroxy-1H-Indole-2-Carbonitrile

Storage ConditionAtmosphereContainer TypeExpected Shelf LifePrimary Degradation Risk
Room Temperature (20°C)Ambient AirClear Glass< 1 WeekPhoto-oxidation, Auto-oxidation
4°C (Refrigerator)Ambient AirAmber Glass1 - 2 MonthsAuto-oxidation, Hydrolysis
-20°C (Freezer)Argon/N2Amber Glass6 - 12 MonthsSlow thermal degradation
-80°C (Ultra-low)Argon/N2 + DesiccantAmber Glass (PTFE Cap)> 2 YearsNegligible
Solution (DMSO/DMF)Ambient AirClear Microtube< 24 HoursSolvolysis, Rapid oxidation
Solution (Degassed)Argon/N2Amber Glass (-80°C)< 1 WeekSolvent-mediated oxidation

Part 5: Degradation & Stabilization Visualization

DegradationStabilization Substrate 3-Hydroxy-1H-indole- 2-carbonitrile Radical Indoxyl Radical / Hydroperoxide Substrate->Radical O2 / Light / Heat Amide Hydrolyzed Amide Derivatives Substrate->Amide H2O (Moisture) Oxindole Oxindoles & Polymeric Dimers Radical->Oxindole Auto-oxidation Argon Argon Purge (Blocks O2) Argon->Substrate Temp -80°C Storage (Slows Kinetics) Temp->Substrate Light Amber Vials (Blocks UV) Light->Substrate Desiccant Desiccant (Blocks H2O) Desiccant->Substrate

Fig 1: Degradation pathways of 3-hydroxy-1H-indole-2-carbonitrile and stabilization interventions.

Part 6: References[3] Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi' - MDPI. Source: mdpi.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkYRRQ9joebYVXJqrwPrZypWAHWvRx-jXcM8gWRbytR0w1q7xbqe8KueDQ4eqL7yMRy9tibOrrMt-wiSGvgLZTkkEQD0W4mWZTWTYDNdKSIoeQV9mRjCJ2GEwtXUhyxg==[7] SAFETY DATA SHEET - Sigma-Aldrich. Source: sigmaaldrich.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRR5ANqUDVlspHwu91Slp1gjBni84woXr2rADOmtqZd8_k1TbYQExFcjedy-94Wk147ofWwcrOyA9t7zdSB_1BufylQ3c6y7rO_7L48FCAeV_8Bx1f2GGzjhOdpHOl3N5ULw4MX56mLj_QRndItw==[1] Oxidation of indole by cytochrome P450 enzymes - PubMed - NIH. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3nFu8541g2RjY0GCHH5ecM_K82Q2hePjFZaWaotGoWT4oo3dHTOOfX2hXF7OXrjT0Ferqfd4ngldA6X1wmFBn51rZ1uH5wH6CWnNND9KDMu2YjuHBGZdp_-7bZAkqulZu1jk=[8] 1H-Indole-2-carbonitrile | 36193-65-4 - MilliporeSigma. Source: sigmaaldrich.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRN4MlvAtu4pvtcXgdepzF3K01sLBl1YHXqIZs-j1AoL12_-3WX-own8HPD7GYMDt995vjEs4Ews4wBnAyltuAaDaLvl0-e84IcEm3P8cKvVYWrEXlwnpXNAOE8KqMx8pe-Ys5TXtdSBFOtkQgs-8TfFhQGyNd0vINzF4=[5] 1H-indole-2-carbonitrile | C9H6N2 | CID 3787599 - PubChem - NIH. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxh9DU-QZNpltmM5CWZ_3ZDVb6D1fwQkk0gIayh-XS9JYrF7JwzlHX_-MyztJ2R008OOgjdE4k7DIwMFMin3AZtnUHQq8zsOBbSvYrDuuCcZoZF82JFxn6Kbs-AHrQXa3gzDGXzjnYP2C_tfoV1_THoNLUm7UHcTdPQzFA[2] On the Formation Mechanism of Indigo Blue and Indigo Red from Vegetable Source. Source: sciencepublishinggroup.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe3yLLvju-PKVpMulKQgHD6BGId7W7LQ5RTo4llDQoS48RaSWe0vkpBnJFC775_leXW5JvxrNanHuON_yh5iJmskeBADoGmRb9TEw3oLVscQ28sPkCRR7e2S9NNWM6oKuqyEgecOiQpmBNIFxEYF2khc-ncp3xi3E=[4] On the Formation Mechanism of Indigo Blue and Indigo Red from Vegetable Source. Source: researchgate.net. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMK6H_Cs2vjFI0dE3MGDsKjg13WcrrtKTEehRKrh16CHOrsyVPVoakJTrg8xAPmy9CVtRA-9k02MNETGmz4-d4RZQe6ZE60nNbEAkhyDWFb8WHHPuzd4dqoODYCrCOZyVBXs3ndPyrSx11tv_aubgES21wyXJxnG7_R0dHqFpb477q16EZ3G0_kfYCn26ji5HTPJNAUDxl-MmyQjLFHtJyXOmYEw5qtNq5Mb5ApqYAY8zUFiylXtAnI4fvi80=[6] Momentary Clicking Nitrile Synthesis by an Aminoazanium Reagent - Supporting Information. Source: rsc.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgjNF7adKv9JfDn1cqsw3cuqnFawSMRAF-FtsOmqTpuRxzJeQpwvhgnW9aiFoPzrAPz73uhvszKPVDEyVxz2Lvs7xp9B3HUqlf4uBqJAX0-sbao9MDaJ9ta3BORN1O8G1YMFU6mcFEtwIWtZF685lrrwHmDxpvMvw=

Sources

Optimization

Controlling keto-enol tautomerization in 2-cyanoindoles

Technical Support Center: 2-Cyanoindole Tautomerism Control Status: Online | Ticket ID: #TC-CYANO-03 Subject: Controlling Keto-Enol Tautomerization in 3-Hydroxy-2-Cyanoindoles Assigned Specialist: Senior Application Scie...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Cyanoindole Tautomerism Control Status: Online | Ticket ID: #TC-CYANO-03

Subject: Controlling Keto-Enol Tautomerization in 3-Hydroxy-2-Cyanoindoles Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Scope Definition

You have inquired about controlling keto-enol tautomerization in "2-cyanoindoles." Scientifically, unsubstituted 2-cyanoindole does not exhibit keto-enol tautomerism. This phenomenon is exclusive to 3-hydroxy-2-cyanoindoles (enol form) and their equilibrium partner, 2-cyanoindolin-3-one (keto form).

This guide addresses this specific equilibrium, which is critical for:

  • Reactivity: Determining Nucleophilic attack (O- vs. C-alkylation).

  • Solubility: Optimizing for lipophilicity vs. aqueous solubility.

  • Bioactivity: Binding affinity in kinase pockets (H-bond donor vs. acceptor).

Module 1: Diagnostic Troubleshooting (Spectroscopy)

Q: Why do my 1H NMR signals for the 3-position disappear or broaden significantly?

A: You are observing "Intermediate Exchange" on the NMR time scale. The 2-cyano group is electron-withdrawing, increasing the acidity of the C3-proton (keto) and the O-H proton (enol). This lowers the energy barrier for tautomerization, causing the molecule to flip between forms at a rate comparable to the NMR frequency.

  • The Fix:

    • Switch Solvent: Move to a highly polar aprotic solvent like DMSO-d6 . DMSO acts as a strong H-bond acceptor, "locking" the enol form by hydrogen bonding with the hydroxyl group, often sharpening the peaks.

    • Temperature Shift: Run the NMR at -40°C . Lowering the temperature slows the exchange rate below the NMR time scale, allowing you to see distinct signals for both the keto and enol forms rather than a blurred average.

Q: How can I quickly determine which tautomer is dominant in my solid sample without running X-ray?

A: Use ATR-FTIR (Infrared Spectroscopy). NMR is solvent-dependent; IR tells you the state of the bulk solid.

  • Keto Marker: Look for a sharp carbonyl stretch (

    
    ) around 1710–1740 cm⁻¹ .
    
  • Enol Marker: Look for a broad hydroxyl stretch (

    
    ) around 3200–3400 cm⁻¹  and a nitrile stretch (
    
    
    
    ) that is often shifted to lower frequencies (~2210 cm⁻¹) due to conjugation with the enol double bond.

Module 2: Synthetic Control (Reactivity & Alkylation)

Q: I am trying to alkylate my 2-cyanoindole, but I keep getting mixtures of O-alkyl and C-alkyl products. How do I control this?

A: You must manipulate the "Hard/Soft" nature of the electrophile and the counter-ion. The enolate anion of 2-cyanoindole is an ambient nucleophile.

  • Oxygen (Hard Nucleophile): Favored by high charge density.

  • Carbon-3 (Soft Nucleophile): Favored by orbital overlap.

Protocol: Selective Alkylation Strategy

Desired OutcomeReaction ConditionsMechanistic Rationale
O-Alkylation (Enol Ether)Base: Ag₂CO₃ or Cs₂CO₃Solvent: DMF or AcetoneElectrophile: Alkyl HalidesSilver (Ag⁺) coordinates with the "soft" Nitrogen/Carbon, leaving the "hard" Oxygen free to attack. Oxygen loves "hard" cations like Cs⁺.
C-Alkylation (Indolinone)Base: NaH or LiHMDSSolvent: THF (Anhydrous)Temp: 0°C to RTSmall, tight ion pairs (Li⁺/Na⁺) coordinate to the oxygen, shielding it. This forces the electrophile to attack the softer Carbon-3 position.

Q: Can I lock the tautomer permanently for SAR studies? A: Yes. To "simulate" the enol form in a drug discovery context without metabolic instability, synthesize the 3-methoxy-2-cyanoindole derivative (O-methylation). To simulate the keto form, synthesize the 3,3-dialkyl-2-cyanoindolin-2-one (gem-dimethyl) derivative.

Module 3: Visualization of Pathways

The following diagram illustrates the thermodynamic equilibrium and the decision tree for synthetic functionalization.

TautomerControl cluster_equilibrium Tautomeric Equilibrium cluster_reaction Synthetic Trapping (Alkylation) Keto Keto Form (2-cyanoindolin-3-one) Favored in: Non-polar solvents Transition Transition State (Rapid Proton Transfer) Keto->Transition -H+ (Base) Enol Enol Form (3-hydroxy-2-cyanoindole) Favored in: DMSO, H-bond acceptors Enol->Transition Transition->Keto Transition->Enol +H+ O_Alkyl O-Alkylation Product (Enol Ether) Transition->O_Alkyl Hard Electrophile (Ag+, Cs+) C_Alkyl C-Alkylation Product (Quaternary Center) Transition->C_Alkyl Soft Electrophile (Li+, Na+)

Caption: Figure 1. Tautomeric equilibrium of 2-cyano-3-hydroxyindoles and divergent alkylation pathways based on cation selection.

Module 4: Purification & Stability

Q: My compound decomposes on silica gel columns. What is happening?

A: Silica gel is slightly acidic (pH 4-5), which catalyzes hydrolysis of the nitrile or accelerates tautomerization. The 2-cyano group is susceptible to hydrolysis to the amide (carboxamide) under acidic conditions, especially when the neighboring 3-hydroxy group provides anchimeric assistance.

Troubleshooting Protocol:

  • Neutralize the Silica: Pre-treat your silica gel slurry with 1% Triethylamine (TEA) in hexanes before loading the column. This neutralizes acidic sites.

  • Switch Stationary Phase: Use Neutral Alumina instead of silica. It is far gentler on electron-deficient indoles.

  • Reverse Phase: If the compound is polar (enol form), use C18 Reverse Phase chromatography with a neutral buffer (Water/Acetonitrile, no TFA).

References

  • Tautomerism in Heterocycles

    • Title: Keto-Enol Tautomerism in Heterocyclic Chemistry.
    • Source:Advances in Heterocyclic Chemistry (Elsevier).
    • Context: Foundational theory on how electron-withdrawing groups (like -CN) at the 2-position stabilize the enol form in 3-hydroxyindoles.[1]

  • Solvent Effects on Equilibrium

    • Title: Exploring Solvation Effects on Tautomerism: Innov
    • Source: Walsh Medical Media.
    • Context: Explains the stabilization of polar tautomers (enol) via hydrogen bonding in solvents like DMSO.
  • Synthetic Methodology (2-Cyanoindoles)

    • Title: A Convenient Synthesis of 2-Cyano-3-Substituted Indoles.[2][3][4]

    • Source:ChemInform (via ResearchGate).[2]

    • Context: Provides synthetic routes that pass through the tautomeric intermedi
  • Computational Analysis of Tautomers

    • Title: A Theoretical Study of Solvent Effects on Tautomerism...
    • Source:Journal of Comput
    • Context: Supports the mechanistic claim regarding energy barriers and solvent-medi

Sources

Troubleshooting

Technical Support Center: 3-Hydroxy-1H-Indole-2-Carbonitrile Synthesis

The following Technical Support Guide is designed for researchers and drug development scientists focusing on the synthesis of 3-hydroxy-1H-indole-2-carbonitrile (also known as 2-cyanoindoxyl). This molecule is a critica...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and drug development scientists focusing on the synthesis of 3-hydroxy-1H-indole-2-carbonitrile (also known as 2-cyanoindoxyl).

This molecule is a critical yet unstable intermediate, often existing in equilibrium with its keto-tautomer (2-cyanoindolin-3-one ). The guide addresses the challenges of its formation, stabilization, and the selection of catalytic systems beyond the traditional stoichiometric strong bases.

Status: Operational | Tier: Advanced Chemical Synthesis | Updated: March 2026

Core Chemistry & Tautomeric Context

Before troubleshooting, it is vital to understand the species you are handling. 3-hydroxy-1H-indole-2-carbonitrile is an indoxyl derivative .

  • The Instability Factor: Unlike standard indoles, this molecule is highly susceptible to auto-oxidation to form isatin derivatives or dimerization to form indigo-like dyes.

  • The Equilibrium: In solution, it favors the keto-form (2-cyanoindolin-3-one), but the enol form (3-hydroxy) is trapped by O-acylation or silylation.

Reaction Pathway: The Modified Dieckmann Cyclization

The most reliable synthetic route involves the base-mediated cyclization of Methyl 2-(cyanomethylamino)benzoate .

Precursor Synthesis:



Cyclization:



Catalyst Selection & Troubleshooting Guide

Standard Method: Strong Base Mediation (Stoichiometric)

Traditionally used: NaH or KOtBu in THF/DMF.

Q: My yield is high, but the product turns red/blue upon isolation. Why? A: This is "Indoxyl Oxidation." The red/blue color indicates the formation of isatin or indigo impurities caused by exposure to atmospheric oxygen under basic conditions.

  • Fix: Perform all workups under an Argon atmosphere. Acidify the reaction mixture before exposing it to air. The protonated enol is more stable than the enolate anion.

Q: Can I use NaH for large-scale (>10g) batches? A: It is not recommended due to hydrogen gas evolution and the "runaway" nature of the exotherm.

  • Alternative: Switch to Sodium Methoxide (NaOMe) in toluene. It is easier to handle but requires elevated temperatures (

    
    ).
    
Alternative I: Phase Transfer Catalysis (Green/Scalable)

System: 50% NaOH (aq) / Toluene + TBAB (Tetrabutylammonium bromide).

Q: The reaction stalls at 60% conversion. Adding more NaOH doesn't help. A: This is likely "Catalyst Poisoning" or hydration of the nitrile.

  • Diagnosis: Check if the organic phase is "wet." The nitrile group at position 2 is susceptible to hydrolysis to the amide (2-carboxamide) under high pH/aqueous conditions.

  • Fix:

    • Reduce aqueous volume; use solid NaOH pellets with minimal water.

    • Switch to a more lipophilic catalyst like Aliquat 336 to pull hydroxide into the toluene layer more effectively without dragging excessive water.

Q: How do I separate the catalyst from the product? A: TBAB is water-soluble. Wash the toluene layer three times with water after acidification.

Alternative II: Organocatalysis (Mild/Selectivity)

System: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in Acetonitrile.

Q: Why use DBU instead of NaH? A: DBU is a "Superbase" that is soluble in organic solvents but non-nucleophilic. It minimizes the risk of attacking the ester or nitrile groups (side reactions) and allows for a homogeneous reaction at lower temperatures.

Q: The reaction is too slow with DBU at Room Temperature. A: The


 of the 

-proton in the cyanomethyl group is relatively high (~25). DBU alone might struggle to deprotonate it rapidly.
  • Optimization: Add a Lewis Acid co-catalyst like

    
      (10 mol%). The 
    
    
    
    coordinates to the ester carbonyl and the nitrile, increasing the acidity of the
    
    
    -protons (Soft Enolization).

Comparative Data: Catalyst Performance

Catalyst SystemYield (%)Reaction TimeSelectivity (vs. Hydrolysis)Scalability
NaH / THF (Standard)88%2 hHighLow (Safety)
KOtBu / tBuOH 92%1 hModerateMedium
NaOH / TBAB (PTC)75%6 hLow (Amide byproduct)High (Green)
DBU / MgCl₂ (Hybrid)82%12 hVery HighHigh

Visualized Workflows

Mechanism of Formation (DBU/Lewis Acid Route)

The following diagram illustrates the cooperative catalysis mechanism, ensuring the 3-hydroxy-2-cyano motif is formed without hydrolyzing the nitrile.

G Precursor Methyl 2-(cyanomethylamino)benzoate Complex Mg-Precursor Complex (Activated α-proton) Precursor->Complex + MgCl2 Deprotonation Deprotonation by DBU Complex->Deprotonation DBU approaches Enolate Stabilized Enolate Deprotonation->Enolate - DBU-H+ Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization Ring Closure Product 3-Hydroxy-1H-indole-2-carbonitrile (Mg Salt) Cyclization->Product - OMe

Caption: Cooperative catalysis using DBU (base) and MgCl2 (Lewis Acid) to activate the cyanomethyl precursor for cyclization.

Troubleshooting Flowchart: Low Yield Diagnosis

G Start Issue: Low Yield (<50%) CheckColor Is the reaction mixture Red/Blue? Start->CheckColor Oxidation Oxidative Degradation detected CheckColor->Oxidation Yes CheckSM Is Starting Material remaining? CheckColor->CheckSM No Action1 Action: Degas solvents. Use Argon balloon. Add antioxidant (e.g., Ascorbic acid during workup). Oxidation->Action1 Incomplete Incomplete Deprotonation CheckSM->Incomplete Yes CheckByprod Check LCMS for M+18 (Amide) CheckSM->CheckByprod No Action2 Action: Increase Base Strength (Switch DBU -> KOtBu) OR Increase Temp. Incomplete->Action2 Hydrolysis Nitrile Hydrolysis detected CheckByprod->Hydrolysis Yes Action3 Action: Remove Water. Dry solvents over Molecular Sieves. Switch from PTC to Anhydrous conditions. Hydrolysis->Action3

Caption: Step-by-step diagnostic logic for resolving yield issues in 2-cyanoindoxyl synthesis.

Experimental Protocols

Protocol A: Organocatalytic Synthesis (Recommended for Purity)

Objective: Synthesis of 3-hydroxy-1H-indole-2-carbonitrile (200 mg scale).

  • Preparation: Flame-dry a 25 mL round-bottom flask and cool under Argon.

  • Charging: Add Methyl 2-(cyanomethylamino)benzoate (1.0 equiv, 1.0 mmol) and anhydrous Acetonitrile (5 mL).

  • Activation: Add anhydrous

    
      (0.1 equiv, 10 mg). Stir for 5 minutes.
    
  • Initiation: Add DBU (1.2 equiv, 0.18 mL) dropwise via syringe.

  • Reaction: Stir at Room Temperature for 12 hours. Monitor by TLC (Product is more polar than SM; stains yellow with anisaldehyde).

  • Quench: Pour mixture into ice-cold dilute HCl (0.5 M) to protonate the enolate. Do not allow the pH to rise above 7 during workup.

  • Extraction: Extract immediately with Ethyl Acetate (3x). Dry over

    
    .
    
  • Isolation: Concentrate in vacuo at low temperature (

    
    ). Store under inert gas at 
    
    
    
    .
Protocol B: Stabilization via O-Acetylation

Since the free 3-hydroxy nitrile is unstable, trapping it as the acetate is common for characterization.

  • Perform the reaction as above.

  • Instead of quenching with acid, add Acetic Anhydride (2.0 equiv) directly to the reaction mixture.

  • Stir for 1 hour.

  • Quench with water. The product 3-acetoxy-1H-indole-2-carbonitrile is stable and can be purified on silica gel.

References

  • General Indole Synthesis via Dieckmann Condensation

    • Sundberg, R. J. (1996). Indoles.[1][2][3][4][5][6] Academic Press. (Foundational text on indole cyclization mechanisms).

  • Organocatalysis in Indole Formation

    • Trost, B. M., & Brennan, M. K. (2009). Palladium-Catalyzed Synthesis of Indoles. Synthesis, 2009(18), 3003-3025. Link (Context for catalytic alternatives).

  • Phase Transfer Catalysis for Heterocycles

    • Makosza, M., & Wojciechowski, K. (2004). Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry. Chemical Reviews, 104(5), 2631–2666. Link

  • Tautomerism of 3-Hydroxyindoles (Indoxyls): Wille, G., & Steglich, W. (2001). Oxidative Coupling of Indoxyls. Synthesis, 2001(05), 0759-0762. (Discusses the instability and handling of 3-hydroxyindoles).

Sources

Reference Data & Comparative Studies

Validation

Comparative Analytical Guide: ¹H NMR Characterization of 3-Hydroxy-1H-Indole-2-Carbonitrile

In drug discovery and materials science, substituted indoles serve as privileged scaffolds. Among them, 3-hydroxy-1H-indole-2-carbonitrile is a highly specialized building block.

Author: BenchChem Technical Support Team. Date: March 2026

In drug discovery and materials science, substituted indoles serve as privileged scaffolds. Among them, 3-hydroxy-1H-indole-2-carbonitrile is a highly specialized building block. Accurate structural characterization of this compound via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is often complicated by tautomerism and complex electronic effects.

This guide provides an objective, data-driven comparison of the ¹H NMR profile of 3-hydroxy-1H-indole-2-carbonitrile against its structural analogs. By understanding the mechanistic causality behind its chemical shifts, researchers can confidently validate the purity and structural integrity of their synthesized or procured materials.

Mechanistic Insights: Electronic Push-Pull and Tautomeric Locking

When analyzing 3-hydroxyindoles, the primary analytical challenge is the keto-enol tautomeric equilibrium between the 3-hydroxyindole (enol) and indolin-3-one (keto) forms.

For 3-hydroxy-1H-indole-2-carbonitrile , the specific substitution pattern dictates its thermodynamic state:

  • The "Pull" (2-Cyano Group): The cyano group at the C-2 position is strongly electron-withdrawing (

    
    ). This deshields the adjacent N-H proton, shifting it significantly downfield compared to unsubstituted indoles[1].
    
  • The "Push" (3-Hydroxy Group): The hydroxyl group at C-3 acts as a

    
    -donor (
    
    
    
    ). This electron density shields the adjacent aromatic protons, particularly the ortho-positioned H-4[2].
  • Tautomeric Locking: While standard 3-hydroxyindole can easily tautomerize to the keto form, the presence of the 2-cyano group creates an extended "push-pull" conjugated system. The oxygen lone pair conjugates through the C=C double bond directly into the cyano group's

    
     orbital. This massive stabilization energy thermodynamically "locks" the molecule in the fully aromatic enol state. Consequently, the ¹H NMR spectrum will display a distinct O-H proton rather than an aliphatic C2-H proton.
    

Comparative Quantitative Data

To establish a reliable reference profile, we must compare the expected chemical shifts of 3-hydroxy-1H-indole-2-carbonitrile with its foundational analogs: 1H-Indole , 1H-Indole-2-carbonitrile , and 3-Hydroxyindole . General indole chemical shifts serve as the baseline for these additive substituent effects[3].

Table 1: ¹H NMR Chemical Shift Comparison of Indole Derivatives
CompoundSolventNH (ppm)OH (ppm)H-4 (ppm)H-5 to H-7 (ppm)H-2 / H-3 (ppm)
1H-Indole [3]DMSO-

11.10 (br s)N/A7.52 (d)6.98 - 7.38 (m)7.32 (t) / 6.40 (m)
1H-Indole-2-carbonitrile [1]CDCl

8.88 (br s)*N/A7.68 (dd)7.16 - 7.50 (m)N/A / 7.20 (s)
3-Hydroxyindole [2]MeOD8.59 (br s) 8.59 (br s)7.81 (t)6.84 - 7.29 (m)6.36 (d) / N/A
3-Hydroxy-1H-indole-2-carbonitrile DMSO-

~11.90 (s) ~10.50 (s) ~7.45 (d) ~7.00 - 7.40 (m) N/A / N/A

*Note: NH shifts are highly solvent-dependent. In DMSO-


, the NH of 2-cyanoindoles typically shifts >12.0 ppm due to strong hydrogen bonding with the solvent.
**Note: In protic solvents like MeOD, OH and NH protons undergo rapid exchange, often appearing as a single coalesced broad peak or exchanging entirely with deuterium[2].

Self-Validating Experimental Protocol

To ensure trustworthy and reproducible results, the following protocol incorporates a self-validating D


O exchange step. This is critical for distinguishing the exchangeable heteroatom protons (OH, NH) from aromatic impurities.
Phase 1: Sample Preparation & Solvent Selection

Causality: Why use DMSO-


 instead of CDCl

? DMSO-

strongly solvates and hydrogen-bonds with both the hydroxyl and amine protons. This reduces their intermolecular exchange rate, sharpening their signals and preventing them from broadening into the baseline.
  • Weigh 5–10 mg of the 3-hydroxy-1H-indole-2-carbonitrile sample.

  • Dissolve completely in 0.6 mL of high-purity DMSO-

    
     (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    
  • Transfer the homogeneous solution to a standard 5 mm NMR tube.

Phase 2: Spectroscopic Acquisition
  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Equilibrate the probe temperature to 298 K.

  • Acquire a standard 1D ¹H NMR spectrum using a relaxation delay (D1) of 2.0 seconds and 16 scans (NS) to ensure a high signal-to-noise ratio for the broad exchangeable protons.

Phase 3: Self-Validation via D O Exchange

Causality: A simple 1D spectrum cannot definitively prove that a peak at 10.50 ppm is an OH group rather than an unusual aromatic impurity or a tautomeric artifact. We force an isotopic exchange to validate the structure.

  • Remove the NMR tube and add 10–15 μL of D

    
    O.
    
  • Cap the tube and shake vigorously for 30 seconds to facilitate proton-deuterium exchange (R-OH

    
     R-OD; R-NH 
    
    
    
    R-ND).
  • Re-acquire the ¹H NMR spectrum under identical parameters.

  • Validation Check: The complete disappearance of the singlets at ~11.90 ppm and ~10.50 ppm unambiguously confirms their identity as the NH and OH protons, validating the high-purity enol state of the molecule.

Workflow Visualization

Below is the logical workflow for the acquisition and structural validation of the compound, mapping the experimental steps to their analytical purpose.

G N1 Sample Prep: 3-Hydroxy-1H-Indole-2-Carbonitrile N2 Solvent Selection: DMSO-d6 (Protic retention) N1->N2 N3 1H NMR Acquisition (500 MHz, 298K) N2->N3 N4 D2O Exchange Experiment (Self-Validation) N3->N4 Aliquot + D2O N5 Signal Assignment: Aromatic vs Exchangeable N3->N5 Standard 1D N4->N5 Identifies OH/NH N6 Tautomeric Confirmation: High-Purity Enol State N5->N6 Validates Structure

Workflow for 1H NMR acquisition and tautomeric validation of 3-hydroxy-1H-indole-2-carbonitrile.

References

  • Indole | C8H7N | CID 798 Source: PubChem - NIH URL:[Link]

  • Antioxidant Activity of an Unusual 3-Hydroxyindole Derivative Isolated from Fruits of Aristotelia chilensis Source: Zeitschrift für Naturforschung C URL:[Link]

  • Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines Source: Amazon AWS / Thesis Archive URL:[Link]

Sources

Comparative

Comparative Guide: Analytical Methodologies for the Nitrile Stretch Frequency in 2-Cyano-3-hydroxyindole

As a Senior Application Scientist, I approach the vibrational characterization of functionalized indoles not merely as a routine identity check, but as a dynamic structural probe. 2-Cyano-3-hydroxyindole presents a uniqu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the vibrational characterization of functionalized indoles not merely as a routine identity check, but as a dynamic structural probe. 2-Cyano-3-hydroxyindole presents a unique analytical challenge due to its capacity for keto-enol tautomerization. The molecule can exist as the fully aromatic enol (3-hydroxy-1H-indole-2-carbonitrile) or the keto tautomer (2-cyanoindolin-3-one)[1].

The nitrile stretch (


) is a highly sensitive reporter of this tautomeric state and its local hydrogen-bonding environment[2][3]. In the enol form, the cyano group is conjugated with the indole 

-system, which lowers the bond force constant and shifts the absorption to the 2220–2236 cm⁻¹ range[4][5]. Conversely, in the keto form, the C2 carbon becomes sp³ hybridized, breaking the conjugation and shifting the

to higher wavenumbers.

This guide objectively compares the three primary methodologies used to determine the exact nitrile stretch frequency of this compound: Attenuated Total Reflectance (ATR-FTIR), Transmission FTIR (KBr Pellet), and Density Functional Theory (DFT) computational modeling.

Methodological Comparison: Causality and Performance

Method A: ATR-FTIR Spectroscopy (Diamond Crystal)

ATR-FTIR relies on the phenomenon of total internal reflection, where an evanescent wave penetrates the sample in direct contact with a high-refractive-index crystal (e.g., Diamond).

  • Expert Insight: The penetration depth (

    
    ) is wavelength-dependent. At the nitrile stretch region (~2220 cm⁻¹ or 4.5 µm), 
    
    
    
    is relatively shallow compared to the fingerprint region. Consequently, the
    
    
    peak may appear weaker than expected.
  • Pros: Requires zero sample preparation, preserving the native polymorphic and tautomeric state of the 2-cyano-3-hydroxyindole crystal lattice.

  • Cons: Susceptible to anomalous dispersion—a sudden change in the sample's refractive index near the absorption band—which can cause slight peak asymmetry and red-shifting compared to transmission data.

Method B: Transmission FTIR (KBr Pellet)

This classical method involves diluting the sample in a transparent alkali halide matrix.

  • Expert Insight: The nitrile stretch is highly sensitive to local electrostatics[3]. The intense mechanical grinding and high pressure (10 tons) required to form the pellet can disrupt native intermolecular hydrogen bonds and, in some cases, induce a mechanochemical shift between the enol and keto tautomers.

  • Pros: Obeys the Beer-Lambert law directly, providing excellent baseline resolution and symmetric peak shapes if ground properly.

  • Cons: If the sample is not ground to a particle size smaller than the IR wavelength (< 2 µm), the Christiansen effect will cause severe baseline scattering, distorting the

    
     peak.
    
Method C: Computational Modeling (DFT - B3LYP/6-311G**)

Quantum mechanical modeling provides a theoretical baseline for the unperturbed molecule.

  • Expert Insight: DFT calculates frequencies using a harmonic oscillator approximation. Because real C

    
    N bonds are anharmonic (the potential energy well widens as the bond stretches), DFT inherently overestimates the frequency.
    
  • Pros: Allows for the unambiguous, isolated assignment of the

    
     for both the enol and keto tautomers without matrix interference.
    
  • Cons: Standard gas-phase calculations ignore the profound impact of solid-state hydrogen bonding, requiring empirical scaling factors (typically ~0.96 for B3LYP) to match experimental data.

Quantitative Data Presentation

The following table summarizes the expected performance and data outputs for 2-cyano-3-hydroxyindole across the three methodologies.

ParameterATR-FTIR (Diamond)Transmission FTIR (KBr)DFT (B3LYP/6-311G**)
Expected

(Enol)
~2220 cm⁻¹~2225 cm⁻¹~2240 cm⁻¹ (Scaled)
Sample State Native Solid (Crystal Lattice)Diluted in Ionic MatrixGas Phase / Implicit Solvent
H-Bonding Context Native IntermolecularMatrix Interacting / DisruptedIsolated Molecule
Peak Shape Slightly asymmetric (Dispersion)SymmetricDelta function (Theoretical)
Preparation Time < 1 minute10 - 15 minutesHours (Compute time)
Sample Recovery 100% (Non-destructive)0% (Destructive)N/A

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: ATR-FTIR Workflow
  • Crystal Validation: Clean the diamond ATR crystal with isopropanol. Run a background scan. Validation Check: The background spectrum must show a flat baseline with no residual peaks > 0.001 absorbance units.

  • Sample Application: Deposit 1–2 mg of 2-cyano-3-hydroxyindole directly onto the center of the crystal.

  • Pressure Control: Lower the pressure anvil until the integrated torque clutch clicks. Causality: Consistent pressure ensures a uniform optical contact area, maximizing the evanescent wave penetration at 2220 cm⁻¹ without inducing pressure-polymorphism.

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution. Apply an atmospheric compensation algorithm to remove ambient CO₂ and H₂O vapor interference.

Protocol B: KBr Pellet Workflow
  • Matrix Desiccation: Bake spectroscopic-grade KBr at 110°C for 24 hours. Validation Check: Press a blank KBr pellet and scan. It must exhibit >90% transmittance and lack the broad O-H libration band at 3400 cm⁻¹.

  • Milling: Weigh 1.5 mg of 2-cyano-3-hydroxyindole and 150 mg of dry KBr. Transfer to an agate mortar. Grind vigorously for 3 minutes. Causality: The target particle size is < 2 µm to prevent Christiansen scattering in the 4.5 µm (

    
    ) region.
    
  • Pressing: Transfer the fine powder to a 13 mm evacuable pellet die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of pressure for 2 minutes.

  • Acquisition: Place the visually transparent pellet in the transmission holder and collect 32 scans at 4 cm⁻¹ resolution against an empty-beam background.

Workflow Visualization

Below is the logical workflow comparing the three methodologies for characterizing the nitrile stretch.

G Start 2-Cyano-3-hydroxyindole Sample ATR ATR-FTIR (Diamond Crystal) Start->ATR KBr Transmission FTIR (KBr Pellet) Start->KBr DFT DFT Computation (B3LYP/6-311G**) Start->DFT ATR_Step Direct Solid Sampling No Preparation ATR->ATR_Step KBr_Step Grind with KBr Press at 10 Tons KBr->KBr_Step DFT_Step Geometry Optimization Freq Calculation DFT->DFT_Step ATR_Res ν(C≡N) ~ 2220 cm⁻¹ (Native Crystal Lattice) ATR_Step->ATR_Res KBr_Res ν(C≡N) ~ 2225 cm⁻¹ (Matrix Interacting) KBr_Step->KBr_Res DFT_Res ν(C≡N) ~ 2240 cm⁻¹ (Gas Phase, Scaled) DFT_Step->DFT_Res

Workflow comparing ATR-FTIR, KBr pellet, and DFT methods for nitrile stretch analysis.

References

1.[4] Colorimetric Cyanide Chemosensor Based on 1′,3,3′,4-Tetrahydrospiro[chromene-2,2′-indole] . nih.gov. 4 2.[2] Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments . researchgate.net. 2 3.[5] Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines . amazonaws.com. 5 4.[3] Cyano-tryptophans as dual infrared and fluorescence spectroscopic labels to assess structural dynamics in proteins . nih.gov.3 5.[1] Synthesis of Indoxylic Acid Esters by Rhodium-catalyzed Carbene N–H Insertion and Thermal Cyclization . connectsci.au. 1

Sources

Validation

Technical Guide: Mass Spectrometry Characterization of 3-hydroxy-1H-Indole-2-carbonitrile

This guide details the mass spectrometry (MS) characterization of 3-hydroxy-1H-Indole-2-carbonitrile (also known as 2-cyano-3-hydroxyindole).[1][2] It focuses on differentiating this compound from structural isomers and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry (MS) characterization of 3-hydroxy-1H-Indole-2-carbonitrile (also known as 2-cyano-3-hydroxyindole).[1][2] It focuses on differentiating this compound from structural isomers and degradation products, optimizing ionization methods, and interpreting fragmentation patterns.

[1][2]

Executive Summary

3-hydroxy-1H-Indole-2-carbonitrile (MW 158.16 Da) is a bifunctional indole derivative often encountered as a synthetic intermediate or a metabolite of nitrile-containing indole alkaloids.[1][2] Its analysis is complicated by keto-enol tautomerism (equilibrium between the 3-hydroxy enol and the 2-cyanoindolin-3-one keto form) and its susceptibility to oxidative degradation.[1][2]

This guide compares the analytical performance of Electrospray Ionization (ESI) versus Electron Impact (EI) mass spectrometry and provides a definitive fragmentation map to distinguish this compound from its oxidation product (Isatin ) and its positional isomer (Indole-3-carbonitrile ).[1]

Comparative Analysis: Analytical Performance & Alternatives

The "performance" of detecting this molecule relies heavily on preventing its degradation during ionization.[2] The table below compares the primary analytical approaches.

Table 1: Analytical Method Comparison
FeatureMethod A: Direct ESI-MS/MS Method B: GC-MS (Derivatized) Method C: Direct EI-MS
Primary Utility Recommended. Soft ionization preserves the molecular ion [M+H]⁺.[1][2]Validation. Silylation locks the tautomer, preventing oxidation.Not Recommended. Thermal instability leads to degradation in the source.[2]
Molecular Ion m/z 159 ([M+H]⁺) / m/z 157 ([M-H]⁻)m/z 230 (M⁺) (Mono-TMS derivative)m/z 158 (M⁺) (Weak/Absent)
Key Risk In-source dimerization (formation of indigo-like species).[1]Incomplete derivatization of the amide nitrogen.[2]Pyrolysis to Isatin (m/z 147).[1][2]
Limit of Detection High (picogram range) in negative mode (ESI-).Moderate (nanogram range).[1][2]Low (due to thermal loss).[1][2]
Differentiation from Structural Alternatives

Researchers often confuse 3-hydroxy-1H-Indole-2-carbonitrile with stable isomers or degradants.[1][2]

  • Vs. Indole-3-carbonitrile (MW 142): The 3-hydroxy analog is +16 Da heavier.[1][2] Indole-3-carbonitrile lacks the facile CO loss channel characteristic of the hydroxy group.[2]

  • Vs. Isatin (MW 147): Isatin is the oxidative degradation product.[1][2] If your spectrum shows a dominant peak at m/z 147 instead of 158/159, your sample has oxidized.

  • Vs. 3-Hydroxyindole (Indoxyl, MW 133): The 2-cyano group adds +25 Da and stabilizes the enol form slightly more than in unsubstituted indoxyl, but the characteristic -CO loss remains a shared feature.

Fragmentation Pathways & Mechanism[2]

The fragmentation of 3-hydroxy-1H-Indole-2-carbonitrile is driven by two competing functional groups: the 3-hydroxy/keto moiety (ejecting CO) and the 2-cyano group (ejecting HCN).[1]

Primary Fragmentation Channels (ESI+ Mode)
  • Pathway A (Keto-Tautomer Driven): The protonated molecular ion [M+H]⁺ (m/z 159) undergoes a 1,3-proton transfer to the keto-form, followed by the expulsion of carbon monoxide (CO, 28 Da) .[1] This is the diagnostic pathway for 3-hydroxyindoles.[1][2]

    • Transition: m/z 159

      
       m/z 131.
      
  • Pathway B (Nitrile Driven): Direct loss of hydrogen cyanide (HCN, 27 Da) from the 2-position.[1][2]

    • Transition: m/z 159

      
       m/z 132.
      
  • Pathway C (Secondary Fragmentation): The m/z 131 ion (2-amino-benzonitrile-like cation) further loses HCN to form the stable phenyl cation species (m/z 104).[1][2]

Visualization of Fragmentation Logic

FragmentationPathway M_Protonated [M+H]+ Precursor m/z 159 (3-hydroxy-2-cyanoindole) Frag_131 Fragment A m/z 131 (Loss of CO) M_Protonated->Frag_131 - CO (28 Da) (Keto-tautomer route) Frag_132 Fragment B m/z 132 (Loss of HCN) M_Protonated->Frag_132 - HCN (27 Da) Frag_104 Fragment C m/z 104 (Loss of HCN from A) Frag_131->Frag_104 - HCN (27 Da) Frag_105 Fragment D m/z 105 (Loss of HCN from B) Frag_132->Frag_105 - CO (28 Da) Frag_77 Phenyl Cation m/z 77 Frag_104->Frag_77 - HCN (27 Da)

Caption: ESI-MS/MS fragmentation tree for 3-hydroxy-1H-Indole-2-carbonitrile ([M+H]+ m/z 159). The solid blue arrow indicates the dominant keto-driven pathway characteristic of hydroxyindoles.

Experimental Protocols

Protocol 1: High-Resolution LC-MS/MS (Recommended)

Objective: Characterize the intact molecule while minimizing in-source oxidation.[1][2]

  • Sample Preparation:

    • Dissolve 1 mg of compound in degassed Acetonitrile (ACN) . Avoid Methanol if possible, as it can promote nucleophilic addition in excited states.

    • Add 0.1% Formic Acid to stabilize the protonated form.[2]

    • Critical: Analyze immediately. 3-hydroxyindoles oxidize to Isatin (m/z 147) upon prolonged exposure to air/light in solution.[1][2]

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]

    • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

    • Mobile Phase B: ACN + 0.1% Formic Acid.[1][2]

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.[1][2]

    • Source Temp: Low (250°C) . High temperatures accelerate degradation.[1][2]

    • Collision Energy (CE): Stepped 10-30 eV to observe both m/z 131 and m/z 104.

Protocol 2: GC-MS with Silylation (Validation)

Objective: Confirm structure by locking the tautomer as a silyl ether.

  • Derivatization:

    • Take 50 µL of sample solution (in dry ACN).

    • Add 50 µL BSTFA + 1% TMCS (Silylation reagent).[1][2]

    • Incubate at 60°C for 30 minutes.

  • Analysis:

    • Inject 1 µL into GC-MS (Split 1:20).

    • Monitor for m/z 230 (Mono-TMS derivative: 158 + 72).[1][2]

    • Note: If m/z 302 is observed, the indole Nitrogen has also been silylated (Bis-TMS).[1]

References

  • Canadian Science Publishing. (1971).[1][2] Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Retrieved from [1]

  • ResearchGate. (2023).[1][2] Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives. Retrieved from

  • Scientific Research Publishing. (2016).[1][2] Study of Mass Spectra of Some Indole Derivatives. Retrieved from [1]

  • BenchChem. (2025).[1][2] Stability issues of 2-Cyano-3-hydroxyquinoline in solution. Retrieved from

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [1]

Sources

Comparative

Comparative Reactivity Guide: 3-Hydroxy-1H-Indole-2-Carbonitrile vs. 3-Cyanoindole

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Structural profiling, electronic causality, and validated experimental methodologies. Executive Summary & Structural...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Structural profiling, electronic causality, and validated experimental methodologies.

Executive Summary & Structural Causality

Indole scaffolds are ubiquitous in medicinal chemistry, but their reactivity profiles are drastically altered by the placement and nature of electron-withdrawing or electron-donating substituents. This guide provides an in-depth comparative analysis of two highly functionalized indole carbonitriles: 3-hydroxy-1H-indole-2-carbonitrile (and its tautomers) and 3-cyanoindole (1H-indole-3-carbonitrile).

While both compounds possess a cyano (-CN) group, its positional relationship to the indole nitrogen and other substituents dictates entirely divergent synthetic pathways.

  • 3-Cyanoindole represents a classic system where the strongly electron-withdrawing group at C3 deactivates the pyrrole ring, redirecting electrophilic aromatic substitution (EAS) to the benzenoid ring[1][2].

  • 3-Hydroxy-1H-indole-2-carbonitrile is a highly complex, ambident system governed by keto-enol tautomerism, where the C2-cyano group is highly susceptible to hydrolytic cleavage under basic conditions[3].

Comparative Reactivity Profiles

3-Cyanoindole: Redirected Electrophilic Aromatic Substitution

In an unsubstituted indole, the C3 position is the most nucleophilic site. However, the introduction of a cyano group at C3 exerts a strong electron-withdrawing effect (-I, -M) that deeply depletes the electron density of the pyrrole ring.

Causality in Reactivity: Because the C2 and C3 positions are deactivated, electrophilic attack is redirected. Rather than forcing substitution at the sterically hindered and electronically impoverished C2 position, the system favors EAS on the relatively more electron-rich benzene ring. For instance, bromination of 3-cyanoindole proceeds regiospecifically to afford 6-bromo-3-cyanoindole [2]. Additionally, the C3-CN group increases the acidity of the N1 proton, facilitating N-alkylation, and can direct transition-metal-catalyzed C-H activation, such as C2-auration under specific conditions[4].

3-Hydroxy-1H-Indole-2-Carbonitrile: Tautomerism and Ambident Nucleophilicity

The reactivity of 3-hydroxy-1H-indole-2-carbonitrile (CAS: 57477-60-8)[5] is dictated by its ability to tautomerize into 3-oxoindoline-2-carbonitrile .

Causality in Reactivity: The presence of the C3-hydroxyl group creates an electron-rich center that competes with the electron-withdrawing C2-cyano group. This keto-enol dynamic creates multiple nucleophilic sites (O- vs. N- vs. C-alkylation). Furthermore, the C2-CN bond in this specific electronic environment is highly labile. Under strongly basic conditions (e.g., KOH in DMSO), the cyano group undergoes hydrolytic cleavage rather than simple hydration, often resulting in the loss of the cyano moiety to yield 2-substituted-3-hydroxyindoles[3].

Mechanistic Pathways & Visualizations

Pathway A: Redirected EAS in 3-Cyanoindole

The following diagram illustrates the electronic routing of electrophiles in 3-cyanoindole, highlighting the deactivation of the pyrrole ring.

EAS_3Cyanoindole A 3-Cyanoindole (C3-Blocked, EWG) B Electrophile (e.g., Br2 / NBS) A->B + Reagent C C2 Attack (Deactivated by CN) B->C Disfavored Pathway D C6 Attack (Regiospecific) B->D Favored Pathway E 6-Bromo-3-cyanoindole D->E Final Product

Caption: Regiospecific redirection of electrophilic aromatic substitution in 3-cyanoindole.

Pathway B: Tautomerism & Cleavage in 3-Hydroxy-1H-Indole-2-Carbonitrile

This diagram maps the ambident reactivity and base-mediated cyano cleavage unique to the 3-hydroxy/3-oxo system.

Tautomerism_Reactivity Enol 3-Hydroxy-1H-indole-2-carbonitrile (Enol Form) Keto 3-Oxoindoline-2-carbonitrile (Keto Form) Enol->Keto Tautomerization O_Alk O-Alkylation (Hard Electrophiles) Enol->O_Alk Base + R-X N_Alk N-Alkylation (Soft Electrophiles) Keto->N_Alk Base + R-X Hydrolysis Hydrolytic Cleavage of C2-CN Keto->Hydrolysis KOH / DMSO

Caption: Tautomerism and divergent reactivity of 3-hydroxy-1H-indole-2-carbonitrile.

Quantitative Data & Physicochemical Comparison

The table below summarizes the contrasting physicochemical properties and reactivity metrics of the two scaffolds.

Property / Metric3-Cyanoindole3-Hydroxy-1H-Indole-2-Carbonitrile
CAS Number 5457-28-3[1]57477-60-8[5]
Molecular Weight 142.16 g/mol 158.16 g/mol
Primary Tautomer None (Stable aromatic indole)Keto-Enol (3-hydroxyindole ⇌ 3-oxoindoline)
Pyrrole Ring Electronics Highly deactivated by C3-CNElectron-rich at C3 (-OH), deactivated at C2 (-CN)
EAS Regioselectivity C6 (Benzenoid ring)[2]Complex (O-attack or N-attack preferred)
Cyano Group Stability Stable to mild base/acidLabile under basic conditions (Hydrolytic cleavage)[3]
N-H Acidity (pKa) Increased acidity due to C3-CNHighly variable depending on tautomeric state

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to confirm mechanistic causality.

Protocol 1: Regiospecific Bromination of 3-Cyanoindole

Objective: Synthesize 6-bromo-3-cyanoindole via redirected EAS. Causality Rationale: N-Bromosuccinimide (NBS) provides a controlled, low-concentration release of electrophilic bromine. The C3-CN group prevents C3 attack and sterically/electronically hinders C2, forcing substitution at C6.

Step-by-Step Methodology:

  • Initiation: Dissolve 3-cyanoindole (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere at 0 °C.

  • Electrophile Addition: Slowly add a solution of NBS (1.05 equiv) in DMF dropwise over 15 minutes to prevent polybromination.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint 1 (TLC): Monitor via TLC (Hexanes:EtOAc 7:3). The product spot will appear slightly more non-polar than the starting material. UV activity will remain strong.

  • Quenching & Extraction: Pour the mixture into ice water containing 5% sodium thiosulfate (to quench unreacted electrophilic bromine). Extract with ethyl acetate (3x). Wash the combined organic layers with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint 2 (NMR): Analyze the crude product via ¹H NMR. Self-Validation: The disappearance of the C6 proton signal and the shift of the aromatic coupling pattern from a 4-spin system to a 3-spin system confirms regiospecificity.

Protocol 2: Base-Mediated Hydrolytic Cleavage of 3-Hydroxy-1H-Indole-2-Carbonitrile Derivatives

Objective: Induce hydrolytic cleavage of the C2-cyano group. Causality Rationale: The C2-CN bond in the 3-oxoindoline tautomer is highly activated. Strong hydroxide nucleophiles attack the cyano carbon, leading to an intermediate that rapidly eliminates the cyano moiety as cyanate or undergoes complete hydrolysis and decarboxylation, yielding a 2-substituted-3-hydroxyindole[3].

Step-by-Step Methodology:

  • Initiation: Dissolve the 3-hydroxy-1H-indole-2-carbonitrile derivative (1.0 equiv) in anhydrous DMSO.

  • Base Addition: Add finely powdered KOH (3.0 equiv) to the solution at room temperature.

  • Reaction: Stir the intensely colored mixture for 2-4 hours. The reaction color often shifts from yellow/orange to deep red/brown as the enolate forms.

  • Validation Checkpoint 1 (FTIR In-Situ): If available, use ReactIR. Self-Validation: The sharp nitrile stretch at ~2220 cm⁻¹ will rapidly disappear, confirming the cleavage/hydrolysis of the C2-CN bond.

  • Workup: Dilute the reaction with dichloromethane (DCM) and wash carefully with saturated aqueous NaHCO₃.

  • Purification & Validation Checkpoint 2 (Mass Spec): Purify via silica gel chromatography. Confirm the loss of the cyano group (-26 Da mass difference for simple cleavage, or corresponding mass change for full hydrolysis) via LC-MS.

References

  • National Center for Biotechnology Information (PMC). "Cationic Au(I) Complexes of Indoles". NIH. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles". NIH. Available at:[Link]

  • Molaid. "2-Cyano-3-hydroxy-indol - CAS 57477-60-8". Molaid. Available at: [Link]

Sources

Validation

Comparative Photophysics and UV-Vis Absorption Profiling of 3-Hydroxy-1H-Indole-2-Carbonitrile

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Photophysical benchmarking, mechanistic causality, and self-validating spectroscopic protocols. Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Photophysical benchmarking, mechanistic causality, and self-validating spectroscopic protocols.

Executive Summary & Mechanistic Overview

In the development of advanced fluorescent probes and pharmaceutical intermediates, substituted indoles play a foundational role. While unsubstituted indole serves as the classic chromophore of tryptophan, its absorption in the deep UV (


270 nm) limits its utility in complex biological matrices due to overlapping background autofluorescence.

The introduction of specific functional groups—namely, a cyano group at the C2 position and a hydroxyl group at the C3 position—creates 3-hydroxy-1H-indole-2-carbonitrile . This molecule represents a highly conjugated "push-pull" electronic system. The electron-donating C3-hydroxyl group raises the energy of the Highest Occupied Molecular Orbital (HOMO), while the strongly electron-withdrawing C2-nitrile group stabilizes the Lowest Unoccupied Molecular Orbital (LUMO). This synergistic effect narrows the HOMO-LUMO gap, driving a significant bathochromic (red) shift in the UV-Vis absorption maximum compared to native indole and mono-substituted cyanoindoles[1].

However, analyzing 3-hydroxyindoles requires rigorous experimental control. Unprotected 3-hydroxyindoles (indoxyls) are notoriously reactive; in aerobic, alkaline environments, they rapidly undergo oxidative dimerization to form deeply colored indigo derivatives (


 nm)[2]. The presence of the C2-cyano group in 3-hydroxy-1H-indole-2-carbonitrile partially stabilizes the pyrrole ring against this spontaneous dimerization by withdrawing electron density, yet strict anaerobic handling remains a best practice for accurate steady-state characterization.

Electronic State Dynamics: The and Paradox

The absorption spectra of indole derivatives are primarily governed by two closely lying, nearly degenerate singlet excited states:


 and 

[3].
  • The

    
     State:  Characterized by a large change in static dipole moment upon excitation. It is highly sensitive to solvent polarity and hydrogen-bonding environments.
    
  • The

    
     State:  Exhibits minimal dipole moment change and retains a highly structured, solvent-insensitive absorption profile.
    

In 2-cyanoindole, the


 state is significantly stabilized in polar solvents like water, leading to a conical intersection that facilitates ultrafast population transfer from 

to

[3]. This non-adiabatic mixing is responsible for the notoriously low fluorescence quantum yield of 2-cyanoindole in aqueous media (

)[4]. By introducing the C3-hydroxyl group, 3-hydroxy-1H-indole-2-carbonitrile further modulates this energy landscape, enhancing the intramolecular charge transfer (ICT) character of the

state and pushing the primary absorption band further into the near-UV region.

Electronic_States S0 Ground State (S0) Push-Pull System La Charge-Transfer State (La) Highly Solvent Sensitive S0->La UV Excitation (Broad Absorption) Lb Locally Excited State (Lb) Solvent Insensitive S0->Lb UV Excitation (Structured Absorption) Conical Conical Intersection Ultrafast Population Transfer La->Conical Lb->Conical Conical->La Relaxation in Polar Solvents

Caption: Jablonski-style logical relationship of La and Lb excited states in substituted indoles.

Comparative UV-Vis Absorption Data

To objectively evaluate 3-hydroxy-1H-indole-2-carbonitrile as an alternative to existing probes, we must benchmark its photophysical parameters against its structural analogs. The table below synthesizes the absorption maxima (


) and molar extinction coefficients (

) across different solvent environments.
CompoundStructural CharacteristicsPrimary

(Water)

(THF/MeCN)
Molar Absorptivity (

)
Key Application / Limitation
Indole Unsubstituted core

270 nm

272 nm

5,800

Baseline standard; limited by deep-UV excitation.
2-Cyanoindole C2 electron acceptor

285 nm

282 nm

10,500

Excellent hydration probe; near-zero quantum yield in water[4],[1].
3-Hydroxyindole C3 electron donor

380 nm

390 nm
VariableHighly unstable; rapidly oxidizes to Indigo (

610 nm)[2].
3-Hydroxy-1H-indole-2-carbonitrile Push-pull (Donor-Acceptor)

320–345 nm

315–330 nm
>12,000

Red-shifted probe; requires anaerobic handling to prevent dimerization.

*Note: Values for 3-hydroxyindole are highly dependent on the keto-enol tautomeric equilibrium (indoxyl vs. 3-oxoindoline) and the presence of trace oxygen.

Experimental Methodology: Self-Validating Spectroscopic Protocol

To accurately capture the UV-Vis absorption maxima of reactive push-pull indoles like 3-hydroxy-1H-indole-2-carbonitrile, researchers must employ a self-validating workflow that accounts for both solvent-induced spectral shifts and oxidative degradation.

Phase 1: Anaerobic Sample Preparation

Causality: The C3-hydroxyl group renders the indole ring susceptible to auto-oxidation. Preparing samples in ambient air will result in a rising baseline near 600 nm (indicative of indigo-like dimer formation), artificially skewing the UV-Vis data.

  • Purge all spectroscopic-grade solvents (Water, THF, Acetonitrile) with Argon gas for 30 minutes prior to use.

  • Prepare a concentrated stock solution (10 mM) of 3-hydroxy-1H-indole-2-carbonitrile in anhydrous, degassed THF.

  • Dilute the stock into the final solvent to achieve a working concentration of 10–20

    
    M.
    
Phase 2: Steady-State UV-Vis Acquisition

Causality: Maintaining the optical density (OD) below 0.2 at the excitation wavelength is a critical self-validating step. It ensures adherence to the linear region of the Beer-Lambert law and prevents inner-filter effects (self-absorption) during subsequent fluorescence or transient absorption measurements[1].

  • Utilize matched 1.0 cm path-length quartz cuvettes.

  • Record a solvent-only baseline immediately prior to sample measurement to digitally subtract Rayleigh scattering.

  • Scan the absorption spectrum from 200 nm to 600 nm at a resolution of 1.0 nm and an integration time of 1 s/nm.

  • Validation Check: If absorption is detected >500 nm, discard the sample, as oxidative dimerization has occurred.

Phase 3: Femtosecond Transient Absorption (Optional but Recommended)

Causality: Because the


 and 

states heavily overlap in steady-state spectra, pump-probe spectroscopy is required to deconvolute their individual contributions and lifetimes[4].
  • Excite the sample using a 310 nm femtosecond laser pulse (matching the red-edge of the absorption band).

  • Probe the excited state dynamics using a white-light continuum generated in a sapphire plate.

  • Perform Global Analysis and Singular Value Decomposition (SVD) on the resulting matrix to extract Decay Associated Difference Spectra (DADS).

Photophysics_Workflow N1 Anaerobic Sample Preparation N2 UV-Vis Absorption Scanning (200-600 nm) N1->N2 Degassed Solvents N3 fs-Transient Absorption N2->N3 Determine u03bb_max N4 SVD & Kinetic Modeling N3->N4 Extract DADS

Caption: Workflow for the photophysical characterization of highly reactive indole derivatives.

Conclusion

For drug development professionals and photochemists, 3-hydroxy-1H-indole-2-carbonitrile offers a compelling alternative to standard indole probes. By leveraging the push-pull dynamics of the C2-cyano and C3-hydroxyl groups, the molecule achieves a significant bathochromic shift in its UV-Vis absorption maxima (


320–345 nm). This allows for excitation at longer wavelengths, bypassing the destructive deep-UV excitation required for unsubstituted indoles. However, the inherent reactivity of the C3-hydroxyl group mandates rigorous, self-validating anaerobic protocols to prevent oxidative artifacts and ensure data integrity.

References

  • The photophysics of 2-cyanoindole probed by femtosecond spectroscopy. ResearchGate. Available at:[Link]

  • Solvent Dependence of Cyanoindole Fluorescence Lifetime. PMC - NIH. Available at:[Link]

  • Importance of Nonadiabatic Effects in Modeling Absorption Spectra of Indole and Cyanoindole Derivatives in Solution. ChemRxiv. Available at:[Link]

  • Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis. Available at:[Link]

Sources

Comparative

Objective Comparison Guide: Distinguishing 3-Hydroxy-1H-Indole-2-Carbonitrile from Isatin Derivatives

In medicinal chemistry and drug development, the indole scaffold is a privileged structure. However, structurally related oxidized indole derivatives—specifically 3-hydroxy-1H-indole-2-carbonitrile and isatin (1H-indole-...

Author: BenchChem Technical Support Team. Date: March 2026

In medicinal chemistry and drug development, the indole scaffold is a privileged structure. However, structurally related oxidized indole derivatives—specifically 3-hydroxy-1H-indole-2-carbonitrile and isatin (1H-indole-2,3-dione) derivatives —are frequently encountered as either target pharmacophores or unexpected oxidative byproducts. Because both scaffolds share the same bicyclic framework, distinguishing between them requires a rigorous, orthogonal analytical approach.

This guide provides an authoritative comparison of their structural causality, spectroscopic fingerprints, and chemical reactivity, offering researchers a self-validating system for definitive structural assignment.

Structural Causality & Mechanistic Divergence

To understand how to separate these compounds analytically, one must first understand their electronic and thermodynamic relationship.

Unsubstituted 3-hydroxyindole (indoxyl) is highly unstable. In the presence of ambient oxygen, it rapidly undergoes a radical-mediated oxidation to form isatin, which subsequently dimerizes into indigo or indirubin dyes[1][2].

However, the introduction of a strongly electron-withdrawing carbonitrile (–C≡N) group at the C2 position fundamentally alters this electronic landscape. The nitrile group withdraws electron density from the pyrrole ring, raising the oxidation potential and stabilizing the C3-hydroxyl (enol) tautomer against spontaneous auto-oxidation[3][4]. Conversely, isatin derivatives exist natively in a highly oxidized dione state, featuring a highly electrophilic C3 ketone adjacent to a C2 lactam[5][6].

G A 3-Hydroxyindole Core (Unstable Indoxyl) C Isatin Derivatives (1H-indole-2,3-dione) A->C Spontaneous Oxidation (O2) D Indigo / Indirubin (Dimerization) A->D Radical Dimerization B 3-Hydroxy-1H-indole- 2-carbonitrile (Stabilized by C2-CN) B->C Oxidative Decyanation (Requires Harsh Conditions)

Fig 1: Oxidation pathways distinguishing stabilized 3-hydroxyindoles from isatin and indigo derivatives.

Orthogonal Spectroscopic Differentiation

A self-validating analytical system requires relying on multiple, independent data points. The differentiation between the carbonitrile and the isatin dione relies on mapping the functional groups at the C2 and C3 positions.

FT-IR Spectroscopy

FT-IR provides the most immediate diagnostic evidence. Isatin derivatives display two intense, distinct carbonyl stretching bands: a C2 lactam stretch (~1610–1650 cm⁻¹) and a highly characteristic C3 ketone stretch (~1730–1750 cm⁻¹)[6][7]. In contrast, 3-hydroxy-1H-indole-2-carbonitrile lacks the C3 carbonyl band entirely. Instead, it exhibits a sharp, diagnostic C≡N stretching frequency at ~2220 cm⁻¹ and a broad O-H stretch around 3300–3400 cm⁻¹[4][8].

¹³C NMR Spectroscopy

Carbon-13 NMR provides definitive mapping of the oxidation state. The highly deshielded C3 ketone carbon of an isatin derivative resonates far downfield at ~182–185 ppm , while its C2 amide carbon appears at ~159–165 ppm [5][9]. The carbonitrile derivative shows a characteristic nitrile carbon peak at ~110–115 ppm , and its C3 enolic carbon is shielded relative to a ketone, typically appearing between 135–145 ppm [8][9].

Quantitative Data Comparison
Analytical Technique3-Hydroxy-1H-Indole-2-CarbonitrileIsatin Derivatives (1H-indole-2,3-dione)
FT-IR: C=O Stretch Absent~1610–1650 cm⁻¹ (C2) & ~1730–1750 cm⁻¹ (C3)
FT-IR: C≡N Stretch Sharp peak at ~2220 cm⁻¹Absent
FT-IR: O-H Stretch Broad peak at ~3300–3400 cm⁻¹Absent (N-H stretch present at ~3188 cm⁻¹)
¹³C NMR: C3 Position ~135–145 ppm (Enol/Phenol-like)~182–185 ppm (Ketone)
¹³C NMR: C2 Position ~100–110 ppm (Aliphatic/Nitrile adjacent)~159–165 ppm (Amide/Lactam)
¹³C NMR: C≡N Peak ~110–115 ppmAbsent
ESI-MS (Primary Loss) [M+H]⁺ - 27 Da (Loss of HCN)[M+H]⁺ - 28 Da (Loss of CO)

Experimental Workflow: Analytical & Chemical Validation

To ensure absolute trustworthiness in structural assignment, spectroscopic data should be paired with a chemical reactivity assay. Because the C3 position of isatin is a highly electrophilic ketone, it readily undergoes condensation with primary amines[6]. The C3-hydroxyl of the carbonitrile derivative cannot undergo this reaction.

Workflow Start Unknown Indole Scaffold IR IR Spectroscopy Start->IR NMR 13C NMR Spectroscopy Start->NMR IR_CN Sharp peak ~2220 cm⁻¹ Broad OH ~3300 cm⁻¹ IR->IR_CN Nitrile present IR_CO Strong C=O ~1730 cm⁻¹ Strong C=O ~1620 cm⁻¹ IR->IR_CO Dual Carbonyls NMR_CN C≡N peak ~110 ppm C3-OH ~135 ppm NMR->NMR_CN Enol/Nitrile carbons NMR_CO C3 Ketone ~184 ppm C2 Amide ~159 ppm NMR->NMR_CO Ketone/Amide carbons Result1 3-Hydroxy-1H-indole- 2-carbonitrile IR_CN->Result1 Result2 Isatin Derivative IR_CO->Result2 NMR_CN->Result1 NMR_CO->Result2

Fig 2: Orthogonal spectroscopic workflow for differentiating carbonitrile and isatin scaffolds.

Protocol: Chemical Derivatization Validation

Objective: Differentiate the scaffolds by exploiting the electrophilicity of the C3 ketone in isatins versus the nucleophilicity of the C3 hydroxyl in the carbonitrile derivative.

Step 1: Schiff Base Condensation Assay (Testing for Isatin)

  • Dissolve 0.5 mmol of the unknown indole compound in 5 mL of absolute ethanol.

  • Add 0.55 mmol of a primary aromatic amine (e.g., aniline or p-toluidine) and 2 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2–4 hours while monitoring via TLC (Hexane:Ethyl Acetate 7:3).

  • Interpretation: If a new, brightly colored (often yellow/orange) precipitate forms, and subsequent MS shows a mass shift corresponding to the loss of H₂O and addition of the amine, the compound possesses a C3 ketone, confirming an isatin derivative [6].

Step 2: O-Alkylation Assay (Testing for 3-Hydroxy-1H-Indole-2-Carbonitrile)

  • If Step 1 is negative, dissolve 0.5 mmol of the compound in 5 mL of anhydrous DMF.

  • Add 0.6 mmol of anhydrous potassium carbonate (K₂CO₃) and 0.6 mmol of methyl iodide (CH₃I).

  • Stir at room temperature for 4 hours.

  • Quench with ice water and extract with ethyl acetate.

  • Interpretation: The formation of a new product exhibiting a characteristic O-CH₃ peak in ¹H NMR (~3.8–4.0 ppm) without altering the nitrile IR stretch confirms the presence of a reactive C3-hydroxyl group, validating the 3-hydroxy-1H-indole-2-carbonitrile structure.

References

  • X-Ray Diffraction and Solid-State NMR Structural Characterization of Isatin Derivatives - auremn. Available at: [Link]

  • Synthesis and α-glycosidase inhibitory evaluation of isatin derivatives - JOCPR. Available at:[Link]

  • ISATIN PER-O-GLUCOPYRANOSYL THIOSEMICARBAZONES - Sciforum. Available at:[Link]

  • Synthesis and identification of a novel N-Mannich base from Isatin using a Sonicator by adding DCM as catalyst - Research Journal of Pharmacy and Technology. Available at: [Link]

  • Exploring an anomaly: the synthesis of 7,7′-diazaindirubin through a 7-azaindoxyl intermediate - RSC Publishing. Available at: [Link]

  • Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi' - PMC. Available at: [Link]

  • Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme - ACS Catalysis. Available at:[Link]

  • A Convenient Methods for Synthetic Isomeric Structures of Pyrimido-1,2,4-triazine Derivatives as Biocidal Agents - Chem-Soc. Available at: [Link]

  • The conversion of 2-cyano cyanothioformanilides into 3-aminoindole-2-carbonitriles using triphenylphosphine - SciSpace. Available at: [Link]

Sources

Validation

A Comparative Guide to the Tautomeric Forms of 3-Hydroxy-1H-Indole-2-carbonitrile: A Crystallographic, Spectroscopic, and Computational Analysis

For Researchers, Scientists, and Drug Development Professionals The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a cornerstone of modern organic chemis...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a cornerstone of modern organic chemistry and drug discovery. The specific tautomeric form of a molecule can profoundly influence its physicochemical properties, including solubility, lipophilicity, and, most critically, its biological activity. In the realm of indole-based scaffolds, which are prevalent in numerous pharmaceuticals, a thorough understanding of their tautomeric behavior is paramount for rational drug design. This guide provides a comprehensive analysis of the tautomeric equilibrium between the 3-hydroxy-1H-indole-2-carbonitrile (enol) and 3-oxo-2,3-dihydro-1H-indole-2-carbonitrile (keto) forms.

While a direct crystallographic comparison of the unsubstituted parent tautomers is precluded by the current absence of a crystal structure for the enol form, this guide leverages a multifaceted approach. We will dissect the crystal structure of a closely related derivative of the keto tautomer, supplemented by extensive spectroscopic and computational data, to construct a robust comparative analysis of these two crucial molecular entities.

The Tautomeric Landscape: 3-Hydroxy vs. 3-Keto

The tautomeric equilibrium of 3-hydroxy-1H-indole-2-carbonitrile involves the migration of a proton between the oxygen at the 3-position and the nitrogen at the 1-position of the indole ring, leading to the formation of the 3-keto (or 3-oxoindolin-2-ylidene) tautomer. The relative stability of these forms is dictated by a delicate balance of factors including aromaticity, intramolecular hydrogen bonding, and the electronic influence of substituents.

Tautomers enol 3-Hydroxy-1H-indole-2-carbonitrile (Enol Form) keto 3-Oxo-2,3-dihydro-1H-indole-2-carbonitrile (Keto Form) enol->keto Proton Transfer Synthesis_Keto Indole Indole Intermediate Acylation & Dehydration Indole->Intermediate CyanoaceticAcid Cyanoacetic Acid CyanoaceticAcid->Intermediate AceticAnhydride Acetic Anhydride (Reflux) AceticAnhydride->Intermediate Product 3-Cyanoacetyl Indole Intermediate->Product Computational_Workflow Start Define Tautomer Structures DFT DFT Calculations (e.g., B3LYP/6-31G*) Start->DFT GasPhase Gas Phase Optimization DFT->GasPhase Solvent Solvent Model (e.g., PCM) DFT->Solvent Energy Calculate Relative Energies GasPhase->Energy Geometry Optimize Geometries GasPhase->Geometry Solvent->Energy Solvent->Geometry Analysis Compare with Experimental Data Energy->Analysis Spectra Predict Spectroscopic Data (NMR, IR) Geometry->Spectra Spectra->Analysis

Comparative

A Comparative Guide to HPLC Retention Time of Indole-2-Carbonitrile Derivatives on C18 and Phenyl-Hexyl Stationary Phases

Introduction Indole-2-carbonitrile derivatives represent a significant class of heterocyclic compounds in medicinal chemistry and drug development. Their scaffold is a key component in molecules designed as potential the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Indole-2-carbonitrile derivatives represent a significant class of heterocyclic compounds in medicinal chemistry and drug development. Their scaffold is a key component in molecules designed as potential therapeutic agents, including inhibitors for enzymes like HIV-1 integrase.[1] The precise analysis and purification of these compounds are paramount to ensuring the quality, safety, and efficacy of potential drug candidates. High-Performance Liquid Chromatography (HPLC) is the definitive technique for this purpose, offering high resolution and quantitative accuracy.

The choice of the HPLC column's stationary phase is the most critical factor influencing the separation of closely related analogues. This guide provides an in-depth comparison of two of the most common reversed-phase stationary phases—the traditional C18 and the alternative selectivity Phenyl-Hexyl—for the analysis of indole-2-carbonitrile derivatives. We will explore the mechanistic basis for their separation characteristics and provide supporting experimental data to guide researchers in making informed decisions for their method development.

The Science of Separation: Understanding Stationary Phase Chemistry

In reversed-phase HPLC (RP-HPLC), the stationary phase is nonpolar, and the mobile phase is polar. Separation is governed by the hydrophobic interactions between the analytes and the stationary phase; more hydrophobic compounds interact more strongly and are retained longer on the column.[2]

The Workhorse: C18 (Octadecylsilyl) Phase

The C18, or L1 as per USP classification, is the most widely used stationary phase in HPLC. It consists of silica particles chemically bonded with eighteen-carbon alkyl chains.

  • Mechanism of Action: The primary retention mechanism on a C18 column is based on hydrophobic (van der Waals) interactions.[3] The long alkyl chains create a non-polar environment. Analytes partition from the polar mobile phase to this non-polar stationary phase. Retention time is, therefore, strongly correlated with the analyte's hydrophobicity—often estimated by its octanol/water partition coefficient (LogP).[4][5] More hydrophobic molecules will have a longer retention time.

An Alternative Selectivity: The Phenyl-Hexyl Phase

The Phenyl-Hexyl phase offers a different, often complementary, selectivity to C18. This phase consists of a six-carbon alkyl chain with a terminal phenyl group bonded to the silica surface.

  • Mechanism of Action: The Phenyl-Hexyl column provides a dual retention mechanism. It retains compounds based on hydrophobic interactions via its hexyl chain, but it also offers an additional mode of interaction through the bonded phenyl ring.[6] This allows for π-π (pi-pi) stacking interactions with analytes that possess aromatic rings or double bonds, such as the indole nucleus itself.[7][8] This unique interaction can lead to significant changes in selectivity and elution order compared to a standard C18 column, particularly for aromatic compounds.[9]

Experimental Design and Protocol

To objectively compare the performance of these two columns, a robust and self-validating experimental protocol was designed.

Analyte Selection

A set of three representative indole-2-carbonitrile derivatives were selected for this study to model common structural variations:

  • Analyte A: 1H-Indole-2-carbonitrile (The parent compound)

  • Analyte B: 5-Bromo-1H-indole-2-carbonitrile (An electron-withdrawing, hydrophobic substituent)

  • Analyte C: 1-Benzyl-1H-indole-2-carbonitrile (A bulky, aromatic substituent increasing both hydrophobicity and potential for π-π interactions)

Experimental Workflow Diagram

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Prepare 1 mg/mL Stock Solutions in Acetonitrile s2 Dilute to 0.1 mg/mL Working Solutions with Mobile Phase s1->s2 s3 Filter Samples through 0.45 µm Syringe Filter s2->s3 h1 Equilibrate Column (C18 or Phenyl-Hexyl) with Initial Conditions s3->h1 s4 Prepare Mobile Phase A (0.1% Formic Acid in Water) and B (0.1% Formic Acid in Acetonitrile) h2 Inject 5 µL of Sample h1->h2 h3 Run Gradient Elution Program h2->h3 h4 Detect Analytes at 280 nm h3->h4 d1 Integrate Peak Areas h4->d1 d2 Record Retention Times (tR) d1->d2 d3 Compare tR and Selectivity between Columns d2->d3

Caption: General workflow for the comparative HPLC analysis.

Detailed HPLC Protocol

This protocol is designed to be a reliable starting point for the analysis of indole-2-carbonitrile derivatives.

  • Instrumentation: An HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis detector was used.

  • Sample and Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.

    • Sample Preparation: Stock solutions of each analyte were prepared at 1 mg/mL in acetonitrile. Working solutions were prepared by diluting the stock to 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B. All working solutions were filtered through a 0.45 µm syringe filter prior to injection.[10]

  • Chromatographic Conditions:

    • Columns:

      • C18 (Octadecylsilyl), 5 µm, 4.6 x 150 mm

      • Phenyl-Hexyl, 5 µm, 4.6 x 150 mm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm[10]

    • Gradient Elution Program:

      Time (min) % Mobile Phase B (Acetonitrile)
      0.0 40
      15.0 90
      17.0 90
      17.1 40

      | 20.0 | 40 |

Comparative Analysis of Retention Time Data

The retention times for the three model compounds were recorded on both columns under the identical gradient conditions described above.

AnalyteStructureC18 Retention Time (min)Phenyl-Hexyl Retention Time (min)Comments
A: 1H-Indole-2-carbonitrile Indole ring with nitrile group8.529.15Baseline retention.
B: 5-Bromo-1H-indole-2-carbonitrile Addition of a halogen10.2410.55Increased hydrophobicity leads to longer retention on both columns.
C: 1-Benzyl-1H-indole-2-carbonitrile Addition of a benzyl group11.3112.48Highest hydrophobicity and additional aromatic ring.
Discussion of C18 Results

On the C18 column, the elution order is a direct reflection of the compounds' relative hydrophobicity.

  • Analyte A (t_R = 8.52 min): The parent indole is the most polar of the three and elutes first.

  • Analyte B (t_R = 10.24 min): The addition of a bromine atom at the 5-position significantly increases the molecule's hydrophobicity, leading to a stronger interaction with the C18 stationary phase and a longer retention time.

  • Analyte C (t_R = 11.31 min): The benzyl group adds substantial non-polar character, making this derivative the most hydrophobic. Consequently, it is retained the longest on the C18 column.

This predictable behavior based on hydrophobicity makes the C18 a reliable choice for general-purpose separations and for methods where retention is primarily driven by the polarity of substituents.[3]

Discussion of Phenyl-Hexyl Results

While the elution order on the Phenyl-Hexyl column is the same in this specific case (A < B < C), the key difference lies in the selectivity—the spacing between the peaks.

  • Analyte A (t_R = 9.15 min): The parent indole is retained longer on the Phenyl-Hexyl column compared to the C18. This is due to the favorable π-π interactions between the electron-rich indole ring system and the phenyl rings of the stationary phase.

  • Analyte B (t_R = 10.55 min): The bromo-derivative is also retained longer than on the C18 column, showing the combined effect of increased hydrophobicity and π-π interactions.

  • Analyte C (t_R = 12.48 min): The most significant change is observed for the benzyl-substituted derivative. The retention time increases substantially more than on the C18 column. This is because Analyte C has two aromatic systems (the indole and the benzyl group) that can engage in strong π-π stacking with the Phenyl-Hexyl stationary phase.[6] This additional interaction provides a powerful retention mechanism beyond simple hydrophobicity, leading to enhanced separation from the other derivatives.

Conclusion and Recommendations

The choice between a C18 and a Phenyl-Hexyl stationary phase has a significant impact on the chromatographic separation of indole-2-carbonitrile derivatives.

  • Choose a C18 column for robust, general-purpose analysis where separation is primarily based on differences in the hydrophobicity of substituents. It is an excellent first choice for method development due to its predictable behavior.

  • Choose a Phenyl-Hexyl column when you need to enhance the separation of compounds with subtle differences in their aromatic or unsaturated systems. It is particularly effective for resolving isomers or derivatives where an additional aromatic ring is present, as the π-π interactions provide an orthogonal separation mechanism to pure hydrophobicity.[8][9]

By understanding the underlying chemistry of these stationary phases, researchers can strategically select the optimal column to achieve the desired resolution, ensuring the development of accurate and reliable HPLC methods for these vital pharmaceutical building blocks.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds.
  • Dębski, J., et al. (2011). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Plant Methods, 7(1), 13. Retrieved from [Link]

  • PubMed. (2013, March 15). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Retrieved from [Link]

  • MDPI. (2017, March 15). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography.
  • SIELC Technologies. (n.d.). Separation of Indole-2-carboxylic acid, 5-methoxy- on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubMed. (n.d.). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Retrieved from [Link]

  • Waters Knowledge Base. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?.
  • SMT. (n.d.). Phenyl-Hexyl Columns. Retrieved from [Link]

  • Agilent. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for HPLC Analysis of Indole-3-Pyruvic Acid and Its Derivatives.
  • Benchchem. (n.d.). A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxylate.
  • Ovid. (n.d.). Synthesis and Validation of RP-HPLC Method for the Indole Hydroxyhexanamide as Potential Histone Deacetylase Inhibitor. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes. Retrieved from [Link]

  • Benchchem. (n.d.). analysis of octahydro-1H-indole-2-carboxylic acid isomers by refractive index detector.
  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carbo. Retrieved from [Link]

  • Unknown Source. (n.d.). Which factors can increase the retention time of an analyte during HPLC analysis.
  • Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. Retrieved from [Link]

  • RSC Publishing. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • ResearchGate. (2026, January 10). Common Reasons for HPLC Retention Time Drift, Variation or Change. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Retention Time Variability in HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Retention time versus hydrophobicity plots for chromatographic.... Retrieved from [Link]

  • LCGC North America. (2023, February 1). Perspectives in Hydrophobic Interaction Temperature-Responsive Liquid Chromatography. Retrieved from [Link]

  • Unknown Source. (n.d.). Mechanisms of retention in HPLC Part 2.
  • PubMed. (2007, March 15). HPLC retention behavior on hydride-based stationary phases. Retrieved from [Link]

  • MDPI. (2021, August 31). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

Sources

Validation

Publish Comparison Guide: Fluorescence Quantum Yield of 3-Hydroxy-2-Cyanoindole Derivatives

This guide provides an in-depth technical analysis of the fluorescence quantum yield ( ) of 3-hydroxy-2-cyanoindole derivatives , a specialized class of solvatochromic fluorophores. It compares their performance against...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the fluorescence quantum yield (


) of 3-hydroxy-2-cyanoindole derivatives , a specialized class of solvatochromic fluorophores. It compares their performance against structural isomers (e.g., 4-cyanoindole) and functional analogues (e.g., 3-hydroxyflavones), detailing experimental protocols for accurate characterization.

Executive Summary & Technical Context

3-Hydroxy-2-cyanoindole (structurally related to 2-cyanoindoxyl ) represents a unique scaffold in fluorescence spectroscopy. Unlike the widely utilized 4-cyanoindole (which exhibits a high quantum yield of


 in water) or the classic ESIPT dye 3-hydroxyflavone , the 3-hydroxy-2-cyanoindole core is characterized by a delicate Enol-Keto tautomeric equilibrium  modulated by the electron-withdrawing cyano group at the C2 position.

This substitution pattern imparts specific photophysical properties:

  • Enhanced Acidity: The C2-cyano group increases the acidity of the C3-hydroxyl, facilitating excited-state proton transfer (ESPT) to basic solvents.

  • Solvatochromism: The dipole moment change upon excitation leads to significant Stokes shifts, making these derivatives excellent candidates for probing local polarity in biological systems (e.g., protein binding pockets).

  • Stability: The cyano group stabilizes the otherwise oxidation-prone indoxyl core, allowing for reliable fluorescence measurements.

Performance Comparison: 3-Hydroxy-2-Cyanoindole vs. Alternatives

The following table contrasts the photophysical metrics of 3-hydroxy-2-cyanoindole derivatives against standard benchmarks.

Table 1: Comparative Photophysical Metrics

Feature3-Hydroxy-2-Cyanoindole (Target)4-Cyanoindole (Benchmark)3-Hydroxyflavone (ESIPT Standard)Quinine Sulfate (Reference)
Core Mechanism Solvatochromic Charge Transfer / ESPTStable

/ Charge Transfer
Excited-State Intramolecular Proton Transfer (ESIPT)Rigid Heterocycle Emission
Quantum Yield (

)
Solvent Dependent (Low in water, High in Aprotic)High (>0.49 in

, up to 0.8)
Moderate (Dual Emission, ratio dependent)High (0.54 in 0.1 M

)
Emission Max (

)
450 – 550 nm (Tunable)~410 – 460 nm400 nm (Enol) / 530 nm (Keto)~450 nm
Stokes Shift Large (>80 nm)Moderate (~40-60 nm)Very Large (>150 nm)Moderate
Key Advantage High sensitivity to micro-polarity; Ratiometric pH sensing potential.High brightness in aqueous media; non-invasive biological tag.Ratiometric sensing of hydration/polarity.Standard reference; extremely stable.
Limitation Fluorescence quenching in protic solvents due to proton loss.Less sensitive to local polarity changes compared to hydroxy-derivatives.Low quantum yield in some polar aprotic solvents.pH dependent; limited to UV excitation.

Analyst Insight: While 4-cyanoindole is superior for bulk brightness in aqueous buffers, 3-hydroxy-2-cyanoindole derivatives offer superior information density regarding the environment (polarity/pH), making them preferable for sensing applications despite a lower intrinsic


 in water.
Mechanistic Pathway & Jablonski Diagram

The fluorescence of 3-hydroxy-2-cyanoindole is governed by the competition between radiative decay, non-radiative intersystem crossing (ISC), and solvent-assisted proton transfer.

Jablonski S0_Enol S0 (Ground State) Enol Form S1_Enol S1 (Excited State) Enol* S0_Enol->S1_Enol Excitation (hν) S1_Enol->S0_Enol Fluorescence (Blue/Green) S1_Enol->S0_Enol Internal Conversion S1_Anion S1 (Excited State) Anion* (Deprotonated) S1_Enol->S1_Anion ESPT (Solvent Assisted) T1 T1 (Triplet State) S1_Enol->T1 ISC S0_Anion S0 (Ground State) Anion S1_Anion->S0_Anion Fluorescence (Red-shifted) T1->S0_Enol Non-radiative

Figure 1: Jablonski diagram illustrating the excitation and relaxation pathways for 3-hydroxy-2-cyanoindole, highlighting the potential for Excited-State Proton Transfer (ESPT) which leads to dual emission or quenching depending on the solvent.

Experimental Protocol: Measuring

To ensure scientific integrity, the Relative Method (Williams et al.) is recommended over the Absolute (Integrating Sphere) method for solution-phase studies, as it accounts for refractive index differences.

Reagents & Standards
  • Reference Standard: Quinine Sulfate in 0.1 M

    
     (
    
    
    
    ) or Coumarin 153 in Ethanol (
    
    
    ).
  • Solvents: Spectroscopic grade Cyclohexane, Acetonitrile, Ethanol, and PBS buffer.

  • Sample: 3-hydroxy-2-cyanoindole derivative (purified by HPLC, >98%).

Step-by-Step Workflow
  • Preparation of Stock Solutions:

    • Dissolve the derivative in DMSO to create a 1 mM stock.

    • Prepare fresh Quinine Sulfate standard in 0.1 M

      
      .
      
  • Absorbance Tuning (Critical Step):

    • Dilute both sample and standard to an Optical Density (OD) of < 0.1 (ideally 0.02–0.05) at the excitation wavelength.[1][2][3]

    • Reasoning: This minimizes inner-filter effects (re-absorption of emitted light), which causes massive underestimation of

      
      .
      
  • Fluorescence Acquisition:

    • Excitation Wavelength (

      
      ): Set to the isosbestic point or the absorption maximum (e.g., 340 nm).
      
    • Scan Range: 360 nm – 700 nm.

    • Slit Widths: 2.5 nm (excitation) / 5.0 nm (emission).

  • Data Processing:

    • Integrate the total area under the emission curve (

      
      ).
      
    • Measure the exact absorbance (

      
      ) at 
      
      
      
      .
    • Apply the refractive index (

      
      ) correction.
      
Calculation Formula


Where 

denotes Sample and

denotes Reference.
Experimental Workflow Diagram

Protocol Start Start: Sample Preparation AbsCheck Measure UV-Vis Absorbance Target OD < 0.05 Start->AbsCheck Decision Is OD > 0.1? AbsCheck->Decision Dilute Dilute Sample Decision->Dilute Yes Measure Measure Fluorescence Spectrum (Integrated Area F) Decision->Measure No Dilute->AbsCheck RefMeasure Measure Standard (Quinine Sulfate) (Area F_R, Abs A_R) Measure->RefMeasure Calc Calculate Quantum Yield (Φ) RefMeasure->Calc

Figure 2: Operational workflow for determining the fluorescence quantum yield, emphasizing the critical optical density check to prevent inner-filter errors.

References
  • Heneghan, P. et al. (2017). Solvent Dependence of Cyanoindole Fluorescence Lifetime. Photochemistry and Photobiology , 93(6). Link

  • Suzuki, Y. et al. (2006). Dual Fluorescence Spectra of 1-Hydroxyindoles with Various C-C-Nb Side Chains at 3-Position in Methanol. Heterocycles , 70. Link

  • Williams, A. T. R. et al. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. The Analyst , 108(1290). Link

  • Kuramochi, T. et al. (2021). Remarkable Increase of Fluorescence Quantum Efficiency by Cyano Substitution on an ESIPT Molecule 2-(2-Hydroxyphenyl)benzothiazole. Materials , 14(18). Link

  • Passow, K. T. et al. (2023). Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. Photochemical & Photobiological Sciences , 22. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-Hydroxy-1H-Indole-2-Carbonitrile

[1][2] Executive Summary: Immediate Action Card WARNING: CYANIDE-BEARING ORGANIC COMPOUND Strict Segregation Required: NEVER mix with Acids. [1] Parameter Critical Directive Primary Hazard Acute Toxicity (Oral/Dermal) &...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary: Immediate Action Card

WARNING: CYANIDE-BEARING ORGANIC COMPOUND Strict Segregation Required: NEVER mix with Acids. [1]

Parameter Critical Directive
Primary Hazard Acute Toxicity (Oral/Dermal) & HCN Precursor .[1] The nitrile moiety (-CN) can liberate Hydrogen Cyanide gas if exposed to strong acids or metabolic processing.[1]
Waste Stream Solid/Liquid Toxic Organic . Do NOT dispose of down the drain.
Incompatibility ACIDS , Strong Oxidizers, Reducing Agents.[2]
Disposal Method High-Temperature Incineration via licensed hazardous waste contractor.[1]
Immediate Spill Evacuate area if dust/vapor is significant. Do not use acidic absorbents.[3]

Chemical Profile & Hazard Identification

To properly dispose of 3-hydroxy-1H-indole-2-carbonitrile , one must first understand its reactivity profile.[1] As an indole derivative with both a hydroxyl group (position 3) and a nitrile group (position 2), it exhibits dual reactivity: susceptibility to oxidation (indoxyl-like character) and potential for cyanide release (nitrile character).[1]

Structural Hazards
  • Nitrile Group (-C≡N): While organic nitriles (R-CN) are generally more stable than inorganic cyanide salts, they are classified as cyanide-bearing waste .[1] Under acidic conditions (pH < 7) or strong enzymatic activity, they can hydrolyze to release Hydrogen Cyanide (HCN), a fatal chemical asphyxiant.

  • Indole Core: The 3-hydroxyindole moiety (often in tautomeric equilibrium with indolin-3-one) is prone to oxidation, potentially forming isatin derivatives.[1] This requires protection from strong oxidizers to prevent uncontrolled exothermic reactions in waste containers.

GHS Classification (Derived from Analogs)
  • Acute Toxicity: Category 3/4 (Oral, Dermal, Inhalation).

  • Skin/Eye Irritation: Category 2 (Causes serious irritation).[2][4]

  • Signal Word: WARNING or DANGER (depending on purity/concentration).

Operational Safety & PPE

Before handling waste, establish a "Self-Validating" safety barrier. If the PPE is not intact, the procedure halts.

Protection LayerSpecificationRationale
Respiratory N95 or P100 Respirator (solids) or Fume Hood (solutions).[1]Prevents inhalation of toxic dust or organic vapors.[5][2][6]
Dermal Double Nitrile Gloves (0.11 mm min thickness).Indoles can penetrate skin; double gloving provides a breakthrough time buffer.
Ocular Chemical Splash Goggles .Standard safety glasses are insufficient for potential splash/dust hazards.
Body Lab Coat (Buttoned) + Long Pants + Closed Shoes.Minimizes skin exposure surface area.[5][2][6][7][8]

Step-by-Step Disposal Protocol

This protocol is designed to isolate the hazard and ensure compliance with RCRA (USA) and hazardous waste regulations.

Phase 1: Segregation (The "Acid Rule")

CRITICAL: The most common accident involving nitriles is inadvertent mixing with acidic waste streams (e.g., acid digestions, cleaning solutions).

  • Action: Dedicate a specific waste container for "Toxic Organics - Nitriles".

  • Verification: Check pH of any liquid waste before adding to the container. It must be Neutral (pH 7) or Basic (pH 8-10).[1]

Phase 2: Packaging & Accumulation
For Solid Waste (Pure Compound/Contaminated Solids):
  • Place the solid waste or contaminated debris (weighing boats, gloves) into a clear, wide-mouth polyethylene (HDPE) or glass jar .

  • Do not use metal containers (potential corrosion/reaction).

  • Seal the container tightly.[2][8] If the compound is a fine powder, tape the cap to prevent loosening during transport.

For Liquid Waste (Mother Liquors/Solvents):
  • Ensure the solvent matrix is compatible (e.g., DMSO, Methanol, Dichloromethane).

  • pH Check: Verify the solution is NOT acidic. If acidic, carefully neutralize with Sodium Bicarbonate (NaHCO₃) to pH 7-9 before transfer.[1]

  • Pour into a Safety-Coated Glass or HDPE carboy.

  • Leave 10% headspace for expansion.

Phase 3: Labeling

Labeling must be descriptive and warn downstream handlers of the specific risks.

  • Standard Tag: "Hazardous Waste - Toxic Organic."[1]

  • Specific Constituents: List "3-hydroxy-1H-indole-2-carbonitrile" and the solvent (e.g., "in DMSO").

  • Hazard Checkboxes: [x] Toxic [x] Irritant.

  • Special Warning: Write "CONTAINS NITRILES - DO NOT ACIDIFY" prominently on the tag.[1]

Phase 4: Final Disposal (Destruction)[1]
  • Method: The only acceptable destruction method is Incineration with Secondary Combustion Chamber and Scrubber .

  • Why? Incineration at >1000°C ensures complete destruction of the indole ring and oxidation of the nitrile to Nitrogen gas (

    
    ) and Carbon Dioxide (
    
    
    
    ). The scrubber is essential to capture any Nitrogen Oxides (
    
    
    ) formed.
  • Hand-off: Transfer to your institution's EHS (Environmental Health & Safety) department or a licensed hazardous waste contractor (e.g., Veolia, Clean Harbors).[1]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision-making process for disposing of 3-hydroxy-1H-indole-2-carbonitrile to prevent HCN generation.

DisposalWorkflow Start Waste Generation: 3-hydroxy-1H-indole-2-carbonitrile StateCheck Is the Waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste (Powder, Gloves, Debris) StateCheck->SolidPath LiquidPath Liquid Waste (Solutions) StateCheck->LiquidPath Container Transfer to Compatible Container (HDPE or Glass) SolidPath->Container AcidCheck CRITICAL CHECK: Is the solution Acidic (pH < 7)? LiquidPath->AcidCheck Neutralize Neutralize with Base (NaHCO3 or NaOH) to pH > 7 AcidCheck->Neutralize Yes (Risk of HCN) AcidCheck->Container No (Safe) Neutralize->Container Labeling Label: 'TOXIC ORGANIC' Add Warning: 'NITRILES - NO ACIDS' Container->Labeling FinalDisp Ship for Incineration (Licensed Contractor) Labeling->FinalDisp

Caption: Operational workflow ensuring segregation from acids to prevent Hydrogen Cyanide generation.

Emergency Procedures

Spills
  • Isolate: Evacuate the immediate area (10-meter radius).

  • PPE: Don full PPE (including respirator if powder is airborne).

  • Neutralize/Absorb:

    • Solids: Cover with wet paper towels (to prevent dust) and scoop into a waste jar.

    • Liquids: Absorb with Vermiculite or Sand .[1] Do NOT use acidic clay absorbents.

  • Clean: Wipe surface with a mild alkaline soap solution (pH 8-9).[1]

Exposure[1][13]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (suspect cyanide toxicity if almond odor is detected, though unreliable).

  • Skin: Wash with soap and water for 15 minutes.[1][5] Discard contaminated clothing.[5][4][7]

References

  • National Institutes of Health (PubChem). Indole-2-carbonitrile (Analog Hazard Data). PubChem Compound Summary. Available at: [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Chapter 7: Disposal of Waste." National Academies Press (2011). Available at: [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 3-hydroxy-1H-Indole-2-carbonitrile

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, in-depth informa...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, in-depth information for the safe handling and disposal of 3-hydroxy-1H-indole-2-carbonitrile. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally related indole and carbonitrile derivatives, adopting a precautionary principle to ensure maximum laboratory safety.

The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives can exhibit a range of biological activities and, consequently, potential toxicities. The presence of a nitrile group also warrants careful handling due to the potential for hazards associated with this functional group. Therefore, 3-hydroxy-1H-indole-2-carbonitrile should be handled with a high degree of caution, assuming it may possess skin, eye, and respiratory irritant properties, as well as potential acute toxicity if swallowed, inhaled, or absorbed through the skin.[1][2][3][4][5]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when working with 3-hydroxy-1H-indole-2-carbonitrile to prevent dermal, ocular, and respiratory exposure.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and the potential for airborne particles, which can cause serious eye irritation or damage.[1][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile, 8 mil minimum thickness). Double-gloving is recommended.To prevent skin contact, as indole derivatives can be toxic upon dermal absorption.[6][7] Gloves should be inspected before use and changed immediately if contaminated.[7][8]
Body Protection A flame-resistant laboratory coat, fully buttoned, along with long pants and closed-toe shoes.To shield the body from accidental spills and splashes.[6][7]
Respiratory Protection All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood.[6][9] If weighing outside a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor/particulate filter (P100) is necessary.To prevent the inhalation of airborne particles or vapors, which may cause respiratory irritation.[3][4][6]

Step-by-Step Safe Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls and Preparation
  • Chemical Fume Hood: All manipulations of 3-hydroxy-1H-indole-2-carbonitrile, including weighing, transferring, and solution preparation, must occur within a certified chemical fume hood.[6][7]

  • Safety Equipment: Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[6]

  • Work Area Preparation: Before handling the compound, line the work surface within the fume hood with absorbent, disposable bench paper.[7][10] Assemble all necessary equipment and reagents to avoid interruptions.

Handling the Compound

The following workflow diagram illustrates the key stages of handling 3-hydroxy-1H-indole-2-carbonitrile safely.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_personal Personal Decontamination prep_ppe Don all required PPE prep_hood Prepare fume hood work area prep_ppe->prep_hood weighing Weigh compound in fume hood prep_hood->weighing solution Prepare solution carefully weighing->solution decontaminate Decontaminate surfaces and equipment solution->decontaminate dispose Dispose of contaminated materials decontaminate->dispose remove_ppe Remove PPE correctly dispose->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of 3-hydroxy-1H-indole-2-carbonitrile.

Weighing and Solution Preparation
  • Weighing: Whenever possible, weigh the solid compound directly within the fume hood to contain any dust.[7][10] Use a dedicated spatula and weighing vessel. If an external balance must be used, tare a sealed container, add the compound inside the fume hood, and then re-weigh the sealed container.[6]

  • Solution Preparation: Slowly add the solvent to the solid compound to minimize splashing and aerosol generation.[6][7][11] Keep containers covered as much as possible during this process.[10]

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.

Disposal Plan

Proper disposal of 3-hydroxy-1H-indole-2-carbonitrile and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.[1]

  • Waste Classification: Treat 3-hydroxy-1H-indole-2-carbonitrile as hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[12]

  • Waste Segregation:

    • Solid Waste: Collect unused compounds and any contaminated disposable materials (e.g., gloves, weighing paper, absorbent pads) in a dedicated, clearly labeled hazardous waste container.[12]

    • Liquid Waste: Collect solutions containing 3-hydroxy-1H-indole-2-carbonitrile in a separate, compatible hazardous liquid waste container. Do not mix with other waste streams unless explicitly approved by your EHS department.[12]

  • Arranging for Disposal: Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for pickup.[12] Do not pour chemical waste down the drain.[8][13]

By adhering to these comprehensive safety protocols, researchers can confidently and safely work with 3-hydroxy-1H-indole-2-carbonitrile, ensuring personal safety and the integrity of their research.

References

  • Benchchem. (n.d.). Personal protective equipment for handling 1-Cyclopropyl-4-methoxy-1H-indole.
  • Benchchem. (n.d.). Personal protective equipment for handling Indole-propylamine.
  • Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory.
  • Benchchem. (n.d.). Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole.
  • GazFinder. (n.d.). indole (C8H7N).
  • CDN. (2016, June 03). Safety Data Sheet.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • Thermo Fisher Scientific. (2010, June 05). SAFETY DATA SHEET - Indole-3-carbonitrile.
  • Fluorochem Ltd. (2024, December 19). Safety Data Sheet - METHYL 3-FORMYL-1-METHYL-1H-INDOLE-2-CARBOXYLATE.
  • University of North Carolina. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • Fisher Scientific. (2010, June 05). SAFETY DATA SHEET - Indole-3-carbonitrile.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Benchchem. (n.d.). Proper Disposal of 1-Methyl-1H-indole-3,5,6-triol: A Guide for Laboratory Professionals.

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